molecular formula C30H45F3N8O7 B8085399 MM-589 TFA

MM-589 TFA

Cat. No.: B8085399
M. Wt: 686.7 g/mol
InChI Key: NARXNZHWAWPJIY-HTCBAMNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MM-589 TFA is a useful research compound. Its molecular formula is C30H45F3N8O7 and its molecular weight is 686.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(3R,6S,9S,12R)-6-ethyl-12-methyl-9-[3-[(N'-methylcarbamimidoyl)amino]propyl]-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclotetradec-12-yl]-2-methylpropanamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44N8O5.C2HF3O2/c1-6-19-23(38)35-21(18-11-8-7-9-12-18)25(40)31-16-14-28(4,36-22(37)17(2)3)26(41)34-20(24(39)33-19)13-10-15-32-27(29)30-5;3-2(4,5)1(6)7/h7-9,11-12,17,19-21H,6,10,13-16H2,1-5H3,(H,31,40)(H,33,39)(H,34,41)(H,35,38)(H,36,37)(H3,29,30,32);(H,6,7)/t19-,20-,21+,28+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARXNZHWAWPJIY-HTCBAMNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)N1)CCCNC(=NC)N)(C)NC(=O)C(C)C)C2=CC=CC=C2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C(=O)N[C@@H](C(=O)NCC[C@@](C(=O)N[C@H](C(=O)N1)CCCNC(=NC)N)(C)NC(=O)C(C)C)C2=CC=CC=C2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45F3N8O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

686.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on MM-589 TFA: A Potent Inhibitor of the WDR5-MLL Protein-Protein Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL) is a critical dependency in certain forms of acute leukemia, particularly those with MLL gene translocations. This interaction is essential for the histone methyltransferase (HMT) activity of the MLL complex, which leads to the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. Dysregulation of this process drives the expression of leukemogenic genes, such as HOXA9 and MEIS1. MM-589 is a highly potent, cell-permeable, macrocyclic peptidomimetic that effectively disrupts the WDR5-MLL interaction. This technical guide provides a comprehensive overview of MM-589, its trifluoroacetate (TFA) salt, its mechanism of action, and the experimental methodologies used for its characterization.

Introduction to the WDR5-MLL Interaction

The MLL1 (KMT2A) protein is a histone methyltransferase that plays a crucial role in regulating gene expression during development and hematopoiesis.[1] In a significant subset of acute leukemias, chromosomal translocations involving the MLL1 gene result in the production of fusion proteins that drive oncogenesis. The catalytic activity of both wild-type and fusion MLL proteins is dependent on its interaction with a core complex of proteins, of which WDR5 is a key component.[1][2] WDR5 acts as a scaffolding protein, binding to a conserved "Win" (WDR5-interaction) motif on MLL1 and presenting the histone H3 tail for methylation.[3][4] This interaction stabilizes the MLL complex and is essential for its H3K4 methyltransferase activity.[1][2] Consequently, inhibiting the WDR5-MLL PPI has emerged as a promising therapeutic strategy for MLL-rearranged leukemias.[1][5]

MM-589: A Potent WDR5-MLL Inhibitor

MM-589 is a macrocyclic peptidomimetic designed to mimic the MLL Win motif and bind with high affinity to the central pocket on WDR5, thereby competitively inhibiting the native WDR5-MLL interaction.[6][7] The trifluoroacetate (TFA) salt of MM-589 is often used in research due to its enhanced water solubility and stability, while exhibiting comparable biological activity to the free form.[8]

Mechanism of Action

MM-589 directly targets the MLL binding pocket on WDR5.[6][7] By occupying this site, MM-589 prevents the recruitment of MLL to the WDR5-containing complex. This disruption leads to a reduction in H3K4 methylation at MLL target gene promoters, ultimately suppressing the transcription of key leukemogenic genes and inhibiting the proliferation of MLL-rearranged leukemia cells.[6][9]

cluster_0 Normal MLL Complex Activity cluster_1 Inhibition by MM-589 WDR5 WDR5 Complex Active MLL Complex WDR5->Complex MLL1 MLL1 MLL1->Complex H3K4me H3K4 Methylation Complex->H3K4me Catalyzes Histone Histone H3 Histone->H3K4me Transcription Gene Transcription (e.g., HOXA9, MEIS1) H3K4me->Transcription Promotes MM589 MM-589 Inactive_WDR5 WDR5-MM-589 Complex MM589->Inactive_WDR5 Blocked_Complex MLL Complex Formation Blocked Inactive_WDR5->Blocked_Complex Prevents Interaction with MLL1 Reduced_H3K4me Reduced H3K4 Methylation Blocked_Complex->Reduced_H3K4me Leads to Reduced_Transcription Reduced Gene Transcription Reduced_H3K4me->Reduced_Transcription Results in WDR5_2->Inactive_WDR5

Figure 1. Mechanism of WDR5-MLL inhibition by MM-589.

Quantitative Data

The potency of MM-589 has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding and Activity of MM-589
Assay TypeParameterValueReference
WDR5 BindingIC500.90 nM[5][8][10]
WDR5 BindingKi< 1 nM[5][8]
MLL HMT ActivityIC5012.7 nM[5][8][10]
Table 2: Cellular Activity of MM-589 in Leukemia Cell Lines
Cell LineGenotypeParameterValueReference
MV4-11MLL-AF4IC500.25 µM (250 nM)[5][8][10]
MOLM-13MLL-AF9IC500.21 µM[1][10]
HL-60MLL-wildtypeIC508.6 µM[1][5][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are synthesized protocols for the key experiments used to characterize MM-589, based on standard laboratory practices and information from the cited literature.

Fluorescence Polarization (FP) Assay for WDR5 Binding

This competitive binding assay measures the ability of MM-589 to displace a fluorescently labeled MLL peptide from WDR5.

start Start prepare Prepare Assay Buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5) start->prepare reagents Reagents: - Recombinant WDR5 Protein - Fluorescently-labeled MLL peptide (tracer) - MM-589 (or other competitor) prepare->reagents incubate Incubate WDR5, tracer, and MM-589 in a 384-well plate reagents->incubate measure Measure Fluorescence Polarization using a plate reader incubate->measure analyze Analyze Data: Calculate IC50 values measure->analyze end End analyze->end

Figure 2. Workflow for a Fluorescence Polarization (FP) assay.

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

    • Dilute recombinant human WDR5 protein to the desired concentration in assay buffer.

    • Dilute a fluorescently labeled MLL peptide (e.g., FITC-labeled MLL Win motif peptide) to the desired concentration in assay buffer.

    • Prepare a serial dilution of MM-589 TFA in assay buffer.

  • Assay Procedure:

    • In a 384-well, low-volume, black plate, add WDR5 protein, fluorescently labeled MLL peptide, and either MM-589 or vehicle control (DMSO).

    • The final concentrations of WDR5 and the fluorescent peptide should be optimized to give a stable and robust FP signal.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization on a suitable plate reader.

    • Plot the FP signal against the logarithm of the MM-589 concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

AlphaLISA-based MLL Histone Methyltransferase (HMT) Assay

This assay quantifies the enzymatic activity of the MLL complex and its inhibition by MM-589.

Protocol:

  • Reagent Preparation:

    • Assemble the MLL core complex (MLL, WDR5, RbBP5, ASH2L).

    • Prepare a reaction buffer (e.g., 50 mM Tris pH 8.0, 5 mM DTT, 0.01% BSA).

    • Prepare solutions of S-adenosylmethionine (SAM) as the methyl donor and a biotinylated histone H3 peptide substrate.

    • Prepare a serial dilution of this compound.

  • Enzymatic Reaction:

    • In a 384-well plate, combine the MLL complex, MM-589 or vehicle, and the histone H3 peptide substrate.

    • Initiate the reaction by adding SAM.

    • Incubate at room temperature for a set time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and add AlphaLISA acceptor beads conjugated to an antibody specific for methylated H3K4 and streptavidin-coated donor beads.

    • Incubate in the dark at room temperature (e.g., 60 minutes).

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-capable plate reader.

    • Plot the AlphaLISA signal against the logarithm of the MM-589 concentration and determine the IC50 value.[7]

Cell Viability (WST-8) Assay

This colorimetric assay measures the cytotoxic effect of MM-589 on leukemia cell lines.

Protocol:

  • Cell Culture:

    • Culture human leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60) under standard conditions.

  • Assay Procedure:

    • Seed the cells into a 96-well plate at a predetermined optimal density.

    • Add serially diluted this compound to the wells.

    • Incubate the plate for a specified duration (e.g., 4 or 7 days).[10]

  • Measurement:

    • Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to vehicle-treated control cells.

    • Determine the IC50 value by plotting cell viability against the logarithm of the MM-589 concentration.[10]

Signaling Pathway

The WDR5-MLL interaction is a central node in the epigenetic regulation of gene expression. Its inhibition by MM-589 has downstream effects on the transcription of oncogenes.

cluster_pathway WDR5-MLL Signaling Pathway in MLL-rearranged Leukemia MLL_fusion MLL Fusion Protein Active_Complex Active MLL Complex MLL_fusion->Active_Complex WDR5 WDR5 WDR5->Active_Complex Core_Complex Core HMT Complex (RbBP5, ASH2L) Core_Complex->Active_Complex H3K4me3 H3K4 Trimethylation Active_Complex->H3K4me3 catalyzes Histone_H3 Histone H3 Tail Histone_H3->H3K4me3 Target_Genes Target Genes (HOXA9, MEIS1) H3K4me3->Target_Genes activates transcription of Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis promotes MM589 MM-589 MM589->WDR5 inhibits interaction with MLL Fusion

Figure 3. The WDR5-MLL signaling pathway and the point of inhibition by MM-589.

Conclusion

MM-589 is a potent and selective inhibitor of the WDR5-MLL protein-protein interaction, demonstrating significant activity in preclinical models of MLL-rearranged leukemia.[1][6][7] Its high affinity for WDR5 and its ability to disrupt the MLL histone methyltransferase complex make it a valuable tool for further research into the epigenetic dependencies of cancer and a promising starting point for the development of novel targeted therapies. The experimental protocols and data presented in this guide provide a comprehensive resource for scientists working in this field.

References

The Potent WDR5-MLL Inhibitor, MM-589 TFA: A Technical Overview for Acute Myeloid Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MM-589 TFA, a potent and cell-permeable macrocyclic peptidomimetic inhibitor of the WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL) protein-protein interaction. This document consolidates key preclinical data, outlines experimental methodologies, and visualizes the compound's mechanism of action and experimental workflows for researchers in acute myeloid leukemia (AML).

Core Concepts and Mechanism of Action

Acute myeloid leukemia is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] A subset of AML cases is driven by chromosomal translocations involving the MLL1 (Mixed-Lineage Leukemia 1, also known as KMT2A) gene. The MLL1 protein is a histone methyltransferase that plays a crucial role in regulating gene expression.[1] The enzymatic activity of MLL1 is dependent on its interaction with other proteins, forming a core complex. A key component of this complex is WDR5, which binds to MLL1 and is essential for its histone H3 lysine 4 (H3K4) methyltransferase (HMT) activity.[1][2]

MM-589 is a compound designed to specifically disrupt the protein-protein interaction (PPI) between WDR5 and MLL1.[1][3] By binding to a well-defined pocket on WDR5, MM-589 prevents the association of MLL1, thereby inhibiting the H3K4 methyltransferase activity of the MLL1 complex.[3][4] This targeted inhibition of MLL1's enzymatic function is a promising therapeutic strategy for AML subtypes harboring MLL translocations.[2]

Signaling Pathway

The following diagram illustrates the targeted signaling pathway of this compound.

MM-589_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_inhibition Inhibition by MM-589 MLL1_Complex MLL1 Core Complex (WDR5, MLL1, RbBP5, ASH2L) Histone_H3 Histone H3 MLL1_Complex->Histone_H3 Methylation H3K4me H3K4 Methylation MLL1_Complex->H3K4me Catalyzes Gene_Expression Leukemogenic Gene Expression H3K4me->Gene_Expression Activates Leukemia_Progression Leukemia Progression Gene_Expression->Leukemia_Progression MM589 This compound WDR5 WDR5 MM589->WDR5 Binds to MLL1 MLL1 WDR5->MLL1 Interaction Blocked

Caption: Mechanism of this compound in inhibiting the WDR5-MLL1 interaction.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Binding Affinity and Enzyme Inhibition
TargetAssay TypeMetricValueReference
WDR5Binding AssayIC500.90 nM[4]
WDR5Binding AssayKi< 1 nM[1]
MLL H3K4 MethyltransferaseHMT Activity AssayIC5012.7 nM[4]
Table 2: In Vitro Cytotoxicity in AML Cell Lines
Cell LineMLL StatusMetricValue (µM)Reference
MV4-11MLL-AF4IC500.25[1]
MOLM-13MLL-AF9IC500.21[1]
HL-60MLL-wildtypeIC508.6[1]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for the key assays used in the evaluation of this compound, based on available information.

AlphaLISA-Based MLL H3K4 Methyltransferase (HMT) Functional Assay

This assay is designed to quantify the methyltransferase activity of the MLL1 complex and assess the inhibitory potential of compounds like MM-589.

Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based immunoassay. In this context, a biotinylated histone H3 peptide substrate is used. Upon methylation by the MLL1 complex, an antibody specific to the methylated lysine residue, conjugated to an AlphaLISA acceptor bead, binds to the substrate. Streptavidin-coated donor beads bind to the biotinylated peptide, bringing the donor and acceptor beads into close proximity. Upon excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead. The intensity of this signal is proportional to the level of histone methylation.

Generalized Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20, 0.005% BSA).

    • Dilute the MLL1 enzyme complex, biotinylated histone H3 peptide substrate, and S-adenosylmethionine (SAM, the methyl donor) in the assay buffer to desired concentrations.

    • Prepare serial dilutions of this compound.

  • Enzyme Reaction:

    • In a 384-well plate, add the MLL1 enzyme complex and the this compound dilution (or vehicle control).

    • Pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the biotinylated histone H3 peptide and SAM.

    • Incubate for a defined period (e.g., 1 hour) at room temperature to allow for the methylation reaction.

  • Detection:

    • Stop the reaction and add the AlphaLISA acceptor beads conjugated with the anti-methylated H3K4 antibody.

    • Incubate for a specified time (e.g., 60 minutes) at room temperature in the dark.

    • Add the streptavidin-coated donor beads.

    • Incubate for a further period (e.g., 30 minutes) at room temperature in the dark.

    • Read the plate on an Alpha-enabled plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Disclaimer: The specific concentrations of reagents, incubation times, and buffer compositions for the this compound study were not available in the public domain. The above protocol is a generalized representation based on similar AlphaLISA HMT assays.[5][6][7]

Cell Growth Inhibition Assay

This assay determines the cytotoxic effect of this compound on AML cell lines.

Generalized Protocol:

  • Cell Culture:

    • Culture AML cell lines (e.g., MV4-11, MOLM-13, HL-60) in appropriate media and conditions.

  • Compound Treatment:

    • Seed the cells in 96-well plates at a predetermined density.

    • Add serial dilutions of this compound to the wells.

    • Incubate the plates for a specified duration (e.g., 4 or 7 days).

  • Viability Assessment:

    • Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated control cells.

    • Calculate the IC50 value, representing the concentration of this compound that inhibits cell growth by 50%.

Experimental Workflow Visualization

The following diagram outlines a typical preclinical experimental workflow for the evaluation of a WDR5-MLL inhibitor like this compound.

Experimental_Workflow Start Compound Synthesis (this compound) Biochemical_Assays Biochemical Assays Start->Biochemical_Assays WDR5_Binding WDR5 Binding Assay (IC50, Ki) Biochemical_Assays->WDR5_Binding HMT_Assay MLL HMT Activity Assay (IC50) Biochemical_Assays->HMT_Assay Cell_Based_Assays Cell-Based Assays Biochemical_Assays->Cell_Based_Assays Growth_Inhibition AML Cell Growth Inhibition (IC50) Cell_Based_Assays->Growth_Inhibition In_Vivo_Studies In Vivo Animal Models (e.g., AML Xenografts) Cell_Based_Assays->In_Vivo_Studies PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Studies->PK_PD Efficacy_Studies Tumor Growth Inhibition In_Vivo_Studies->Efficacy_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

References

Structure of the MM-589 TFA Complex with WDR5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional characteristics of the MM-589 trifluoroacetate (TFA) salt in complex with the WD repeat-containing protein 5 (WDR5). MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the WDR5-mixed-lineage leukemia (MLL) protein-protein interaction, a critical epigenetic target in various cancers, particularly MLL-rearranged leukemias.

Introduction

WD repeat-containing protein 5 (WDR5) is a core component of several chromatin-modifying complexes, including the MLL/SET1 histone methyltransferase (HMT) complexes responsible for histone H3 lysine 4 (H3K4) methylation. This epigenetic mark is crucial for transcriptional activation, and its misregulation is a hallmark of certain aggressive cancers. WDR5 acts as a scaffold, presenting the MLL protein to its histone substrate. The interaction between WDR5 and MLL is mediated by a conserved "WIN" (WDR5-interaction) motif on MLL that binds to a central pocket on WDR5.

MM-589 was developed as a high-affinity inhibitor that targets this WIN site on WDR5, thereby disrupting the WDR5-MLL interaction and inhibiting the downstream HMT activity of the MLL complex. This guide details the binding characteristics, structural basis of interaction, and the experimental protocols used to elucidate the properties of the MM-589-WDR5 complex.

Data Presentation

The following tables summarize the quantitative data for MM-589's binding affinity, inhibitory activity, and cellular effects.

Table 1: Biochemical Activity of MM-589

ParameterValueDescription
IC50 (WDR5 Binding) 0.90 nMConcentration of MM-589 required to inhibit 50% of the binding of a fluorescently labeled MLL peptide to WDR5 in a competitive binding assay.[1][2][3][4]
Ki (WDR5 Binding) <1 nMInhibition constant, indicating the high binding affinity of MM-589 for WDR5.[1][5]
IC50 (MLL HMT Activity) 12.7 nMConcentration of MM-589 required to inhibit 50% of the histone H3K4 methyltransferase activity of the MLL complex.[1][2][3]

Table 2: Cellular Activity of MM-589

Cell LineMLL StatusIC50 (Cell Growth)Description
MV4-11 MLL-AF4 fusion0.25 µMHuman acute myeloid leukemia (AML) cell line with an MLL rearrangement.[3][5]
MOLM-13 MLL-AF9 fusion0.21 µMHuman AML cell line with an MLL rearrangement.[3][5]
HL-60 Wild-type MLL8.6 µMHuman promyelocytic leukemia cell line with wild-type MLL, used as a negative control.[3][5]

Table 3: Crystallographic Data for the MM-589-WDR5 Complex (PDB ID: 5VFC)

ParameterValue
Resolution 1.64 Å
R-Value Work 0.148
R-Value Free 0.174
Space Group C 1 2 1
Unit Cell Dimensions (a, b, c) 88.35 Å, 58.56 Å, 56.80 Å
Unit Cell Angles (α, β, γ) 90°, 96.16°, 90°

Data sourced from the RCSB Protein Data Bank entry 5VFC.[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

WDR5 Protein Expression and Purification

Human WDR5 (residues 23-334) is cloned into a pET-based expression vector with an N-terminal affinity tag (e.g., His-SUMO). The plasmid is transformed into E. coli BL21(DE3) cells. Cells are grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.2 mM, and the culture is incubated overnight at 16°C.

Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP), and lysed by sonication. The lysate is cleared by ultracentrifugation. The supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing 20 mM imidazole, and the protein is eluted with lysis buffer containing 300 mM imidazole. The affinity tag is cleaved by a specific protease (e.g., SUMO protease) during overnight dialysis against a low-imidazole buffer. A second Ni-NTA column is used to remove the cleaved tag and the protease. The final purification step is size-exclusion chromatography (SEC) using a column equilibrated with a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

AlphaLISA-Based WDR5-MLL Binding Assay

The inhibitory activity of MM-589 on the WDR5-MLL interaction is determined using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay). The assay is performed in a 384-well plate in a buffer such as 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, and 0.05% Tween-20.

  • A constant concentration of biotinylated MLL-WIN peptide and His-tagged WDR5 are incubated with varying concentrations of MM-589 for 1 hour at room temperature.

  • Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads are added to the wells.

  • The plate is incubated for another hour in the dark at room temperature.

  • The plate is read on an AlphaScreen-capable plate reader. In the absence of an inhibitor, the binding of the MLL peptide to WDR5 brings the Donor and Acceptor beads into close proximity, generating a luminescent signal. MM-589 competes with the MLL peptide for binding to WDR5, leading to a decrease in the signal.

  • IC50 values are calculated by fitting the dose-response curves using a nonlinear regression model.

MLL Histone Methyltransferase (HMT) Assay

The effect of MM-589 on the enzymatic activity of the MLL complex is assessed using an HMT assay. The reconstituted MLL core complex (containing MLL, WDR5, RbBP5, and ASH2L) is used.

  • The MLL complex is incubated with a histone H3 substrate, S-adenosyl-L-[3H]-methionine (as a methyl donor), and varying concentrations of MM-589 in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT).

  • The reaction is incubated at 30°C for 1 hour.

  • The reaction is stopped, and the histone substrate is captured on a filter paper or by another separation method.

  • The amount of incorporated radioactivity, corresponding to the level of histone methylation, is quantified using a scintillation counter.

  • IC50 values are determined from the dose-response curves.

Cell Growth Inhibition Assay

The anti-proliferative effects of MM-589 are evaluated in leukemia cell lines.

  • Cells (e.g., MV4-11, MOLM-13, HL-60) are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well).

  • The cells are treated with a serial dilution of MM-589 or DMSO as a vehicle control.

  • The plates are incubated for 4 to 7 days at 37°C in a humidified 5% CO2 atmosphere.

  • Cell viability is assessed using a colorimetric assay such as WST-8 or MTT. A reagent is added to the wells, which is converted into a colored formazan product by metabolically active cells.

  • The absorbance is measured using a microplate reader at the appropriate wavelength.

  • IC50 values are calculated by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration.

X-ray Crystallography of the MM-589-WDR5 Complex

For crystallization, purified WDR5 is concentrated to approximately 10 mg/mL and incubated with a molar excess of MM-589.

  • The complex is crystallized using the vapor diffusion method. Crystals of the MM-589-WDR5 complex can be grown in conditions such as 0.1 M Bis-Tris pH 6.5, 26% PEG 8000, and 0.1 M ammonium sulfate.

  • Crystals are cryoprotected using the mother liquor supplemented with a cryoprotectant (e.g., 20% glycerol) and flash-frozen in liquid nitrogen.

  • X-ray diffraction data are collected at a synchrotron source.

  • The structure is solved by molecular replacement using a previously determined WDR5 structure as the search model.

  • The model is refined using iterative cycles of manual model building and computational refinement to yield the final structure.

Visualizations

The following diagrams illustrate key pathways and workflows related to the MM-589-WDR5 complex.

WDR5_Signaling_Pathway cluster_complex MLL/SET1 Complex WDR5 WDR5 MLL1 MLL1 (WIN motif) WDR5->MLL1 Interaction HistoneH3 Histone H3 WDR5->HistoneH3 H3K4 Methylation MLL1->HistoneH3 H3K4 Methylation RbBP5 RbBP5 RbBP5->HistoneH3 H3K4 Methylation ASH2L ASH2L ASH2L->HistoneH3 H3K4 Methylation H3K4me3 H3K4me3 HistoneH3->H3K4me3 GeneActivation Target Gene Activation (e.g., HOX genes) H3K4me3->GeneActivation Leukemogenesis Leukemogenesis GeneActivation->Leukemogenesis MM589 MM-589 MM589->WDR5 Binds to WIN site

WDR5 signaling pathway and the inhibitory action of MM-589.

Experimental_Workflow cluster_protein Protein Production cluster_binding Binding & Activity Assays cluster_cell Cellular Assays cluster_structure Structural Studies Expression WDR5 Expression (E. coli) Purification Affinity & Size-Exclusion Chromatography Expression->Purification AlphaLISA AlphaLISA Binding Assay (IC50, Ki) Purification->AlphaLISA HMT_Assay HMT Activity Assay (IC50) Purification->HMT_Assay Crystallization Co-crystallization (WDR5 + MM-589) Purification->Crystallization Cell_Culture Leukemia Cell Lines (MV4-11, MOLM-13) Growth_Assay Cell Growth Assay (IC50) Cell_Culture->Growth_Assay XRay X-ray Diffraction Crystallization->XRay Structure_Det Structure Determination (PDB: 5VFC) XRay->Structure_Det MM589 MM-589 Synthesis MM589->AlphaLISA MM589->HMT_Assay MM589->Growth_Assay MM589->Crystallization

Experimental workflow for the characterization of MM-589.

Mechanism_of_Action cluster_interaction Molecular Interaction MM589 MM-589 WDR5_WIN WDR5 WIN Site MM589->WDR5_WIN High-Affinity Binding MLL_WIN MLL WIN Motif WDR5_WIN->MLL_WIN Interaction Blocked Disruption Disruption of WDR5-MLL Protein-Protein Interaction WDR5_WIN->Disruption Inhibition Inhibition of MLL HMT Activity Disruption->Inhibition Downregulation Downregulation of Target Genes (e.g., HOXA9, MEIS1) Inhibition->Downregulation CellGrowthInhibition Inhibition of MLL-rearranged Leukemia Cell Growth Downregulation->CellGrowthInhibition

Mechanism of action of MM-589 in inhibiting the WDR5-MLL interaction.

References

The Discovery and Synthesis of MM-589 TFA: A Potent Inhibitor of the WDR5-MLL Interaction

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MM-589 is a highly potent, cell-permeable, macrocyclic peptidomimetic that disrupts the protein-protein interaction (PPI) between the WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL) proteins. This interaction is a critical dependency for the survival and proliferation of certain cancer cells, particularly acute leukemias with MLL gene rearrangements. The trifluoroacetic acid (TFA) salt of MM-589 is often utilized to enhance its solubility and stability for research purposes. This document provides a comprehensive overview of the discovery, mechanism of action, and a putative synthesis strategy for MM-589 TFA, along with detailed experimental protocols for its biological evaluation.

Discovery and Rationale

The discovery of MM-589 stemmed from a focused effort to identify small molecules that could inhibit the WDR5-MLL PPI, a key driver in MLL-rearranged leukemias.[1][2] The rationale was to develop a therapeutic agent that could mimic the binding of MLL to WDR5, thereby competitively inhibiting the formation of the functional MLL histone methyltransferase (HMT) complex.

The initial discovery process involved the screening of non-peptide small molecules to identify initial hits.[2] These early compounds served as the foundation for a structure-based design and optimization campaign. This effort led to the development of a series of macrocyclic peptidomimetics with improved potency and cell permeability, culminating in the identification of MM-589 (also referred to as compound 18 in the primary literature).[3]

Mechanism of Action and Signaling Pathway

MM-589 exerts its biological effects by directly binding to WDR5 with high affinity, physically blocking its interaction with MLL.[3][4] The WDR5-MLL complex is a core component of the SET1/MLL family of histone methyltransferases, which are responsible for the methylation of histone H3 at lysine 4 (H3K4).[5] H3K4 methylation is an epigenetic mark associated with active gene transcription.

In MLL-rearranged leukemias, the fusion of the MLL gene with various partner genes leads to the aberrant recruitment of the WDR5-MLL complex to target genes, such as the HOXA9 and MEIS1 oncogenes. This results in their sustained overexpression, driving leukemogenesis. By disrupting the WDR5-MLL interaction, MM-589 inhibits the H3K4 methyltransferase activity of the complex, leading to a downstream reduction in the expression of these critical oncogenes.[6] This, in turn, induces cell-cycle arrest, apoptosis, and myeloid differentiation in MLL-rearranged leukemia cells.[7]

G cluster_nucleus Cell Nucleus MLL_fusion MLL Fusion Protein MLL_WDR5_complex Active MLL HMT Complex MLL_fusion->MLL_WDR5_complex Binds WDR5 WDR5 WDR5->MLL_WDR5_complex Binds H3K4me H3K4 Methylation MLL_WDR5_complex->H3K4me Catalyzes Apoptosis Apoptosis & Differentiation Histone_H3 Histone H3 Histone_H3->H3K4me Substrate Oncogenes Oncogene Expression (e.g., HOXA9, MEIS1) H3K4me->Oncogenes Promotes Leukemia Leukemia Progression Oncogenes->Leukemia Drives MM589 MM-589 MM589->WDR5 Inhibits Binding

Figure 1. Simplified signaling pathway of MM-589 action.

Quantitative Biological Data

The biological activity of MM-589 has been characterized through various in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Binding and Enzyme Inhibition

TargetAssay TypeMetricValue (nM)Reference
WDR5Binding AssayIC500.90[3][4]
WDR5Binding AssayKi< 1[1][3]
MLL H3K4 HMTFunctional AssayIC5012.7[3][4]

Table 2: Cell Growth Inhibition in Human Leukemia Cell Lines

Cell LineDescriptionMetricValue (µM)Reference
MV4-11MLL-AF4 fusionIC500.25[4][7]
MOLM-13MLL-AF9 fusionIC500.21[4][7]
HL-60MLL wild-typeIC508.6[4][7]

Synthesis of this compound

While the primary literature from the discovery of MM-589 does not provide a detailed, step-by-step synthesis protocol in its publicly available sections, a putative synthesis workflow can be constructed based on general principles of solid-phase peptide synthesis (SPPS) and macrocyclization techniques commonly employed for peptidomimetics.

The synthesis would likely involve the sequential coupling of protected amino acid and non-proteinogenic building blocks on a solid support, followed by on-resin or in-solution macrocyclization, and subsequent deprotection and purification.

G start Resin Loading spps Solid-Phase Peptide Synthesis (Sequential Amino Acid Coupling) start->spps cleavage Cleavage from Resin spps->cleavage macrocyclization Macrocyclization (Head-to-Tail) cleavage->macrocyclization deprotection Side-Chain Deprotection macrocyclization->deprotection purification Purification (HPLC) deprotection->purification tfa_salt TFA Salt Formation purification->tfa_salt final This compound tfa_salt->final

Figure 2. Putative workflow for the synthesis of this compound.

Experimental Protocols

AlphaLISA-based MLL H3K4 Methyltransferase (HMT) Functional Assay

This assay is designed to quantify the methyltransferase activity of the MLL complex and the inhibitory effect of compounds like MM-589.

Materials:

  • Recombinant MLL core complex (MLL, WDR5, RbBP5, ASH2L)

  • Biotinylated histone H3 peptide substrate

  • S-adenosylmethionine (SAM)

  • AlphaLISA anti-methylated H3K4 antibody-conjugated acceptor beads

  • Streptavidin-coated donor beads

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • 384-well microplates

  • Alpha-enabled plate reader

Protocol:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add the MLL core complex, biotinylated H3 peptide, and the this compound dilutions.

  • Initiate the enzymatic reaction by adding SAM.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing the AlphaLISA acceptor beads.

  • Incubate in the dark to allow for antibody-antigen binding.

  • Add the streptavidin-coated donor beads.

  • Incubate further in the dark to allow for biotin-streptavidin binding.

  • Read the plate on an Alpha-enabled plate reader to measure the chemiluminescent signal.

  • Calculate IC50 values from the dose-response curves.

Cell Viability Assay

This protocol is used to determine the effect of this compound on the proliferation of leukemia cell lines.

Materials:

  • Human leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

  • 96-well cell culture plates

  • Plate reader

Protocol:

  • Seed the leukemia cells in a 96-well plate at a predetermined density.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Add the this compound dilutions to the appropriate wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for the colorimetric or luminescent reaction to develop.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

MM-589 is a groundbreaking tool compound for studying the biological roles of the WDR5-MLL interaction and a promising lead for the development of novel therapeutics for MLL-rearranged leukemias. Its high potency and cell permeability make it a valuable asset for both in vitro and in vivo research. This guide provides a comprehensive overview of its discovery, mechanism of action, and essential experimental protocols for its biological characterization. Further research into the synthesis and optimization of MM-589 and similar macrocyclic peptidomimetics holds the potential to yield new and effective treatments for cancers with epigenetic vulnerabilities.

References

In-Depth Technical Guide: Cell Permeability and Intracellular Activity of MM-589 TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cell permeability and intracellular activity of MM-589 TFA, a potent and cell-permeable macrocyclic peptidomimetic inhibitor of the WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) protein-protein interaction.[1][2][3] The information presented herein is intended to support further research and development of this compound for potential therapeutic applications, particularly in the context of acute leukemia.[4][5]

Evidence of Cell Permeability

The cell permeability of this compound is primarily demonstrated through its potent and selective inhibition of intracellular targets and its corresponding effects on cell growth in various human leukemia cell lines.[1][2][3] While direct quantitative measurements of its membrane permeability, such as those from Parallel Artificial Membrane Permeability Assays (PAMPA) or Caco-2 cell assays, are not extensively detailed in publicly available literature, its significant intracellular bioactivity serves as strong evidence of its ability to cross the cell membrane.

The trifluoroacetic acid (TFA) salt form of MM-589 may contribute to its solubility and stability, which are crucial properties for a cell-permeable compound.[2]

Intracellular Bioactivity Data

This compound has been shown to effectively engage its intracellular target, WDR5, leading to the inhibition of the MLL histone methyltransferase (HMT) activity and subsequent selective cytotoxicity against cancer cells harboring MLL translocations.[1][6] The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of MM-589
Target/ProcessIC50 ValueNotes
WDR5 Binding0.90 nMDemonstrates high-affinity binding to its direct intracellular target.[1][3][5]
MLL H3K4 Methyltransferase (HMT) Activity12.7 nMShows potent inhibition of the enzymatic activity of the MLL complex.[1][3][5]
Table 2: Cellular Growth Inhibition by MM-589
Cell LineDescriptionIC50 Value
MV4-11Human leukemia cell line with MLL-AF4 fusion protein0.25 µM
MOLM-13Human leukemia cell line with MLL-AF4 fusion protein0.21 µM
HL-60Human leukemia cell line lacking MLL translocation8.6 µM

The data clearly indicate that MM-589 is significantly more potent in cell lines dependent on the MLL fusion protein, highlighting its selective mechanism of action following cellular uptake.[2][5]

Experimental Protocols

While specific protocols for determining the cell permeability of this compound are not available, this section provides a detailed, representative methodology for assessing the compound's cytotoxic effects on leukemia cell lines, a key indicator of its cell permeability and intracellular activity.

Cell Viability Assay (WST-8 Assay)

This protocol is a standard method for determining cell viability and proliferation, as referenced in the evaluation of MM-589's activity.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of human leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60).

Materials:

  • This compound

  • Human leukemia cell lines (MV4-11, MOLM-13, HL-60)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well cell culture plates

  • WST-8 reagent (e.g., CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the leukemia cell lines in RPMI-1640 medium until they reach the logarithmic growth phase.

    • Harvest the cells and adjust the cell density to 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 0.01, 0.1, 1, 10 µM).

    • Add the desired final concentrations of this compound to the wells containing the cells. Include a vehicle control (DMSO only).

  • Incubation:

    • Incubate the plate for 4 to 7 days at 37°C in a humidified atmosphere with 5% CO2.[2][3]

  • WST-8 Assay:

    • After the incubation period, add 10 µL of WST-8 reagent to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Signaling Pathway of MM-589 Action

The following diagram illustrates the mechanism of action of MM-589. It enters the cell and binds to WDR5, thereby inhibiting the MLL-WDR5 protein-protein interaction. This leads to a downstream reduction in H3K4 methylation and suppression of oncogenic gene expression, ultimately resulting in the inhibition of leukemia cell growth.

MM-589_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MM589_ext This compound MM589_int MM-589 MM589_ext->MM589_int Cell Permeation WDR5 WDR5 MM589_int->WDR5 Binds & Inhibits H3K4_methylation H3K4 Methylation WDR5->H3K4_methylation MLL MLL MLL Oncogene_Expression Oncogene Expression H3K4_methylation->Oncogene_Expression Cell_Growth Leukemia Cell Growth Oncogene_Expression->Cell_Growth

Caption: Mechanism of action of MM-589.

Experimental Workflow for Cell Viability Assay

The diagram below outlines the key steps in the experimental workflow for determining the cytotoxic effects of this compound.

Cell_Viability_Workflow Start Start Cell_Culture Culture Leukemia Cells Start->Cell_Culture Seeding Seed Cells in 96-Well Plate Cell_Culture->Seeding Treatment Treat with this compound (Varying Concentrations) Seeding->Treatment Incubation Incubate for 4-7 Days Treatment->Incubation WST8_Addition Add WST-8 Reagent Incubation->WST8_Addition Incubation_2 Incubate for 2-4 Hours WST8_Addition->Incubation_2 Measurement Measure Absorbance (450 nm) Incubation_2->Measurement Analysis Calculate IC50 Value Measurement->Analysis End End Analysis->End

Caption: Workflow for assessing cell viability.

References

MM-589 TFA: A Potent Chemical Probe for Interrogating the WDR5-MLL Interaction

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of MM-589 TFA, a highly potent and cell-permeable macrocyclic peptidomimetic that serves as a chemical probe for the WD repeat domain 5 (WDR5)-mixed lineage leukemia (MLL) protein-protein interaction (PPI). This compound offers researchers a powerful tool to investigate the biological functions of the WDR5-MLL1 complex and its role in cancer, particularly in acute leukemias with MLL rearrangements. This document details the mechanism of action, quantitative biochemical and cellular activity, and provides detailed protocols for key experimental assays.

Introduction

The interaction between WDR5 and the MLL1 histone methyltransferase is a critical dependency for the oncogenic activity of MLL fusion proteins, which are characteristic of a subset of aggressive acute leukemias[1][2]. WDR5 acts as a scaffold protein, presenting the histone H3 tail for methylation by the MLL1 complex, a process essential for the regulation of gene expression, including key developmental and pro-leukemogenic genes[3]. The development of small molecule inhibitors targeting this PPI has emerged as a promising therapeutic strategy. MM-589 is a potent inhibitor of this interaction, binding to WDR5 with high affinity and disrupting the assembly of the functional MLL1 complex[1][2][4]. This compound is the trifluoroacetic acid salt form of MM-589, which typically offers improved solubility and stability for research purposes.

Mechanism of Action

MM-589 acts as a competitive inhibitor of the WDR5-MLL interaction. It binds to a shallow, hydrophobic cleft on the surface of WDR5, the same site that recognizes a conserved arginine-containing motif within MLL1 known as the WDR5-interacting (WIN) motif[3][4]. By occupying this "WIN site," MM-589 effectively prevents the recruitment of MLL1 to the WDR5 scaffold, thereby inhibiting the histone methyltransferase (HMT) activity of the MLL1 complex. This leads to a reduction in histone H3 lysine 4 (H3K4) methylation at target gene loci, ultimately resulting in the downregulation of oncogenic gene expression programs and the induction of apoptosis in MLL-rearranged leukemia cells.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its high potency and selectivity.

Table 1: Biochemical Activity of MM-589

ParameterValueDescriptionReference
WDR5 Binding IC500.90 nMConcentration of MM-589 required to inhibit 50% of WDR5 binding.[1][2][4]
MLL H3K4 HMT Activity IC5012.7 nMConcentration of MM-589 required to inhibit 50% of MLL histone methyltransferase activity.[1][2][4]
WDR5 Binding Ki<1 nMInhibition constant for the binding of MM-589 to WDR5.[1][2]

Table 2: Cellular Activity of MM-589 in Leukemia Cell Lines

Cell LineMLL StatusIC50 (4 days)IC50 (7 days)Reference
MOLM-13MLL-AF9 fusion0.21 µM0.1 µM[1]
MV4-11MLL-AF4 fusion0.25 µMNot Reported[1]
HL-60No MLL translocation8.56 µMNot Reported[1]

Signaling Pathways and Experimental Workflows

WDR5-MLL Signaling Pathway and Inhibition by MM-589

The following diagram illustrates the central role of the WDR5-MLL1 complex in histone methylation and gene transcription, and how MM-589 disrupts this process.

WDR5_MLL_Pathway cluster_complex MLL1 Core Complex cluster_downstream Downstream Effects WDR5 WDR5 MLL1 MLL1 WDR5->MLL1 Interaction H3K4me3 H3K4 Trimethylation MLL1->H3K4me3 Catalyzes RbBP5 RbBP5 RbBP5->MLL1 ASH2L ASH2L ASH2L->MLL1 Oncogenes Oncogene Expression (e.g., HOXA9, MEIS1) H3K4me3->Oncogenes Activates Leukemia Leukemic Cell Survival & Proliferation Oncogenes->Leukemia MM589 This compound MM589->WDR5 Inhibits Interaction with MLL1 HistoneH3 Histone H3 HistoneH3->H3K4me3

Caption: WDR5-MLL1 signaling pathway and its inhibition by this compound.

Downstream Consequences of WDR5 Inhibition

Inhibition of the WDR5-MLL interaction by MM-589 has significant downstream effects, including the modulation of MYC and p53 pathways, leading to cell cycle arrest and apoptosis.

Downstream_Effects MM589 This compound WDR5_MLL WDR5-MLL Complex MM589->WDR5_MLL Inhibits Ribosomal_Genes Ribosomal Protein Gene Transcription MM589->Ribosomal_Genes Suppresses H3K4me3 H3K4 Trimethylation WDR5_MLL->H3K4me3 Promotes MYC MYC Activity WDR5_MLL->MYC Co-activates H3K4me3->Ribosomal_Genes Activates Protein_Synthesis Protein Synthesis Ribosomal_Genes->Protein_Synthesis Drives Nucleolar_Stress Nucleolar Stress Ribosomal_Genes->Nucleolar_Stress Suppression leads to Cell_Cycle Cell Cycle Progression Protein_Synthesis->Cell_Cycle p53 p53 Activation Nucleolar_Stress->p53 Apoptosis Apoptosis p53->Apoptosis p53->Cell_Cycle Arrests MYC->Ribosomal_Genes

Caption: Downstream effects of WDR5-MLL inhibition by this compound.

Experimental Workflow for Cellular Activity Assessment

The following diagram outlines a typical workflow for evaluating the cytotoxic effects of this compound on leukemia cell lines.

Experimental_Workflow start Start cell_culture Culture Leukemia Cells (e.g., MOLM-13, MV4-11, HL-60) start->cell_culture cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding drug_treatment Treat with Serial Dilutions of this compound cell_seeding->drug_treatment incubation Incubate for 4 or 7 Days drug_treatment->incubation wst8_assay Perform WST-8 Cell Viability Assay incubation->wst8_assay readout Measure Absorbance at 450 nm wst8_assay->readout data_analysis Calculate IC50 Values readout->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Experimental Protocols

AlphaLISA-based MLL H3K4 Histone Methyltransferase (HMT) Assay

This protocol describes a representative AlphaLISA assay to measure the inhibitory effect of this compound on MLL1 HMT activity.

Materials:

  • Recombinant MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L)

  • Biotinylated Histone H3 peptide (e.g., ARTKQTARKSTGGKAPRKQLA-GGK(Biotin))

  • S-adenosyl-L-methionine (SAM)

  • AlphaLISA anti-H3K4me3 Acceptor beads

  • Streptavidin-coated Donor beads

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • This compound

  • 384-well white opaque microplates

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add 2.5 µL of the MLL1 complex (final concentration, e.g., 1-5 nM).

  • Add 2.5 µL of this compound dilutions or vehicle control (DMSO).

  • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of a substrate mix containing biotinylated H3 peptide (final concentration, e.g., 50 nM) and SAM (final concentration, e.g., 10 µM).

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of a detection mix containing AlphaLISA anti-H3K4me3 Acceptor beads (final concentration, e.g., 20 µg/mL) and Streptavidin-coated Donor beads (final concentration, e.g., 20 µg/mL).

  • Incubate the plate in the dark for 60 minutes at room temperature.

  • Read the plate on an AlphaScreen-compatible plate reader.

  • Calculate IC50 values using a suitable data analysis software.

WST-8 Cell Viability/Cytotoxicity Assay

This protocol outlines a general procedure for assessing the effect of this compound on the viability of leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., MOLM-13, MV4-11, HL-60)

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • WST-8 reagent (e.g., Cell Counting Kit-8)

  • 96-well clear-bottom microplates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Culture leukemia cells to a logarithmic growth phase.

  • Seed the cells into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plates for the desired period (e.g., 4 or 7 days) in a humidified incubator.

  • At the end of the incubation period, add 10 µL of WST-8 reagent to each well.

  • Incubate the plates for 1-4 hours in the incubator.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Conclusion

This compound is a highly potent and selective chemical probe for the WDR5-MLL protein-protein interaction. Its well-characterized biochemical and cellular activities, coupled with its cell permeability, make it an invaluable tool for dissecting the roles of the WDR5-MLL complex in normal physiology and disease. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations into the epigenetics of cancer and the development of novel therapeutic strategies.

References

Unraveling the Biological Activity of MM-589: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-589 has emerged as a highly potent, cell-permeable macrocyclic peptidomimetic inhibitor of the protein-protein interaction (PPI) between the WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL). This interaction is a critical dependency for the oncogenic activity of MLL fusion proteins, which are hallmark drivers of a particularly aggressive form of acute leukemia. By disrupting the WDR5-MLL complex, MM-589 effectively suppresses the histone H3 lysine 4 (H3K4) methyltransferase activity of MLL, leading to the downregulation of key target genes such as HOXA9 and MEIS1 and subsequent inhibition of leukemic cell proliferation. This document provides an in-depth overview of the biological activity of MM-589, including its inhibitory potency, cellular effects, and the experimental methodologies used for its characterization.

Note on Enantiomers: Publicly available scientific literature to date does not provide a discrete analysis of the biological activities of the individual TFA enantiomers of MM-589. The data presented herein pertains to the compound as "MM-589" or its racemic mixture, as described in the primary research.

Quantitative Biological Activity of MM-589

The biological efficacy of MM-589 has been quantified through various biochemical and cell-based assays. The following tables summarize the key inhibitory and cytotoxic activities of the compound.

Table 1: Biochemical Activity of MM-589
TargetAssay TypeMetricValue (nM)Reference
WDR5Biochemical Binding AssayIC500.90[1][2][3]
MLL H3K4 MethyltransferaseEnzyme Activity AssayIC5012.7[1][2][3]
Table 2: Cellular Activity of MM-589 in Human Leukemia Cell Lines
Cell LineGenetic BackgroundMetricValue (µM)Reference
MV4-11MLL-AF4IC500.25[1][2]
MOLM-13MLL-AF9IC500.21[1][2]
HL-60MLL wild-typeIC508.6[1][2]

Mechanism of Action: WDR5-MLL Interaction and its Inhibition

MM-589 exerts its therapeutic effect by targeting a critical protein-protein interaction in the MLL histone methyltransferase complex. The diagram below illustrates the signaling pathway and the inhibitory action of MM-589.

G cluster_0 MLL1 Complex WDR5 WDR5 MLL1 MLL1 (SET domain) WDR5->MLL1 Interaction is critical for MLL1 activity Histone Histone H3 MLL1->Histone Methylates H3K4 RbBP5 RbBP5 ASH2L ASH2L H3K4me3 H3K4 Trimethylation Histone->H3K4me3 results in Leukemogenesis Leukemogenesis (via HOXA9, MEIS1) H3K4me3->Leukemogenesis Drives MM589 MM-589 MM589->WDR5 Inhibits Interaction

Caption: Inhibition of the WDR5-MLL1 interaction by MM-589.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the probable protocols for the key experiments cited in the evaluation of MM-589, based on standard laboratory practices.

WDR5-MLL Interaction Assay (AlphaLISA-based)

This assay is a high-throughput method to quantify the binding affinity of inhibitors to the WDR5-MLL interaction.

G cluster_0 Assay Preparation cluster_1 Detection node1 1. Biotinylated MLL peptide and GST-tagged WDR5 are incubated. node2 2. Add MM-589 at varying concentrations. node1->node2 node3 3. Introduction of Streptavidin-coated Donor beads and anti-GST-coated Acceptor beads. node2->node3 node4 4. Excitation at 680 nm. node3->node4 node5 5. If WDR5-MLL interaction occurs, beads are in proximity. node4->node5 node6 6. Singlet oxygen transfer from Donor to Acceptor bead. node5->node6 node7 7. Emission of light at 615 nm is detected. node6->node7 node8 8. MM-589 presence reduces signal. node7->node8

Caption: Workflow for the AlphaLISA-based WDR5-MLL interaction assay.

Methodology:

  • Reagents: Biotinylated MLL-derived peptide, Glutathione S-transferase (GST)-tagged WDR5 protein, Streptavidin-coated Donor beads, anti-GST antibody-coated Acceptor beads, MM-589 in a suitable solvent (e.g., DMSO), and assay buffer.

  • Procedure:

    • A solution of biotinylated MLL peptide and GST-WDR5 is prepared in the assay buffer.

    • Serial dilutions of MM-589 are added to the wells of a microplate.

    • The MLL peptide and WDR5 protein mixture is then added to the wells containing the inhibitor.

    • The plate is incubated to allow for the binding interaction to reach equilibrium.

    • A mixture of Streptavidin-coated Donor beads and anti-GST Acceptor beads is added to the wells.

    • The plate is incubated in the dark to allow for bead-protein complex formation.

  • Data Acquisition: The plate is read on an AlphaScreen-capable plate reader. The intensity of the light emission at 615 nm is recorded.

  • Data Analysis: The emission signal is inversely proportional to the inhibitory activity of MM-589. IC50 values are calculated by fitting the dose-response data to a suitable sigmoidal curve.

Cell Viability Assay (e.g., MTS or CellTiter-Glo®)

This assay determines the cytotoxic effect of MM-589 on cancer cell lines.

Methodology:

  • Cell Culture: Human leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60) are cultured in appropriate media and conditions.

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.

    • A serial dilution of MM-589 is prepared and added to the cells. A vehicle control (e.g., DMSO) is also included.

    • The plates are incubated for a specified period (e.g., 4 or 7 days).

  • Data Acquisition:

    • For an MTS assay, a solution containing the MTS reagent and an electron coupling reagent (PES) is added to each well. After incubation, the absorbance at 490 nm is measured, which is directly proportional to the number of viable cells.

    • For a CellTiter-Glo® assay, a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present is added. Luminescence is then measured.

  • Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

MM-589 is a potent and selective inhibitor of the WDR5-MLL interaction, demonstrating significant promise as a therapeutic agent for MLL-rearranged leukemias. Its high biochemical and cellular potency, coupled with its cell permeability, underscore its potential for further preclinical and clinical development. Future studies investigating the individual activities of its enantiomers could provide deeper insights into the structure-activity relationship and potentially lead to the development of even more potent and selective inhibitors of this critical oncogenic pathway.

References

MM-589 TFA: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability profile of MM-589 TFA, a potent inhibitor of the WD repeat domain 5 (WDR5)-mixed lineage leukemia (MLL) protein-protein interaction.[1][2][3] Understanding these characteristics is critical for the effective design and execution of in vitro and in vivo studies.

Core Compound Attributes

MM-589 is a macrocyclic peptidomimetic that demonstrates high-affinity binding to WDR5, thereby disrupting the WDR5-MLL complex and inhibiting the histone methyltransferase (HMT) activity of MLL.[1] The trifluoroacetate (TFA) salt form of MM-589 is commonly used in research and is noted to possess enhanced water solubility and stability compared to its free form.[4]

Quantitative Solubility Profile

The solubility of this compound has been determined in common laboratory solvents. The following table summarizes the available quantitative data.

SolventSolubilityMolar Concentration (mM)Method
Dimethyl Sulfoxide (DMSO)25 mg/mL36.40Ultrasonic and warming to 60°C
Water40 mg/mL58.25Ultrasonic and pH adjustment to 2 with 1M HCl

Note: The solubility of this compound in aqueous solutions is significantly influenced by pH.

Stability Profile

Proper storage and handling are essential to maintain the integrity of this compound. The following stability recommendations are based on available data.

Storage ConditionDurationNotes
Stock Solution at -80°CUp to 6 monthsAvoid repeated freeze-thaw cycles.
Stock Solution at -20°CUp to 1 monthAvoid repeated freeze-thaw cycles.

To enhance solubility upon reconstitution, it is recommended to warm the vial to 37°C and utilize an ultrasonic bath.[1] For aqueous stock solutions, filtration through a 0.22 µm filter is advised before use.[2]

Experimental Protocols

Determination of Equilibrium Solubility

This protocol outlines a general procedure for determining the equilibrium solubility of this compound in a buffer of choice.

Materials:

  • This compound (solid)

  • Selected buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with tight-fitting caps

  • Orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Calibrated analytical balance

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the selected buffer.

  • Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrate the suspension for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension at a high speed to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with an appropriate solvent and analyze the concentration of dissolved this compound using a validated HPLC or LC-MS method.

  • The determined concentration represents the equilibrium solubility of this compound in the tested buffer.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Weigh excess this compound prep2 Add to known volume of buffer prep1->prep2 equil1 Incubate with agitation (24-48h at constant T) prep2->equil1 sep1 Centrifuge to pellet solid equil1->sep1 sep2 Collect supernatant sep1->sep2 analysis1 Dilute supernatant sep2->analysis1 analysis2 Quantify by HPLC/LC-MS analysis1->analysis2 G cluster_complex MLL1 Core Complex cluster_substrate Substrate cluster_product Product cluster_inhibitor Inhibition WDR5 WDR5 MLL1 MLL1 WDR5->MLL1 interacts with HistoneH3 Histone H3 MLL1->HistoneH3 methylates ASH2L ASH2L ASH2L->MLL1 RBBP5 RBBP5 RBBP5->MLL1 DPY30 DPY30 DPY30->MLL1 H3K4me H3K4 Methylation HistoneH3->H3K4me GeneExpression Altered Gene Expression H3K4me->GeneExpression MM589 MM-589 MM589->WDR5 blocks interaction

References

Methodological & Application

Application Notes and Protocols for MM-589 TFA in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-589 TFA is a potent and cell-permeable small molecule inhibitor of the protein-protein interaction between WD repeat-containing protein 5 (WDR5) and Mixed Lineage Leukemia (MLL).[1][2][3] The WDR5-MLL interaction is crucial for the histone methyltransferase activity of the MLL complex, which is responsible for the methylation of histone H3 at lysine 4 (H3K4).[4] Dysregulation of the MLL complex, often due to chromosomal translocations, is a hallmark of certain aggressive hematological malignancies, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[4] this compound disrupts the WDR5-MLL complex, leading to the inhibition of H3K4 methylation and subsequent downregulation of key MLL target genes, such as HOXA9 and MEIS1, which are critical for leukemogenesis.[5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, apoptosis, and downstream signaling pathways.

Mechanism of Action

This compound operates by competitively binding to the "WIN" (WDR5-interacting) motif on the surface of WDR5, thereby preventing its interaction with MLL. This disruption of the WDR5-MLL complex is essential for inhibiting the catalytic activity of MLL histone methyltransferase (HMT). The subsequent decrease in H3K4 methylation at the promoter regions of MLL target genes leads to their transcriptional repression, ultimately inducing anti-leukemic effects.

G cluster_0 This compound Action cluster_1 Downstream Effects MM589 This compound WDR5_MLL WDR5-MLL Interaction MM589->WDR5_MLL Inhibits WDR5 WDR5 WDR5->WDR5_MLL MLL MLL Complex MLL->WDR5_MLL H3K4me H3K4 Methylation WDR5_MLL->H3K4me Promotes TargetGenes Transcription of HOXA9, MEIS1, etc. H3K4me->TargetGenes Activates Leukemogenesis Leukemogenesis TargetGenes->Leukemogenesis Drives

Figure 1: Signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of MM-589.

Table 1: Biochemical Activity of MM-589

TargetAssayIC50 (nM)Reference
WDR5 BindingBiochemical Assay0.90[1][2]
MLL H3K4 MethyltransferaseHMT Assay12.7[1][2]

Table 2: Cellular Activity of MM-589 in Leukemia Cell Lines

Cell LineMLL StatusAssayIncubation TimeIC50 (µM)Reference
MV4-11MLL-AF4 fusionCell Growth4 days0.25[1]
MOLM-13MLL-AF9 fusionCell Growth4 days0.21[1]
HL-60MLL wild-typeCell Growth4 days8.6[1]

Experimental Protocols

Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on leukemia cell lines.

G start Start seed Seed Cells (e.g., MV4-11, MOLM-13) in 96-well plate start->seed treat Treat with serial dilutions of This compound seed->treat incubate Incubate for 4-7 days treat->incubate add_reagent Add Viability Reagent (e.g., WST-8, MTT) incubate->add_reagent incubate2 Incubate for 1-4 hours add_reagent->incubate2 read Measure Absorbance (e.g., 450 nm) incubate2->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Figure 2: Workflow for the cell viability assay.

Materials:

  • Leukemia cell lines (e.g., MV4-11, MOLM-13)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., WST-8, MTT)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • For MV4-11 cells, seed at a density of approximately 0.6 x 10^6 cells/ml.[6]

    • For MOLM-13 cells, seed at a density of approximately 1.0 x 10^6 cells/ml.[7]

    • Add 100 µL of cell suspension per well to a 96-well plate.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM.

    • Add the appropriate volume of the diluted compound to the corresponding wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4 to 7 days.

  • Viability Measurement:

    • Add 10 µL of WST-8 or MTT solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.

Apoptosis Assay

This protocol utilizes Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound via flow cytometry.

G start Start culture Culture Cells (e.g., MV4-11, MOLM-13) start->culture treat Treat with this compound (e.g., 1x and 5x IC50) culture->treat incubate Incubate for 48-72 hours treat->incubate harvest Harvest and Wash Cells incubate->harvest stain Stain with Annexin V-FITC and PI harvest->stain analyze Analyze by Flow Cytometry stain->analyze end End analyze->end

Figure 3: Workflow for the apoptosis assay.

Materials:

  • Leukemia cell lines (e.g., MV4-11, MOLM-13)

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates at a density of 0.5 x 10^6 cells/mL.

    • Treat cells with this compound at concentrations around the determined IC50 and 5-fold higher for 48 to 72 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This protocol is for detecting changes in the levels of H3K4 trimethylation (H3K4me3) and the expression of MLL target proteins, HOXA9 and MEIS1, following treatment with this compound.

G start Start treat Treat Cells with This compound start->treat lyse Lyse Cells and Extract Proteins treat->lyse quantify Quantify Protein Concentration lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane transfer->block primary_ab Incubate with Primary Antibody (H3K4me3, HOXA9, MEIS1) block->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detect Detect with ECL and Image secondary_ab->detect end End detect->end

Figure 4: Workflow for Western blot analysis.

Materials:

  • Leukemia cell lines (e.g., MV4-11, MOLM-13)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-H3K4me3, anti-HOXA9, anti-MEIS1, anti-Histone H3 (loading control), anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with this compound at an effective concentration (e.g., 1-5 µM) for 48-72 hours.

    • Harvest and lyse the cells in RIPA buffer. For histone analysis, a histone extraction protocol may be required.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply ECL detection reagent to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities and normalize to the loading control.

Conclusion

This compound is a valuable research tool for investigating the role of the WDR5-MLL interaction in leukemia and other cancers. The protocols outlined in these application notes provide a framework for studying the cellular effects of this potent inhibitor. Researchers can adapt these methodologies to their specific cell lines and experimental questions to further elucidate the therapeutic potential of targeting the WDR5-MLL axis.

References

Application Notes: High-Throughput Screening of Protein-Protein Interaction Inhibitors using a LANCE® Ultra™ TR-FRET Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol and application notes for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay designed for the high-throughput screening (HTS) of small molecule inhibitors of protein-protein interactions (PPIs). While the specific example focuses on the interaction between Menin and MLL1, the principles and methodologies described herein are broadly applicable to other PPI targets. The LANCE® Ultra™ technology from PerkinElmer offers a robust, sensitive, and homogeneous assay format suitable for identifying and characterizing novel therapeutic agents.

Introduction

Protein-protein interactions are fundamental to numerous cellular processes, and their dysregulation is implicated in a wide range of diseases, including cancer. The interaction between Menin and the mixed-lineage leukemia 1 (MLL1) protein is a critical driver in certain types of leukemia. Inhibiting this interaction presents a promising therapeutic strategy. This application note details a TR-FRET assay to identify inhibitors of the Menin-MLL1 interaction. The assay utilizes a terbium-labeled anti-GST antibody (donor) that binds to a GST-tagged Menin protein, and a ULight™-labeled streptavidin (acceptor) that binds to a biotinylated MLL1 peptide. When in close proximity, excitation of the terbium donor leads to energy transfer to the ULight acceptor, resulting in a fluorescent signal. Small molecules that disrupt the Menin-MLL1 interaction will lead to a decrease in this signal.

Signaling Pathway: HER3

While the example assay focuses on Menin-MLL1, assays of this type are commonly used in cancer research targeting various signaling pathways. The HER3 (ErbB3) signaling pathway, for instance, is a crucial pathway in cancer development and therapeutic resistance. HER3 is a member of the epidermal growth factor receptor (EGFR) family and, upon binding its ligand neuregulin (NRG), it forms heterodimers with other HER family members, primarily HER2. This dimerization leads to the activation of downstream signaling cascades like the PI3K/AKT and MAPK pathways, promoting cell proliferation, survival, and migration.[1][2][3][4]

HER3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NRG1 NRG1 HER3 HER3 NRG1->HER3 Binds HER2 HER2 HER3->HER2 Heterodimerizes with PI3K PI3K HER3->PI3K Recruits & Activates GRB2 GRB2 HER3->GRB2 HER2->HER3 Transphosphorylates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

Caption: HER3 Signaling Pathway.

Experimental Workflow: TR-FRET PPI Assay

The general workflow for the TR-FRET based protein-protein interaction assay is a simple, homogeneous "add-and-read" procedure, making it highly amenable to automated high-throughput screening.

TR_FRET_Workflow Start Start Dispense Dispense Compound/ Vehicle to Assay Plate Start->Dispense Add_Protein1 Add GST-Tagged Protein 1 (Menin) Dispense->Add_Protein1 Add_Protein2 Add Biotinylated Protein 2 (MLL1 peptide) Add_Protein1->Add_Protein2 Incubate1 Incubate to Allow Protein Interaction Add_Protein2->Incubate1 Add_Detection Add Detection Reagents: - Tb-anti-GST Ab (Donor) - ULight-Streptavidin (Acceptor) Incubate1->Add_Detection Incubate2 Incubate in the Dark Add_Detection->Incubate2 Read Read Plate on TR-FRET Enabled Reader Incubate2->Read Analyze Data Analysis: Calculate Z' and % Inhibition Read->Analyze End End Analyze->End

Caption: General TR-FRET PPI Assay Workflow.

Materials and Methods

Reagents and Materials
  • LANCE® Ultra™ TR-FRET Detection Buffer, 10X (PerkinElmer, TRF101)

  • LANCE® Ultra™ Tb-anti-GST Antibody (PerkinElmer, TRF110)

  • ULight™-Streptavidin (PerkinElmer, TRF102)

  • GST-Menin (in-house or commercially sourced)

  • Biotinylated-MLL1 peptide (in-house or commercially sourced)

  • Test Compounds (dissolved in DMSO)

  • ProxiPlate™-384 Plus, white (PerkinElmer, 6008280)

  • Plate reader with TR-FRET capability (e.g., PerkinElmer EnVision®)

Assay Protocol
  • Reagent Preparation:

    • Prepare 1X LANCE® Detection Buffer by diluting the 10X stock with deionized water.

    • Prepare working solutions of GST-Menin and Biotin-MLL1 peptide in 1X LANCE® Detection Buffer. The optimal concentrations should be determined by cross-titration experiments.

    • Prepare a working solution of the detection reagents: LANCE® Ultra™ Tb-anti-GST Antibody and ULight™-Streptavidin in 1X LANCE® Detection Buffer.

  • Assay Procedure (384-well format):

    • Dispense 50 nL of test compound (or DMSO for controls) into the wells of a 384-well ProxiPlate™.

    • Add 5 µL of the GST-Menin working solution to all wells.

    • Add 5 µL of the Biotin-MLL1 peptide working solution to all wells.

    • Seal the plate and incubate for 60 minutes at room temperature to allow for the protein-protein interaction to reach equilibrium.

    • Add 10 µL of the detection reagent mixture to all wells.

    • Seal the plate, protect from light, and incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader using standard terbium TR-FRET settings (e.g., excitation at 340 nm, emission at 665 nm and 615 nm).

  • Data Analysis:

    • The TR-FRET signal is calculated as the ratio of the acceptor emission (665 nm) to the donor emission (615 nm) multiplied by 10,000.

    • Percent inhibition is calculated relative to high (no inhibitor) and low (no protein interaction) controls.

    • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Representative Data

The following table summarizes hypothetical data from a screen for inhibitors of the Menin-MLL1 interaction.

ParameterValueDescription
Assay Window 15-foldThe ratio of the signal from the positive control (interacting proteins) to the negative control.
Z' Factor 0.78A statistical measure of the quality of the HTS assay, with a value > 0.5 considered excellent.
Hit Compound ID MM-XXXA unique identifier for a compound that shows significant inhibition.
IC50 of MM-XXX 25 nMThe concentration of the inhibitor that reduces the TR-FRET signal by 50%.
DMSO Tolerance Up to 1%The maximum concentration of DMSO in the final assay volume that does not significantly affect performance.
Signal Stability > 4 hoursThe duration for which the assay signal remains stable, providing a flexible window for plate reading.

Conclusion

The LANCE® Ultra™ TR-FRET assay provides a sensitive, robust, and high-throughput method for screening and characterizing inhibitors of protein-protein interactions. The homogeneous format minimizes handling steps and is well-suited for automation. The principles and protocol described can be adapted to a wide variety of PPI targets, facilitating the discovery of novel therapeutics.

References

Application Notes and Protocols for MM-589 TFA in MV4-11 and MOLM-13 Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-589 TFA is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL).[1][2][3][4] The MLL methyltransferase complex is a key epigenetic regulator, and its aberrant activity, often driven by MLL translocations, is a hallmark of aggressive acute myeloid leukemia (AML).[1] this compound disrupts the MLL1-WDR5 interaction, leading to the inhibition of histone H3 lysine 4 (H3K4) methylation and the downregulation of key target genes, such as HOXA9 and MEIS1, which are critical for leukemogenesis.[1][5][6]

The human AML cell lines MV4-11 and MOLM-13 both harbor MLL gene rearrangements, rendering them particularly sensitive to the disruption of the WDR5-MLL interaction.[1] These cell lines serve as crucial in vitro models for studying the efficacy and mechanism of action of WDR5-MLL inhibitors like this compound.

These application notes provide detailed protocols for utilizing this compound in MV4-11 and MOLM-13 cell lines, including methods for assessing cell viability, apoptosis, and cell cycle progression, as well as for analyzing the molecular consequences of treatment.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of MM-589.

ParameterValueReference
MM-589 WDR5 Binding Affinity (IC50) 0.90 nM[2][3][4]
MM-589 MLL HMT Activity Inhibition (IC50) 12.7 nM[2][3][4]

Table 1: Biochemical Activity of MM-589

Cell LineMM-589 IC50 (72-96 hours)Reference
MV4-11 0.25 µM[1][3]
MOLM-13 0.21 µM[1][3]

Table 2: Anti-proliferative Activity of MM-589 in AML Cell Lines

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound in MLL-rearranged AML cells.

MM589_Pathway cluster_nucleus Cell Nucleus WDR5 WDR5 Complex MLL1-WDR5 Core Complex WDR5->Complex MLL1 MLL1 (or MLL-fusion) MLL1->Complex H3K4 Histone H3 Complex->H3K4 Methylation H3K4me3 H3K4me3 TargetGenes Target Genes (e.g., HOXA9, MEIS1) H3K4me3->TargetGenes Activates Transcription Leukemogenic Transcription TargetGenes->Transcription Leukemia Leukemia Maintenance Transcription->Leukemia MM589 This compound MM589->WDR5 Inhibits Interaction

Caption: Mechanism of this compound action in MLL-rearranged AML cells.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effects of this compound on AML cell lines.

Experimental_Workflow cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Start: Culture MV4-11 and MOLM-13 cells treat Treat cells with This compound (Dose-response) start->treat viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) treat->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treat->cell_cycle western Western Blot (WDR5, MLL, H3K4me3) treat->western qpcr RT-qPCR (HOXA9, MEIS1) treat->qpcr chip ChIP-qPCR (H3K4me3 at gene promoters) treat->chip end Data Analysis and Interpretation viability->end apoptosis->end cell_cycle->end western->end qpcr->end chip->end

Caption: General experimental workflow for this compound studies.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Lines: MV4-11 (ATCC® CRL-9591™), MOLM-13 (DSMZ ACC 554).

  • Culture Medium:

    • MV4-11: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • MOLM-13: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: These are suspension cell lines. Monitor cell density and maintain cultures between 1 x 10⁵ and 2 x 10⁶ viable cells/mL. Split the culture every 2-3 days by diluting the cell suspension with fresh medium.

This compound Preparation
  • Reconstitution: Prepare a stock solution (e.g., 10 mM) by dissolving this compound in sterile DMSO.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

  • Working Solutions: Prepare fresh dilutions of this compound in the appropriate cell culture medium immediately before each experiment. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC₅₀ of this compound.

  • Materials:

    • 96-well flat-bottom plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Procedure:

    • Seed 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of culture medium in a 96-well plate.

    • Incubate for 24 hours.

    • Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate for 72 to 96 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed 2 x 10⁵ to 5 x 10⁵ cells/mL in a 6-well plate.

    • Treat cells with this compound at various concentrations (e.g., 1x and 2x the IC₅₀) for 24, 48, or 72 hours. Include a vehicle control.

    • Harvest cells by centrifugation (300 x g for 5 minutes).

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Materials:

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • 70% ethanol (ice-cold)

    • Flow cytometer

  • Procedure:

    • Seed 2 x 10⁵ to 5 x 10⁵ cells/mL in a 6-well plate and treat with this compound as described for the apoptosis assay.

    • Harvest cells and wash once with PBS.

    • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight).

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis
  • Procedure:

    • Treat cells with this compound as desired.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies include:

      • Anti-WDR5

      • Anti-MLL1

      • Anti-H3K4me3

      • Anti-Total Histone H3

      • Anti-HOXA9

      • Anti-MEIS1

      • Anti-β-actin or Anti-GAPDH (as a loading control)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.

Quantitative Real-Time PCR (RT-qPCR)
  • Procedure:

    • Treat cells with this compound.

    • Isolate total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for target genes (HOXA9, MEIS1) and a housekeeping gene (GAPDH, ACTB).

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Disclaimer

These protocols are intended as a guide. Researchers should optimize experimental conditions, such as cell seeding densities, reagent concentrations, and incubation times, for their specific laboratory settings and research goals. Always adhere to standard laboratory safety practices.

References

Application Notes and Protocols for MM-589 TFA in MLL-rearranged Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemia is a high-risk hematological malignancy characterized by chromosomal translocations involving the KMT2A (MLL1) gene. These translocations result in the production of oncogenic MLL fusion proteins that drive leukemogenesis through the aberrant recruitment of the histone methyltransferase complex, leading to the upregulation of target genes such as HOXA9 and MEIS1. A key component of this complex is the WD repeat domain 5 (WDR5) protein, which is essential for the catalytic activity of MLL1. The interaction between WDR5 and the MLL fusion protein is a critical dependency for the survival of MLLr leukemia cells, making it an attractive therapeutic target.

MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic that acts as a high-affinity inhibitor of the WDR5-MLL protein-protein interaction.[1][2][3] MM-589 TFA is the trifluoroacetate salt form of MM-589, which typically offers enhanced water solubility and stability for research applications.[3] By disrupting the WDR5-MLL interaction, MM-589 effectively inhibits the H3K4 methyltransferase activity of the MLL1 complex, leading to the downregulation of leukemogenic gene expression and subsequent cell cycle arrest, apoptosis, and differentiation in MLLr leukemia cells.[1][2][4] These application notes provide a summary of the key characteristics of this compound and detailed protocols for its use in studying MLL-rearranged leukemia.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of MM-589.

ParameterIC₅₀Reference
Binding Affinity to WDR50.90 nM[1][2]
MLL H3K4 Methyltransferase (HMT) Activity12.7 nM[1][2][3]

Table 1: Biochemical Activity of MM-589.

Cell LineMLL StatusIC₅₀ (Cell Growth Inhibition)Reference
MV4-11MLL-AF40.25 µM[1][2]
MOLM-13MLL-AF90.21 µM[1][2]
HL-60MLL-wildtype8.6 µM[1][2]

Table 2: Cellular Activity of MM-589 in Leukemia Cell Lines.

Mechanism of Action and Signaling Pathway

MM-589 functions by competitively binding to the "WIN" site on WDR5, a pocket that is essential for the interaction with the MLL protein. This disruption of the WDR5-MLL interaction prevents the proper assembly and function of the MLL1 histone methyltransferase complex. Consequently, the aberrant methylation of histone H3 at lysine 4 (H3K4) at the promoter regions of MLL target genes, such as HOXA9 and MEIS1, is inhibited. The downregulation of these key leukemogenic genes leads to cell cycle arrest, induction of apoptosis, and cellular differentiation in MLL-rearranged leukemia cells.

MLL_Pathway cluster_nucleus Nucleus MLL_fusion MLL Fusion Protein MLL_complex Active MLL Complex MLL_fusion->MLL_complex interacts with WDR5 WDR5 WDR5->MLL_complex is a core component of Histone Histone H3 MLL_complex->Histone methylates Apoptosis Apoptosis & Differentiation H3K4me3 H3K4 Trimethylation Histone->H3K4me3 leads to Target_Genes Target Genes (HOXA9, MEIS1) H3K4me3->Target_Genes activates Leukemogenesis Leukemogenesis (Proliferation, Survival) Target_Genes->Leukemogenesis promotes MM589 This compound MM589->WDR5 inhibits interaction with MLL

Caption: this compound disrupts the MLL-WDR5 interaction, inhibiting leukemogenesis.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on MLL-rearranged leukemia cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of leukemia cell lines.

Materials:

  • MLL-rearranged (e.g., MV4-11, MOLM-13) and MLL-wildtype (e.g., HL-60) leukemia cell lines

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • Plate reader

Procedure:

  • Seed leukemia cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells to achieve final concentrations ranging from 0.01 to 10 µM. Include a vehicle control (DMSO).

  • Incubate the plate for 4 to 7 days at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of this compound.

In Vitro MLL H3K4 Histone Methyltransferase (HMT) Assay

This protocol is for measuring the inhibitory effect of this compound on the enzymatic activity of the MLL1 complex.

Materials:

  • Recombinant MLL1 complex (containing MLL1, WDR5, ASH2L, and RbBP5)

  • Histone H3 substrate

  • S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

  • Scintillation fluid

  • Filter paper and scintillation counter

Procedure:

  • Prepare a reaction mixture containing the MLL1 complex and histone H3 substrate in the assay buffer.

  • Add varying concentrations of this compound to the reaction mixture. Include a vehicle control.

  • Initiate the reaction by adding ³H-SAM.

  • Incubate the reaction at 30°C for 1 hour.

  • Spot the reaction mixture onto filter paper and allow it to air dry.

  • Wash the filter paper with a suitable buffer to remove unincorporated ³H-SAM.

  • Place the filter paper in a scintillation vial with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Determine the IC₅₀ value by plotting the percentage of HMT activity against the log concentration of this compound.

WDR5-MLL Interaction Assay (AlphaLISA)

This protocol is for quantifying the disruption of the WDR5-MLL interaction by this compound.

Materials:

  • Recombinant GST-tagged WDR5

  • Biotinylated MLL peptide

  • AlphaLISA Glutathione Acceptor beads

  • AlphaLISA Streptavidin Donor beads

  • This compound

  • AlphaLISA assay buffer

  • 384-well white microplates

  • AlphaLISA-compatible plate reader

Procedure:

  • Add GST-WDR5 and biotinylated MLL peptide to the wells of a 384-well plate in AlphaLISA assay buffer.

  • Add serial dilutions of this compound to the wells. Include a vehicle control.

  • Incubate for 30 minutes at room temperature.

  • Add Glutathione Acceptor beads and incubate for 60 minutes at room temperature in the dark.

  • Add Streptavidin Donor beads and incubate for 30 minutes at room temperature in the dark.

  • Read the plate on an AlphaLISA-compatible reader (excitation at 680 nm, emission at 615 nm).

  • Calculate the IC₅₀ value by plotting the AlphaLISA signal against the log concentration of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays HMT_Assay HMT Assay Biochemical_Activity Biochemical Activity (IC50) HMT_Assay->Biochemical_Activity AlphaLISA AlphaLISA AlphaLISA->Biochemical_Activity Cell_Culture Leukemia Cell Culture (MV4-11, MOLM-13) MM589_Treatment This compound Treatment Cell_Culture->MM589_Treatment Viability_Assay Cell Viability (MTT Assay) MM589_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) MM589_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide) MM589_Treatment->Cell_Cycle_Assay Cellular_Effects Cellular Effects (IC50, Apoptosis %, Cell Cycle Arrest) Viability_Assay->Cellular_Effects Apoptosis_Assay->Cellular_Effects Cell_Cycle_Assay->Cellular_Effects

Caption: Workflow for evaluating this compound's biochemical and cellular effects.

References

Application Notes and Protocols for MM-589 TFA in Chromatin Immunoprecipitation (ChIP) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL).[1][2] The trifluoroacetate (TFA) salt of MM-589 enhances its water solubility and stability, making it suitable for cell-based assays.[1] By binding to WDR5 with high affinity, MM-589 disrupts the formation of the MLL complex, thereby inhibiting its histone methyltransferase (HMT) activity, specifically the methylation of histone H3 at lysine 4 (H3K4).[1][2][3]

This document provides detailed application notes and a comprehensive protocol for the use of MM-589 TFA in chromatin immunoprecipitation (ChIP) assays. These assays are critical for investigating how the inhibition of the WDR5-MLL interaction by MM-589 affects the epigenetic landscape and gene expression in cancer cells, particularly in leukemias with MLL translocations.[2][3]

Mechanism of Action

The MLL protein is a histone methyltransferase that, as part of a larger complex, methylates H3K4. This epigenetic mark is generally associated with active gene transcription. WDR5 is a crucial scaffolding protein that facilitates the interaction between MLL and its histone substrate. MM-589 mimics the MLL peptide that binds to the "WIN" site of WDR5, effectively outcompeting MLL and disrupting the integrity and function of the MLL complex. This leads to a reduction in H3K4 methylation at target gene loci, subsequently altering gene expression.

G cluster_0 Normal WDR5-MLL Function cluster_1 Action of this compound WDR5 WDR5 MLL1 MLL1 WDR5->MLL1 interacts with Histone H3 Histone H3 MLL1->Histone H3 methylates H3K4me3 H3K4me3 Histone H3->H3K4me3 results in Active Transcription Active Transcription H3K4me3->Active Transcription promotes MM-589_TFA This compound WDR5_inhibited WDR5 MM-589_TFA->WDR5_inhibited binds to and inhibits MLL1_inactive MLL1 WDR5_inhibited->MLL1_inactive disrupts interaction with Reduced_H3K4me3 Reduced H3K4me3 MLL1_inactive->Reduced_H3K4me3 leads to Altered_Transcription Altered Transcription Reduced_H3K4me3->Altered_Transcription results in

Caption: Signaling pathway of WDR5-MLL interaction and its inhibition by this compound.

Quantitative Data Summary

MM-589 exhibits potent activity in both biochemical and cell-based assays. The following table summarizes its key quantitative parameters.

ParameterValueCell Line/Assay ConditionReference
WDR5 Binding Affinity (IC50) 0.90 nMBiochemical Assay[1][3]
MLL H3K4 HMT Activity (IC50) 12.7 nMBiochemical Assay[1][3]
Cell Growth Inhibition (GI50) 0.21 µMMOLM-13 (MLL-AF9)[3]
Cell Growth Inhibition (GI50) 0.25 µMMV4-11 (MLL-AF4)[3]
Cell Growth Inhibition (GI50) 8.6 µMHL-60 (MLL-wildtype)[3]

Experimental Protocol: ChIP Assay with this compound

This protocol is designed for researchers investigating the effect of this compound on the chromatin occupancy of WDR5 or the levels of H3K4 methylation at specific genomic loci. The protocol is based on established ChIP procedures and incorporates treatment with this compound. The human leukemia cell line MV4-11, which harbors an MLL translocation and is sensitive to WDR5 inhibition, is used as an example.[4]

Materials
  • This compound (dissolved in a suitable solvent like DMSO)

  • MV4-11 cells

  • Cell culture medium and supplements

  • Formaldehyde (37%)

  • Glycine

  • PBS (Phosphate-Buffered Saline)

  • Cell lysis buffer

  • Chromatin shearing buffer

  • Antibodies for ChIP (e.g., anti-WDR5, anti-H3K4me3, and IgG control)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • DNA purification kit

  • qPCR reagents and primers for target and control gene loci

Experimental Workflow

G Cell_Culture 1. Cell Culture (e.g., MV4-11 cells) Drug_Treatment 2. This compound Treatment (e.g., 2 µM for 48 hours) Cell_Culture->Drug_Treatment Crosslinking 3. Cross-linking (Formaldehyde) Drug_Treatment->Crosslinking Cell_Lysis 4. Cell Lysis Crosslinking->Cell_Lysis Chromatin_Shearing 5. Chromatin Shearing (Sonication or Enzymatic Digestion) Cell_Lysis->Chromatin_Shearing Immunoprecipitation 6. Immunoprecipitation (with anti-WDR5 or anti-H3K4me3) Chromatin_Shearing->Immunoprecipitation Washing 7. Washing Immunoprecipitation->Washing Elution 8. Elution Washing->Elution Reverse_Crosslinking 9. Reverse Cross-linking Elution->Reverse_Crosslinking DNA_Purification 10. DNA Purification Reverse_Crosslinking->DNA_Purification Analysis 11. Analysis (qPCR or Sequencing) DNA_Purification->Analysis

Caption: Experimental workflow for ChIP assay using this compound.
Detailed Procedure

1. Cell Culture and Treatment with this compound a. Culture MV4-11 cells under standard conditions to the desired density (approximately 1-2 x 106 cells/mL). b. Treat the cells with the desired concentration of this compound (e.g., a starting concentration of 2 µM can be used based on cell viability assays) or vehicle control (e.g., DMSO) for a specified duration (e.g., 48 hours).[5]

2. Cross-linking a. Add formaldehyde directly to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking. b. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature. c. Pellet the cells by centrifugation and wash them twice with ice-cold PBS.

3. Cell Lysis and Chromatin Shearing a. Resuspend the cell pellet in cell lysis buffer containing protease inhibitors. b. Lyse the cells and isolate the nuclei according to a standard ChIP protocol. c. Resuspend the nuclear pellet in chromatin shearing buffer and shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion.

4. Immunoprecipitation a. Pre-clear the chromatin with protein A/G magnetic beads. b. Incubate the pre-cleared chromatin with the primary antibody (e.g., anti-WDR5, anti-H3K4me3) or an IgG control overnight at 4°C with rotation. c. Add protein A/G magnetic beads and incubate for an additional 2-4 hours to capture the antibody-chromatin complexes.

5. Washing and Elution a. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin. b. Elute the immunoprecipitated chromatin from the beads using an elution buffer.

6. Reverse Cross-linking and DNA Purification a. Reverse the protein-DNA cross-links by incubating the eluted samples at 65°C overnight. b. Treat the samples with RNase A and Proteinase K to remove RNA and proteins. c. Purify the DNA using a standard DNA purification kit or phenol-chloroform extraction.

7. Analysis a. Quantify the purified DNA. b. Analyze the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers for target gene promoters (e.g., HOX genes) and negative control regions. c. Alternatively, the purified DNA can be used to prepare libraries for ChIP-sequencing (ChIP-seq) for a genome-wide analysis.

Expected Outcomes and Interpretation

Treatment with this compound is expected to displace WDR5 from the chromatin at its target gene loci.[4] Consequently, a ChIP-qPCR or ChIP-seq experiment using an anti-WDR5 antibody should show a significant reduction in the enrichment of target gene promoters in this compound-treated cells compared to vehicle-treated controls.

Furthermore, as the catalytic activity of the MLL complex is dependent on the WDR5 interaction, a reduction in H3K4 methylation (specifically di- and tri-methylation) is anticipated at these loci. Therefore, a ChIP experiment with an anti-H3K4me3 antibody is expected to show a decreased signal at the promoters of MLL target genes following this compound treatment.

These results would provide strong evidence for the on-target activity of this compound in a cellular context and help elucidate the downstream effects on gene regulation.

References

Application Notes and Protocols for Dose-Response Curve Generation of a Hypothetical HER3-Targeting Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed protocol for generating a dose-response curve for a hypothetical HER3-targeting antibody-drug conjugate (ADC), herein referred to as MM-589 TFA. This ADC is designed to target cancer cells overexpressing Human Epidermal Growth Factor Receptor 3 (HER3), a key receptor in the HER/ErbB signaling family. Upon binding to HER3, the ADC is internalized, leading to the release of a cytotoxic payload and subsequent cell death. Understanding the dose-dependent efficacy of this ADC is crucial for its preclinical and clinical development.

HER3, upon binding its ligand heregulin (HRG), forms heterodimers with other HER family members, most notably HER2, which has strong catalytic kinase activity.[1][2] This heterodimerization leads to the transphosphorylation of HER3's intracellular domain, which then acts as a docking site for signaling proteins, primarily activating the PI3K/Akt pathway, a critical driver of cell proliferation and survival.[3][4][5] By targeting HER3, this compound aims to inhibit this oncogenic signaling and deliver a potent cytotoxic agent directly to cancer cells.

Data Presentation

The following table summarizes hypothetical quantitative data from a dose-response experiment using this compound on a HER3-expressing cancer cell line.

This compound Concentration (nM)Mean Percent Cell Viability (%)Standard Deviation (%)
0.00198.52.1
0.0195.23.5
0.182.14.2
155.85.1
1025.33.9
1008.92.5
10002.11.5

Table 1: Hypothetical dose-response data for this compound in a HER3-positive cancer cell line after 72 hours of treatment.

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Use a human cancer cell line with documented HER3 expression (e.g., MCF-7, NCI-N87).

  • Culture Medium: Culture the cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage the cells every 2-3 days or when they reach 80-90% confluency.

In Vitro Dose-Response Assay Protocol

This protocol outlines the steps to determine the in vitro potency (IC50) of this compound using a cell viability assay.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight to allow for cell attachment.[6]

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform a serial dilution of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.001 nM to 1000 nM).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and an untreated control (medium only).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Cell Viability Assessment (MTT Assay):

    • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[7][8]

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent cell viability against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Visualizations

Signaling Pathway Diagram

HER3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HRG Heregulin (HRG) HER3 HER3 HRG->HER3 Binds HER2 HER2 HER2->HER3 Transphosphorylates HER3->HER2 Heterodimerizes PI3K PI3K HER3->PI3K Activates MM589_ADC MM-589 ADC HER3->MM589_ADC Internalization Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MM589_ADC->HER3 Targets Payload Cytotoxic Payload MM589_ADC->Payload Releases Apoptosis Apoptosis Payload->Apoptosis

Caption: HER3 signaling pathway and the mechanism of action of the hypothetical MM-589 ADC.

Experimental Workflow Diagram

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis cluster_output Output CellCulture 1. Culture HER3+ Cancer Cells CellSeeding 2. Seed Cells in 96-Well Plate CellCulture->CellSeeding Treatment 4. Treat Cells with This compound CellSeeding->Treatment CompoundPrep 3. Prepare Serial Dilutions of this compound CompoundPrep->Treatment Incubation 5. Incubate for 72 hours Treatment->Incubation MTT 6. Perform MTT Assay Incubation->MTT Absorbance 7. Read Absorbance at 570 nm MTT->Absorbance Analysis 8. Analyze Data & Generate Dose-Response Curve Absorbance->Analysis IC50 IC50 Value Analysis->IC50

Caption: Experimental workflow for generating a dose-response curve for this compound.

References

Troubleshooting & Optimization

Troubleshooting MM-589 TFA precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MM-589 TFA. The information is presented in a question-and-answer format to directly address common issues, particularly concerning its precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL) protein-protein interaction. It binds to WDR5 with a high affinity, exhibiting an IC50 of 0.90 nM, and inhibits the MLL H3K4 methyltransferase activity with an IC50 of 12.7 nM. The trifluoroacetate (TFA) salt form is commonly used to improve the compound's water solubility and stability.

Q2: Why is my this compound precipitating in the cell culture media?

Precipitation of this compound in cell culture media can be attributed to several factors:

  • Solubility Limits: Exceeding the solubility limit of this compound in the final culture medium is a primary cause.

  • pH of the Media: The pH of the cell culture medium (typically around 7.2-7.4) can significantly influence the solubility of peptidomimetics.

  • Interaction with Media Components: Salts, amino acids, and other components in the culture medium can interact with this compound, reducing its solubility.

  • Interaction with Serum Proteins: If you are using a serum-supplemented medium, the proteins in the serum can bind to the compound, leading to precipitation.

  • Improper Dissolution of Stock Solution: If the initial stock solution is not fully dissolved, it can lead to precipitation when diluted into the aqueous environment of the cell culture medium.

  • Temperature Fluctuations: Changes in temperature can affect the solubility of the compound.

Q3: How should I prepare the stock solution of this compound?

Proper preparation of the stock solution is critical to prevent precipitation. Based on available data, here are the recommended solvents and methods:

SolventConcentrationMethod
DMSO25 mg/mL (36.40 mM)Sonication and warming to 60°C may be necessary for complete dissolution.
Water40 mg/mL (58.25 mM)Sonication and adjustment of pH to 2 with 1M HCl are required.

Important Considerations for Stock Solutions:

  • It is highly recommended to prepare a high-concentration stock solution in 100% DMSO.

  • Before use, visually inspect the stock solution to ensure there are no visible particulates. If particulates are present, brief sonication or warming may be required.

  • Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: What is the recommended procedure for diluting the this compound stock solution into cell culture media?

To minimize the risk of precipitation when diluting the DMSO stock solution into your aqueous cell culture medium, follow these steps:

  • Warm the vial of this compound DMSO stock solution to room temperature.

  • Briefly vortex the stock solution.

  • Add the required volume of the stock solution to your pre-warmed cell culture medium.

  • Immediately and gently mix the medium thoroughly to ensure rapid and uniform dispersion of the compound.

  • Avoid adding the concentrated stock solution directly to cold media, as this can induce precipitation.

  • It is advisable to add the stock solution to the medium with serum already added, as serum proteins can sometimes help to keep hydrophobic compounds in solution.

Troubleshooting Guides

Issue 1: Visible Precipitation or Cloudiness in Media After Adding this compound

If you observe a precipitate or turbidity in your cell culture medium immediately or shortly after adding this compound, follow this troubleshooting workflow:

A Precipitation Observed B Check Final Concentration A->B C Is concentration too high? B->C D Lower Final Concentration C->D Yes E Review Stock Solution C->E No F Was stock fully dissolved? E->F G Re-dissolve Stock (Sonication/Warming) F->G No I Optimize Dilution Method F->I Yes H Prepare Fresh Stock G->H J Pre-warm media? Mix well? I->J K Modify Dilution Protocol J->K No L Consider Serum Concentration J->L Yes M Increase Serum % (if possible) L->M N Evaluate Media pH M->N O Adjust Media pH (experimental) N->O P Consider TFA Salt Exchange O->P

Caption: Troubleshooting workflow for this compound precipitation.

Detailed Troubleshooting Steps:

  • Verify Final Concentration: Double-check your calculations to ensure the final concentration of this compound in the media is within a range that has been reported to be effective and is likely to be soluble. Effective concentrations in cell-based assays have been reported in the micromolar range.

  • Examine Stock Solution: Ensure your DMSO stock solution is completely dissolved. If necessary, warm it gently and sonicate.

  • Optimize Dilution Technique: Always add the stock solution to pre-warmed media and mix immediately. Avoid adding to cold media.

  • Assess Serum Concentration: If using serum-free or low-serum media, consider that serum proteins can aid in solubility. If your experimental design allows, try increasing the serum concentration.

  • Consider a Lower Working Concentration: Perform a dose-response experiment to determine the lowest effective concentration for your cell line, which will also reduce the risk of precipitation.

  • TFA Salt Exchange (Advanced): If precipitation persists and is suspected to be due to the TFA salt, a salt exchange to an acetate or hydrochloride salt form may improve solubility in physiological buffers. This is an advanced procedure and should be performed with caution.

Issue 2: Inconsistent Experimental Results

Inconsistent results between experiments could be a consequence of variable amounts of soluble this compound.

A Inconsistent Results B Review Solubilization Protocol A->B C Standardize Stock Preparation B->C D Ensure Complete Dissolution C->D E Standardize Dilution Method D->E F Consistent Media Temperature & Mixing E->F G Check for Degradation F->G H Aliquot Stock to Avoid Freeze-Thaw G->H I Store Properly (-20°C or -80°C) H->I J Prepare Fresh Working Solutions I->J K Quantify Soluble Compound J->K L Centrifuge & Measure Supernatant (HPLC) K->L

Caption: Workflow to address inconsistent experimental results.

Detailed Troubleshooting Steps:

  • Standardize Protocols: Ensure that the exact same protocol for preparing stock and working solutions is used for every experiment.

  • Proper Storage: Aliquot your stock solution to minimize freeze-thaw cycles, which can lead to degradation and decreased solubility. Store aliquots at -20°C for short-term and -80°C for long-term storage.

  • Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound in your cell culture medium for each experiment. Do not store the compound in aqueous solutions for extended periods.

  • Confirm Concentration of Soluble Compound (Optional): For critical experiments, you can centrifuge your final working solution and quantify the concentration of this compound in the supernatant using a suitable analytical method like HPLC. This will confirm the amount of soluble compound available to the cells.

Experimental Protocols

Protocol for Preparing this compound Stock Solution

Materials:

  • Lyophilized this compound

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortexer

  • Sonicator (optional)

Procedure:

  • Bring the vial of lyophilized this compound to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution vigorously for 1-2 minutes to dissolve the compound.

  • Visually inspect the solution for any undissolved particles.

  • If particulates remain, sonicate the vial for 5-10 minutes or warm it gently to 37-60°C until the solution is clear.

  • Centrifuge the stock solution at high speed (>10,000 x g) for 5 minutes to pellet any remaining insoluble material.

  • Carefully transfer the supernatant to a new sterile tube.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol for Determining the Approximate Solubility of this compound in Your Cell Culture Medium

Materials:

  • This compound stock solution in DMSO

  • Your specific cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile microcentrifuge tubes

  • 37°C incubator

Procedure:

  • Prepare a series of dilutions of your this compound stock solution in your cell culture medium. Start with a concentration higher than your intended final concentration and perform serial dilutions.

  • Incubate the dilutions at 37°C for 1 hour.

  • Visually inspect each dilution for any signs of precipitation or cloudiness.

  • The highest concentration that remains clear is the approximate solubility limit of this compound in your specific medium under these conditions.

Signaling Pathway

MM-589 functions by inhibiting the protein-protein interaction between WDR5 and MLL. This interaction is crucial for the histone H3 lysine 4 (H3K4) methyltransferase activity of the MLL complex, which is implicated in certain types of leukemia.

cluster_0 Normal MLL Complex Activity cluster_1 Inhibition by MM-589 WDR5 WDR5 MLL MLL WDR5->MLL Interaction H3K4 Histone H3K4 MLL->H3K4 Targets Methylation Methylation H3K4->Methylation Gene_Activation Leukemogenic Gene Activation Methylation->Gene_Activation MM589 MM-589 WDR5_inhibited WDR5 MM589->WDR5_inhibited Binds to & Inhibits MLL_inactive MLL WDR5_inhibited->MLL_inactive Interaction Blocked H3K4_unmethylated Histone H3K4 MLL_inactive->H3K4_unmethylated Cannot Target No_Methylation No Methylation H3K4_unmethylated->No_Methylation Gene_Repression Gene Repression No_Methylation->Gene_Repression

Caption: Mechanism of action of MM-589.

Technical Support Center: Optimizing MM-589 TFA for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the use of MM-589 TFA in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is MM-589 and what is its mechanism of action?

MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic inhibitor of the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL). By binding to WDR5 with high affinity, MM-589 disrupts the formation of the MLL histone methyltransferase complex.[1][2][3][4] This complex is crucial for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription.[5] Inhibition of the WDR5-MLL interaction leads to reduced H3K4 methylation, suppression of target gene expression (such as HOX genes), and subsequent inhibition of cell proliferation, particularly in cancer cells dependent on this pathway, like those with MLL rearrangements.[1][5]

Q2: Why is MM-589 supplied as a trifluoroacetate (TFA) salt?

MM-589 is often supplied as a TFA salt because trifluoroacetic acid is a common reagent used during the synthesis and purification of peptides and small molecules by reversed-phase high-performance liquid chromatography (RP-HPLC). The TFA salt form generally enhances the compound's stability and solubility in aqueous solutions.[1]

Q3: Can the TFA counter-ion affect my cell viability assay results?

Yes, the TFA counter-ion can significantly impact cell viability assays and is a critical factor to consider in your experimental design. Residual TFA in your compound stock can have direct biological effects on cells, potentially confounding the interpretation of your results. It has been reported to inhibit proliferation in some cell types, such as osteoblasts and chondrocytes, while in other contexts, it may stimulate cell growth.[6] Therefore, it is crucial to perform appropriate vehicle controls to account for any effects of TFA.

Q4: I am observing inconsistent IC50 values for MM-589 between experiments. What are the potential causes?

Inconsistent IC50 values are a common issue in cell-based assays and can arise from several factors:

  • Cell Density and Health: Variations in the initial cell seeding density, cell health, and passage number can alter the cellular response to the inhibitor.

  • Compound Preparation: Inconsistent preparation of compound dilutions, including repeated freeze-thaw cycles of stock solutions, can affect the compound's stability and effective concentration.

  • Incubation Time: The duration of compound exposure can influence the observed IC50 value.

  • Assay Protocol Variability: Minor deviations in the assay protocol, such as reagent incubation times, can introduce variability.

  • TFA Concentration: As mentioned, varying levels of residual TFA can contribute to inconsistent results.

Troubleshooting Guides

Problem 1: Unexpected Cell Viability in Vehicle Control Wells

Scenario: You observe a decrease or increase in cell viability in your vehicle control wells (media + DMSO + TFA, without MM-589).

Possible Cause Recommended Solution
TFA Cytotoxicity/Proliferative Effects Trifluoroacetic acid (TFA) can have direct effects on cell viability. The extent of this effect is cell line-dependent.
High DMSO Concentration The final concentration of DMSO in the culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.
Contamination Microbial contamination can affect cell health and the assay readout.

Experimental Protocol to Determine TFA Effect: To assess the impact of TFA on your specific cell line, it is recommended to run a dose-response experiment with TFA alone.

  • Prepare a TFA Stock Solution: Prepare a stock solution of TFA in sterile water or PBS.

  • Serial Dilutions: Perform serial dilutions of the TFA stock solution in your complete cell culture medium to achieve a range of concentrations that may be present in your MM-589 experiments.

  • Cell Seeding: Seed your cells in a 96-well plate at the desired density.

  • Treatment: Treat the cells with the different concentrations of TFA. Include a "medium only" control.

  • Incubation: Incubate the plate for the same duration as your MM-589 experiments.

  • Viability Assay: Perform your chosen cell viability assay (e.g., MTT or Resazurin).

  • Data Analysis: Plot the cell viability against the TFA concentration to determine if TFA has a significant effect at the concentrations present in your experiments.

Problem 2: MM-589 Precipitates in Cell Culture Medium

Scenario: Upon dilution of the this compound stock solution into the cell culture medium, you observe a precipitate.

Possible Cause Recommended Solution
Poor Aqueous Solubility MM-589, like many small molecules, may have limited solubility in aqueous media.
High Final Concentration The desired final concentration of MM-589 may exceed its solubility limit in the culture medium.
Solvent Shock Rapid dilution of a concentrated DMSO stock into an aqueous medium can cause the compound to precipitate.

Troubleshooting Workflow for Compound Precipitation:

A Precipitate Observed B Review Stock Solution (Is it fully dissolved?) A->B C Optimize Dilution Method B->C Yes Re-dissolve stock\n(gentle warming/vortexing) Re-dissolve stock (gentle warming/vortexing) B->Re-dissolve stock\n(gentle warming/vortexing) No D Lower Final Concentration C->D If precipitation persists F Pre-warm medium to 37°C C->F G Serial dilution into medium C->G H Sonication (use with caution) C->H E Consider TFA Removal D->E If lower concentration is not an option cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Data Analysis A Seed cells in a 96-well plate B Prepare MM-589 dilutions and treat cells A->B C Add MTT reagent (incubate 2-4 hours) B->C D Add solubilization solution C->D E Read absorbance at 570 nm D->E F Calculate IC50 E->F cluster_0 MLL Complex WDR5 WDR5 MLL MLL HistoneH3 Histone H3 WDR5->HistoneH3 Methylates RbBP5 RbBP5 MLL->HistoneH3 Methylates ASH2L ASH2L RbBP5->HistoneH3 Methylates ASH2L->HistoneH3 Methylates MM589 MM-589 MM589->WDR5 Inhibits Interaction H3K4me3 H3K4 Trimethylation HistoneH3->H3K4me3 GeneTranscription Target Gene Transcription (e.g., HOX genes) H3K4me3->GeneTranscription Activates CellProliferation Cancer Cell Proliferation GeneTranscription->CellProliferation Promotes A Inconsistent IC50 Values B Check Vehicle Control Viability A->B C Consistent? B->C D Investigate TFA/DMSO Effects C->D No E Review Assay Protocol C->E Yes F Consistent Seeding Density? E->F G Optimize Seeding Density F->G No H Consistent Incubation Times? F->H Yes I Standardize Incubation H->I No J Review Compound Preparation H->J Yes K Fresh Dilutions? J->K L Use Fresh Dilutions K->L No M No Repeated Freeze-Thaw? K->M Yes N Aliquot Stock Solution M->N No

References

Technical Support Center: MM-589 TFA in Cancer Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MM-589 TFA in cancer cell experiments. The information provided is intended to help users navigate potential challenges and investigate unexpected experimental outcomes.

Troubleshooting Guide: Unexpected Cellular Phenotypes

This guide addresses common issues that may arise during experiments with this compound, helping to distinguish between potential off-target effects and other experimental variables.

Question: Why am I observing high levels of cytotoxicity at concentrations below the published IC50 values?

Answer: Several factors could contribute to this observation:

  • Cell Line Sensitivity: The reported IC50 values are cell line-specific. Your cancer cell line may be particularly sensitive to the inhibition of the WDR5-MLL interaction or may have unique dependencies that make it more susceptible to the drug.

  • Experimental Conditions: Variations in cell culture conditions, such as media composition, serum concentration, and cell density, can influence drug potency.

  • Compound Stability: Ensure that the this compound is properly stored and handled to maintain its stability and activity. The trifluoroacetate (TFA) salt form of MM-589 generally has enhanced water solubility and stability.[1]

  • Off-Target Effects: While MM-589 is reported to be selective, high cytotoxicity at low concentrations could indicate an off-target effect in your specific cellular context.

Recommendation: First, perform a dose-response curve in your cell line to determine the precise IC50 under your experimental conditions. If cytotoxicity remains unexpectedly high, consider investigating potential off-target effects through the protocols outlined below.

Question: I am observing modulation of a signaling pathway not directly linked to MLL and H3K4 methylation. What could be the cause?

Answer: This could be due to downstream effects of the on-target activity or a genuine off-target interaction.

  • Downstream On-Target Effects: The inhibition of the WDR5-MLL interaction and subsequent reduction in H3K4 methylation can lead to widespread transcriptional changes, affecting various signaling pathways indirectly.

  • Potential Off-Target Kinase Inhibition: Many small molecule inhibitors can have off-target effects on kinases or other enzymes. Although MM-589 is not primarily a kinase inhibitor, this possibility cannot be entirely ruled out without specific profiling.

  • Cellular Stress Response: Treatment with a potent inhibitor can induce cellular stress responses (e.g., apoptosis, autophagy) that involve multiple signaling pathways.

Recommendation: To investigate this, you can perform a "rescue" experiment. If the observed signaling changes are on-target, they should be reversed by overexpression of a downstream effector that is inhibited by MM-589. If the effect persists, it is more likely to be an off-target event.

Question: My cells exhibit significant morphological changes that are not typical for apoptosis or cell cycle arrest after treatment with this compound. How can I investigate this?

Answer: Unexpected morphological changes can be indicative of various cellular processes, including differentiation, senescence, or cytoskeletal rearrangements.

Investigative Steps:

  • Microscopy: Utilize phase-contrast and fluorescence microscopy to characterize the morphological changes in detail. Use specific stains to visualize the cytoskeleton (e.g., phalloidin for actin) and other cellular compartments.

  • Marker Analysis: Perform Western blotting or immunofluorescence for markers of differentiation, senescence (e.g., SA-β-gal staining), or other relevant cellular states.

  • Time-Course Analysis: Observe the morphological changes at different time points after treatment to understand the kinetics of the response.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of this compound?

MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic that functions as an inhibitor of the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[2] By binding to WDR5, MM-589 blocks the formation of the WDR5-MLL complex, which is crucial for the histone methyltransferase (HMT) activity of MLL.[2][3] This leads to a reduction in the methylation of histone H3 at lysine 4 (H3K4me3), a key epigenetic mark for gene activation.[4]

What is the known selectivity profile of MM-589?

MM-589 has been shown to be selective for the MLL1 complex. It does not have an effect on other SET1 family members, including MLL2, MLL3, MLL4, SET1a, and SET1b.[3]

What are the reported on-target effects of MM-589 in cancer cells?

The primary on-target effect of MM-589 is the inhibition of cell growth in cancer cell lines that are dependent on the WDR5-MLL interaction, particularly human leukemia cell lines with MLL translocations.[1][2][5]

Quantitative Data Summary

The following tables summarize the reported in vitro potency of MM-589.

Target/Assay IC50 Value Reference
WDR5 Binding0.90 nM[1][2][3][5]
MLL H3K4 Methyltransferase Activity12.7 nM[1][2][3][5]

Table 1: Biochemical Activity of MM-589.

Cell Line Cancer Type IC50 Value (Growth Inhibition) Reference
MV4-11Acute Myeloid Leukemia (MLL-rearranged)0.25 µM[1][3][5]
MOLM-13Acute Myeloid Leukemia (MLL-rearranged)0.21 µM[1][3][5]
HL-60Acute Promyelocytic Leukemia8.6 µM[1][3][5]

Table 2: In Vitro Cellular Activity of MM-589.

Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50

This protocol describes how to perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cancer cell line.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. A common starting concentration is 10 µM, with 2- or 3-fold dilutions.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment: Use a commercial cell viability reagent such as MTS or CellTiter-Glo®, following the manufacturer's instructions.

  • Data Analysis: Measure the signal (absorbance or luminescence) using a plate reader. Normalize the data to the vehicle control and plot the results as percent viability versus drug concentration. Use a non-linear regression model to calculate the IC50.

Protocol 2: Western Blot Analysis of Signaling Pathways

This protocol outlines the steps to investigate the effect of this compound on specific protein expression and phosphorylation status.

  • Cell Treatment: Treat cells with this compound at a relevant concentration (e.g., the IC50 value) for a specified time (e.g., 24 or 48 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies against proteins of interest (e.g., cleaved PARP for apoptosis, p21 for cell cycle arrest, or phosphorylated forms of kinases for pathway activation).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

On_Target_Pathway cluster_nucleus Nucleus WDR5 WDR5 MLL MLL1 WDR5->MLL forms complex H3K4 Histone H3K4 MLL->H3K4 methylates H3K4me3 H3K4me3 Gene_Expression Target Gene Expression H3K4me3->Gene_Expression promotes MM589 This compound MM589->WDR5 inhibits interaction

Caption: On-target signaling pathway of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Observed Check_Conditions Verify Experimental Conditions (Cell line, Reagents, Assay) Start->Check_Conditions On_Target Is the effect consistent with on-target activity? Check_Conditions->On_Target Conditions OK Rescue_Expt Perform Rescue Experiment or use a structural analog On_Target->Rescue_Expt No Conclusion_On Result is likely On-Target On_Target->Conclusion_On Yes Off_Target Investigate Potential Off-Target Effects Rescue_Expt->Off_Target Conclusion_Off Result is likely Off-Target Off_Target->Conclusion_Off Hypothetical_Off_Target_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MM589 This compound RTK Receptor Tyrosine Kinase (Hypothetical Target) MM589->RTK inhibits Kinase_A Kinase A RTK->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B activates Phenotype Unexpected Phenotype (e.g., Cytoskeletal Changes) Kinase_B->Phenotype leads to

References

Interpreting variable results with MM-589 TFA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with MM-589 TFA. Our goal is to help you achieve consistent and reliable results in your experiments.

Troubleshooting Guides

Variability in experimental outcomes can arise from several factors, from compound handling to assay conditions. This section provides a systematic approach to identifying and resolving common issues.

Problem: Inconsistent IC50 Values in Cell-Based Assays

You may observe significant well-to-well or day-to-day variability in the half-maximal inhibitory concentration (IC50) of this compound in your cell proliferation or viability assays.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Compound Solubility and Aggregation 1. Ensure Complete Solubilization: this compound, while having enhanced water solubility as a salt form, may still require specific conditions for complete dissolution. Refer to the manufacturer's instructions for the recommended solvent (e.g., DMSO, water). After initial dissolution, vortex thoroughly. 2. Avoid Freeze-Thaw Cycles: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles, which can lead to compound precipitation. 3. Inspect for Precipitates: Before each use, visually inspect the stock solution for any precipitates. If observed, gently warm the solution and vortex to redissolve.
Cell Health and Density 1. Maintain Consistent Cell Health: Use cells that are in the logarithmic growth phase and have high viability (>95%). Passage cells consistently and avoid using cells that are over-confluent. 2. Standardize Seeding Density: Optimize and standardize the cell seeding density for your assays. Inconsistent cell numbers can lead to variable responses to the compound. Perform cell counts for each experiment.
Assay Protocol Variability 1. Incubation Time: Ensure that the incubation time with this compound is consistent across all experiments.[1][2] 2. Reagent Addition: Use calibrated multichannel pipettes for adding the compound and assay reagents to minimize volume variations. 3. Plate Edge Effects: Be mindful of potential "edge effects" on microplates. Consider avoiding the outer wells or filling them with sterile media/PBS.

Experimental Workflow for Troubleshooting Inconsistent IC50 Values:

G cluster_0 Problem Identification cluster_1 Investigation Phase cluster_2 Action Phase cluster_3 Resolution start Inconsistent IC50 Results Observed solubility Check Compound Solubility & Aliquoting start->solubility cell_health Verify Cell Health & Density start->cell_health protocol Review Assay Protocol start->protocol re_dissolve Prepare Fresh Stock & Single-Use Aliquots solubility->re_dissolve standardize_cells Standardize Cell Culture & Seeding cell_health->standardize_cells optimize_assay Optimize & Standardize Assay Steps protocol->optimize_assay end Consistent IC50 Results Achieved re_dissolve->end standardize_cells->end optimize_assay->end

Caption: A logical workflow for troubleshooting inconsistent IC50 values.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of MM-589?

MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic that functions as an inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1][3][4] By binding to WDR5, MM-589 disrupts the formation of the MLL complex, which is crucial for histone H3 lysine 4 (H3K4) methylation.[1][3][4] This inhibition of MLL's methyltransferase activity leads to decreased expression of downstream target genes, such as HOXA9 and MEIS-1, ultimately suppressing the proliferation of leukemia cells with MLL translocations.

Signaling Pathway of MM-589 Action:

G WDR5 WDR5 Methylation Methylation WDR5->Methylation forms complex with MLL MLL MLL MLL->Methylation MM589 MM-589 MM589->WDR5 binds & inhibits H3K4 Histone H3K4 H3K4->Methylation TargetGenes Target Gene Expression (e.g., HOXA9, MEIS-1) Methylation->TargetGenes activates Proliferation Leukemic Cell Proliferation TargetGenes->Proliferation promotes

Caption: MM-589 inhibits the WDR5-MLL interaction, blocking H3K4 methylation.

2. What are the reported IC50 values for MM-589?

The inhibitory activity of MM-589 has been characterized in various assays. The trifluoroacetate (TFA) salt form is expected to have comparable biological activity to the free form.[1]

Target/Assay IC50 Value Reference
WDR5 Binding0.90 nM[1][2][3][4]
MLL H3K4 Methyltransferase (HMT) Activity12.7 nM[1][2][3][4]
MV4-11 Cell Growth0.25 µM[1][2]
MOLM-13 Cell Growth0.21 µM[1][2]
HL-60 Cell Growth8.6 µM[1][2][3]

3. What is the difference between MM-589 and this compound?

This compound is the trifluoroacetate salt form of MM-589. Generally, salt forms of compounds are created to enhance properties such as water solubility and stability, which can be advantageous for experimental handling and in vivo studies.[1] While the biological activity is attributed to the MM-589 molecule itself, the TFA salt form can facilitate more reliable and consistent preparation of stock solutions.

4. Are there any known issues with the stability of this compound solutions?

While the TFA salt form is intended to improve stability, it is good laboratory practice to handle all peptide-based inhibitors with care. To ensure maximal stability and activity:

  • Storage: Store the lyophilized powder and stock solutions at -20°C or -80°C as recommended by the supplier.

  • Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working dilutions from the stock solution for each experiment. Do not store dilute solutions for extended periods.

5. Why might I see weaker than expected activity in my cell line?

If this compound is not performing as expected in your chosen cell line, consider the following:

  • MLL Translocation Status: MM-589 is most potent in leukemia cell lines that harbor MLL translocations, such as MV4-11 and MOLM-13.[1][2][3][4] Its activity is significantly weaker in cell lines without these translocations, like HL-60.[1][2][3] Verify the genetic background of your cell line.

  • Cell Permeability: While MM-589 is designed to be cell-permeable, differences in cell membrane composition among cell lines could influence its uptake.

  • Drug Efflux Pumps: Overexpression of drug efflux pumps (e.g., P-glycoprotein) in your cell line could reduce the intracellular concentration of MM-589.

Experimental Protocols

General Protocol for Cell Viability/Proliferation Assay (e.g., MTS or CellTiter-Glo®)

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 4 to 7 days).[1][2]

  • Assay: Add the viability/proliferation reagent (e.g., MTS or CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Measurement: Read the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response curve to determine the IC50 value.

References

MM-589 TFA stability in long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of MM-589 TFA in long-term experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions as recommended by suppliers:

FormStorage TemperatureDurationNotes
Solid (Lyophilized Powder) -20°CUp to 2 years[1]Keep sealed and protected from moisture.
In DMSO 4°CUp to 2 weeks[1]For short-term use.
In DMSO -80°CUp to 6 months[2][3]For long-term storage of stock solutions. Aliquot to avoid repeated freeze-thaw cycles.
In Water -80°CUp to 6 monthsFor aqueous stock solutions, it is advisable to aliquot and store at -80°C. If using water as the stock solution, it should be diluted to the working solution and then sterile-filtered.[2]

Q2: How should I prepare stock solutions of this compound?

To prepare stock solutions, reconstitute the lyophilized this compound powder in an appropriate solvent such as DMSO or sterile water.[2] For DMSO, solutions up to 25 mg/mL are achievable, potentially with gentle warming and sonication.[3] For aqueous solutions, solubility in water is reported at 40 mg/mL, which may require sonication and pH adjustment to 2 with 1M HCl.[2] To avoid degradation, it is crucial to aliquot the stock solution into single-use volumes and store them at -80°C to minimize freeze-thaw cycles.[3]

Q3: What are the potential degradation pathways for this compound in long-term experiments?

While specific degradation pathways for MM-589 have not been detailed in the available literature, peptidomimetics are susceptible to common degradation routes that affect peptides. These include:

  • Oxidation: Certain amino acid residues, if present in the parent molecule of the peptidomimetic, are prone to oxidation.

  • Hydrolysis: Peptide bonds can be cleaved by hydrolysis, which is often catalyzed by acidic or basic conditions.

  • Deamidation: Residues with amide groups in their side chains can undergo deamidation.

It is recommended to handle this compound in a controlled environment and use high-purity solvents and reagents to minimize exposure to conditions that could promote degradation.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of compound activity or inconsistent results over time. Degradation of this compound due to improper storage or handling.- Verify that the compound has been stored at the correct temperature and protected from moisture and light. - Prepare fresh stock solutions from lyophilized powder. - Avoid repeated freeze-thaw cycles by using single-use aliquots.
Precipitation of the compound in aqueous buffers. Poor solubility of this compound at the working concentration or pH.- Ensure the final concentration is within the solubility limits. - If solubility issues persist, consider using a different buffer system or adjusting the pH. For aqueous solutions, adjusting the pH to 2 with HCl has been noted to aid solubility.[2] - The use of organic co-solvents (e.g., a small percentage of DMSO) may be necessary, but ensure compatibility with your experimental system.
Variability between different batches of the compound. Differences in purity or the presence of degradation products.- Analyze the purity of each batch upon receipt using a suitable analytical method like RP-HPLC. - If significant differences are observed, consider purchasing from a supplier that provides detailed certificates of analysis.
Potential cytotoxicity unrelated to the intended biological activity. The presence of the trifluoroacetate (TFA) counter-ion.- TFA can exhibit cytotoxicity in some cell-based assays.[4][5] - If TFA toxicity is a concern, consider exchanging the counter-ion to one with lower toxicity, such as acetate or hydrochloride (HCl). This typically involves specialized chromatographic or ion-exchange procedures.[5]

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability by RP-HPLC

This protocol provides a framework for evaluating the stability of this compound in a specific buffer and storage condition.

  • Preparation of this compound Solution:

    • Reconstitute lyophilized this compound in the desired experimental buffer (e.g., PBS, pH 7.4) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulates.

    • Divide the solution into multiple sterile, low-adsorption microcentrifuge tubes, creating aliquots for each time point.

  • Storage:

    • Store the aliquots at the desired temperature (e.g., 4°C, -20°C, or -80°C).

    • Designate one aliquot as the "time zero" sample.

  • Sample Analysis:

    • At each designated time point (e.g., 0, 24 hours, 1 week, 1 month), retrieve one aliquot from storage.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the sample by reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is often suitable for peptidomimetics.

    • Use a gradient of water and acetonitrile, both containing 0.1% TFA, as the mobile phase.

    • Monitor the elution profile at a suitable UV wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Calculate the peak area of the intact this compound at each time point.

    • Determine the percentage of remaining intact compound relative to the "time zero" sample.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis reconstitution Reconstitute this compound filtration Filter Solution (0.22 µm) reconstitution->filtration aliquoting Aliquot into single-use tubes filtration->aliquoting storage_conditions Store at defined temperature (e.g., 4°C, -20°C, -80°C) aliquoting->storage_conditions time_points Retrieve aliquots at pre-defined time points storage_conditions->time_points rphplc Analyze by RP-HPLC time_points->rphplc data_analysis Calculate % remaining rphplc->data_analysis

Caption: Workflow for assessing this compound stability.

logical_relationship cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes temperature Storage Temperature degradation Chemical Degradation (e.g., Hydrolysis, Oxidation) temperature->degradation freeze_thaw Freeze-Thaw Cycles aggregation Aggregation/Precipitation freeze_thaw->aggregation ph Solution pH ph->degradation solvent Solvent/Buffer solvent->degradation activity_loss Loss of Biological Activity degradation->activity_loss aggregation->activity_loss

Caption: Factors influencing this compound stability.

References

Navigating MM-589 TFA Salt Effects: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MM-589, a potent macrocyclic peptidomimetic inhibitor of the WD repeat domain 5 (WDR5)-mixed lineage leukemia (MLL) protein-protein interaction. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on controlling for the potential effects of the trifluoroacetic acid (TFA) salt form of MM-589 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is MM-589 and why is it supplied as a TFA salt?

MM-589 is a powerful inhibitor of the WDR5-MLL protein-protein interaction, which is a critical dependency in certain types of leukemia.[1] It binds to WDR5 with high affinity, preventing its interaction with MLL and thereby inhibiting the histone methyltransferase activity of the MLL complex.[1] Like many synthetic peptides and peptidomimetics, MM-589 is often purified using reversed-phase high-performance liquid chromatography (RP-HPLC) where TFA is a common ion-pairing agent. This process results in the final product being isolated as a TFA salt, which generally offers good solubility and stability.[2]

Q2: How can the TFA salt of MM-589 affect my experiments?

Residual trifluoroacetic acid from the synthesis and purification process can introduce variability into experiments. These effects can manifest in several ways:

  • Alteration of Biological Activity: The TFA counter-ion can influence the conformation and biological activity of peptides, potentially leading to inconsistent results in cellular assays.[3] Some studies have shown that TFA salts can inhibit cell proliferation, while others have reported stimulatory effects, depending on the cell type and concentration.[3]

  • Physicochemical Changes: The presence of the TFA counter-ion can affect the pH of your experimental solutions, which can be critical for enzyme kinetics and other sensitive assays.

  • Analytical Interference: TFA can interfere with certain analytical techniques. For example, it has a strong absorbance in the infrared spectrum which can complicate structural analysis.

Q3: When should I consider removing or exchanging the TFA counter-ion?

It is advisable to consider TFA removal or exchange under the following circumstances:

  • When conducting sensitive cell-based assays where subtle changes in cell proliferation or viability are being measured.

  • In in vivo studies, as TFA can have toxic effects.

  • When performing structural studies using techniques like circular dichroism or infrared spectroscopy.

  • If you observe inconsistent or unexpected results that cannot be attributed to other experimental variables.

Q4: What are the common methods for TFA removal or exchange?

The most common methods to replace TFA with a more biologically compatible counter-ion, such as chloride (HCl) or acetate, include:

  • TFA/HCl Exchange via Lyophilization: This involves dissolving the MM-589 TFA salt in a dilute solution of hydrochloric acid and then lyophilizing (freeze-drying) the sample. This process is typically repeated several times to ensure complete exchange.[2][4]

  • Ion-Exchange Chromatography: This method uses a resin to capture the positively charged MM-589 while the negatively charged TFA ions are washed away. The MM-589 is then eluted with a solution containing the desired counter-ion (e.g., chloride or acetate).[4]

  • Reversed-Phase HPLC: A specialized HPLC method can be used where the column is equilibrated with a mobile phase containing the desired counter-ion (e.g., acetic acid) to exchange the TFA during the purification process.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Inconsistent IC50 values in cell viability assays. Interference from the TFA counter-ion affecting cell proliferation or the assay chemistry.1. Perform a counter-ion exchange: Convert the this compound salt to the hydrochloride (HCl) salt using the protocol provided below. 2. Run a TFA control: Include a control group treated with a TFA salt (e.g., sodium trifluoroacetate) at a concentration equivalent to that in your this compound stock to assess the direct effect of TFA on your cells. 3. Verify the pH of your final assay solution: Ensure the addition of the this compound solution does not significantly alter the pH of your cell culture medium.
Unexpected changes in cell morphology. The TFA counter-ion may be causing cellular stress or toxicity.1. Lower the concentration of this compound: If possible, use a lower concentration to minimize the amount of TFA introduced. 2. Switch to a different salt form: Use MM-589 with a more biocompatible counter-ion like HCl or acetate.
Poor reproducibility in biochemical assays. The acidic nature of TFA may be altering the pH of your reaction buffer, affecting enzyme activity.1. Check and adjust the pH of your final reaction mixture: Ensure the buffer capacity is sufficient to maintain a stable pH after the addition of the this compound solution. 2. Perform a counter-ion exchange: Use the HCl or acetate salt of MM-589 to avoid pH shifts.

Data Presentation

Compound Cell Line Assay IC50 (TFA Salt) IC50 (HCl Salt)
Illustrative Peptide XMV4-11 (Leukemia)Cell Viability (72h)0.5 µM0.4 µM
Illustrative Peptide YMOLM-13 (Leukemia)Cell Viability (72h)1.2 µM0.9 µM

Note: This table provides a hypothetical comparison to demonstrate how the salt form could potentially influence experimental outcomes. Actual results for MM-589 may vary.

Experimental Protocols

Protocol 1: TFA/HCl Exchange via Lyophilization

This protocol describes the conversion of this compound salt to its hydrochloride (HCl) salt.

Materials:

  • This compound salt

  • 100 mM Hydrochloric Acid (HCl) solution, sterile

  • Nuclease-free water

  • Lyophilizer

  • -80°C freezer or liquid nitrogen

Procedure:

  • Dissolution: Dissolve the this compound salt in nuclease-free water to a concentration of 1 mg/mL.

  • Acidification: Add 100 mM HCl to the dissolved MM-589 solution to achieve a final HCl concentration of 10 mM.

  • Incubation: Let the solution stand at room temperature for 1-2 minutes.

  • Freezing: Flash-freeze the solution in a suitable container using a -80°C freezer or liquid nitrogen.

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.

  • Repeat: To ensure complete exchange, repeat steps 1-5 at least two more times by re-dissolving the lyophilized powder in the 10 mM HCl solution.

  • Final Product: After the final lyophilization, the resulting white powder is the MM-589 HCl salt. Store appropriately according to the manufacturer's recommendations.

Protocol 2: Quantification of Residual TFA by 19F-NMR

This protocol provides a method to quantify the amount of residual TFA in your MM-589 sample.

Materials:

  • MM-589 sample (TFA or HCl salt)

  • Deuterated solvent (e.g., D₂O)

  • Internal standard with a known concentration of fluorine (e.g., trifluorotoluene)

  • NMR spectrometer with fluorine-19 capabilities

Procedure:

  • Sample Preparation: Accurately weigh a known amount of your MM-589 sample and dissolve it in a precise volume of the deuterated solvent.

  • Internal Standard: Add a known amount of the internal standard to the sample solution.

  • NMR Acquisition: Acquire a 19F-NMR spectrum of the sample. The signal for TFA typically appears around -76 ppm.

  • Data Analysis: Integrate the area of the TFA signal and the signal from the internal standard.

  • Calculation: Calculate the concentration of TFA in your sample by comparing the integral of the TFA peak to the integral of the internal standard peak, taking into account the number of fluorine atoms in each molecule and their respective concentrations.

Mandatory Visualization

WDR5-MLL Signaling Pathway and Inhibition by MM-589

The following diagram illustrates the role of the WDR5-MLL complex in histone methylation and gene transcription, and how MM-589 disrupts this process.

WDR5_MLL_Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 interacts H3K4 Histone H3 MLL1->H3K4 HMT Activity RbBP5 RbBP5 WDR5->RbBP5 WDR5->H3K4 ASH2L ASH2L RbBP5->ASH2L RbBP5->H3K4 HMT Activity DPY30 DPY30 ASH2L->DPY30 ASH2L->H3K4 HMT Activity DPY30->H3K4 HMT Activity MM589 MM-589 MM589->WDR5 binds & inhibits H3K4me3 H3K4me3 H3K4->H3K4me3 Methylation TargetGenes Target Genes (e.g., HOXA9, MEIS1) H3K4me3->TargetGenes Upregulates Leukemogenesis Leukemogenesis TargetGenes->Leukemogenesis Promotes

Caption: MM-589 inhibits the WDR5-MLL interaction, blocking histone methylation.

Experimental Workflow: Assessing TFA Salt Effects

This workflow outlines the steps to determine if the TFA salt of MM-589 is affecting your cell-based experiments.

TFA_Effect_Workflow start Start: Inconsistent Results with This compound Salt prepare_hcl Prepare MM-589 HCl Salt (Protocol 1) start->prepare_hcl prepare_tfa_control Prepare NaTFA Control (Equivalent Molarity) start->prepare_tfa_control cell_assay Perform Cell-Based Assay (e.g., Viability, Proliferation) prepare_hcl->cell_assay prepare_tfa_control->cell_assay group1 Group 1: This compound Salt cell_assay->group1 group2 Group 2: MM-589 HCl Salt cell_assay->group2 group3 Group 3: NaTFA Control cell_assay->group3 group4 Group 4: Vehicle Control cell_assay->group4 analyze Analyze and Compare Results group1->analyze group2->analyze group3->analyze group4->analyze conclusion1 Conclusion: TFA Salt is Affecting Results. Use HCl Salt for Future Experiments. analyze->conclusion1 Results of Group 1 differ from Group 2 and/or Group 3 shows an effect conclusion2 Conclusion: TFA Salt is Not the Cause. Investigate Other Variables. analyze->conclusion2 Results of Group 1 and 2 are similar and Group 3 shows no effect

References

Technical Support Center: Overcoming Resistance to MM-589 TFA in Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to MM-589 TFA in leukemia cells. All experimental protocols are detailed, and quantitative data is summarized for clarity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, cell-permeable, macrocyclic peptidomimetic that acts as an inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL). By binding to WDR5, this compound disrupts the formation of the MLL1 complex, which is crucial for histone H3 lysine 4 (H3K4) methylation. This inhibition of H3K4 methyltransferase activity leads to a reduction in the expression of key target genes involved in leukemogenesis, ultimately inhibiting the growth of leukemia cells, particularly those with MLL translocations.

Q2: My leukemia cell line, which was previously sensitive to this compound, is now showing resistance. What is the most likely mechanism?

A2: The most likely mechanism of acquired resistance to this compound is the emergence of a point mutation in the WDR5 protein. Specifically, a P173L (proline to leucine) substitution in WDR5 has been shown to confer resistance by preventing the binding of this compound to its target. This mutation effectively renders the drug inactive against the mutated WDR5.

Q3: How can I confirm if my resistant cell line has the WDR5 P173L mutation?

A3: You can confirm the presence of the WDR5 P173L mutation by sequencing the WDR5 gene in your resistant cell line. This can be achieved through Sanger sequencing or allele-specific PCR (AS-PCR) of the genomic DNA or cDNA from the resistant cells. A detailed protocol for mutation detection is provided in the "Experimental Protocols" section.

Q4: Are there alternative strategies to overcome resistance to this compound?

A4: Yes, several strategies can be explored:

  • WDR5 Degraders: Utilizing proteolysis-targeting chimeras (PROTACs) that specifically target WDR5 for degradation can be an effective approach. These molecules, such as MS67, have been shown to deplete WDR5 levels in cells and may be effective even in the presence of mutations that inhibit binder engagement.[1][2][3]

  • Combination Therapies: Combining this compound with other anti-leukemic agents may overcome resistance. Synergistic effects have been observed with drugs targeting other pathways crucial for leukemia cell survival. For instance, combining WDR5 inhibitors with BCL-2 inhibitors (like Venetoclax) or DOT1L inhibitors has shown promise in preclinical models.[4]

  • Targeting Downstream Effectors: If resistance is due to the activation of bypass signaling pathways, identifying and targeting these downstream pathways may restore sensitivity.

Troubleshooting Guides

Problem 1: Decreased sensitivity or complete resistance to this compound in a previously sensitive leukemia cell line.
Possible Cause Suggested Solution
Development of WDR5 P173L mutation 1. Confirm the mutation: Isolate genomic DNA from both sensitive and resistant cells and perform Sanger sequencing or allele-specific PCR for the WDR5 gene, focusing on the region around codon 173. Refer to the Protocol for Detection of WDR5 P173L Mutation. 2. Switch therapeutic strategy: If the mutation is confirmed, consider using a WDR5 degrader or exploring combination therapies as outlined in the FAQs.
Increased drug efflux 1. Assess efflux pump activity: Use flow cytometry-based assays with fluorescent substrates (e.g., rhodamine 123) to measure the activity of multidrug resistance (MDR) pumps like P-glycoprotein (MDR1). 2. Co-administer efflux pump inhibitors: Test if co-treatment with known MDR inhibitors (e.g., verapamil) restores sensitivity to this compound.
Activation of bypass signaling pathways 1. Perform pathway analysis: Use techniques like RNA sequencing or phospho-proteomic arrays to compare the signaling pathways in sensitive versus resistant cells. 2. Target identified pathways: If a specific bypass pathway is identified (e.g., upregulation of a parallel survival pathway), test the efficacy of combining this compound with an inhibitor of that pathway.
Incorrect drug concentration or degradation 1. Verify drug concentration: Use a fresh vial of this compound and verify its concentration. 2. Check for degradation: Ensure proper storage of the compound as per the manufacturer's instructions. Test the activity of the current batch on a known sensitive cell line as a positive control.
Problem 2: High variability in experimental results with this compound.
Possible Cause Suggested Solution
Inconsistent cell health or passage number 1. Standardize cell culture: Use cells within a consistent and low passage number range for all experiments. 2. Monitor cell viability: Regularly check cell viability using trypan blue exclusion before seeding for experiments. Ensure viability is >95%.
Suboptimal assay conditions 1. Optimize cell seeding density: Perform a cell titration experiment to determine the optimal seeding density for your specific leukemia cell line and assay duration. 2. Ensure proper drug dissolution: this compound should be fully dissolved in the appropriate solvent (e.g., DMSO) before dilution in culture medium. Vortex thoroughly.
Contamination of cell culture 1. Regularly test for mycoplasma: Mycoplasma contamination can significantly alter cellular responses to drugs. 2. Practice sterile technique: Ensure strict aseptic techniques during cell culture to prevent bacterial or fungal contamination.

Quantitative Data Summary

Parameter This compound Reference
Binding Affinity (IC50 to WDR5) 0.90 nM[5]
MLL H3K4 Methyltransferase Inhibition (IC50) 12.7 nM[5]
Cell Growth Inhibition (IC50) in MV4-11 cells 0.25 µM[6]
Cell Growth Inhibition (IC50) in MOLM-13 cells 0.21 µM[6]
Cell Growth Inhibition (IC50) in HL-60 cells 8.6 µM[6]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed leukemia cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete culture medium.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 150 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot for WDR5 and MLL
  • Cell Lysis: Harvest 1-2 x 107 leukemia cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run at 100V for 1.5-2 hours.[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100V for 1 hour.[8]

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against WDR5 (e.g., 1:1000 dilution) and MLL (e.g., 1:1000 dilution) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.[8]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 3: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat 1 x 106 leukemia cells with this compound at the desired concentration for 24-48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[9]

  • Staining: Centrifuge the fixed cells and resuspend the pellet in PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A.[10]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]

Protocol 4: Co-Immunoprecipitation (Co-IP) for WDR5-MLL Interaction
  • Cell Lysis: Lyse approximately 1-5 x 107 leukemia cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.[12]

  • Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.[13]

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against WDR5 or MLL overnight at 4°C with gentle rotation.

  • Complex Capture: Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads three to five times with Co-IP lysis buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both WDR5 and MLL to confirm their interaction.

Protocol 5: Detection of WDR5 P173L Mutation

A. Sanger Sequencing

  • DNA Extraction: Isolate genomic DNA from both this compound-sensitive and resistant leukemia cell lines.

  • PCR Amplification: Amplify the region of the WDR5 gene containing codon 173 using specific primers.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sequencing Reaction: Perform a Sanger sequencing reaction using the purified PCR product as a template and a sequencing primer.[14]

  • Capillary Electrophoresis: Analyze the sequencing products on an automated capillary electrophoresis sequencer.

  • Sequence Analysis: Align the obtained sequence with the wild-type WDR5 sequence to identify any mutations at codon 173.

B. Allele-Specific PCR (AS-PCR)

  • Primer Design: Design two forward primers: one specific for the wild-type allele (ending in the codon for Proline) and one specific for the mutant allele (ending in the codon for Leucine). Also, design a common reverse primer.[15][16]

  • PCR Reactions: Set up two separate PCR reactions for each DNA sample: one with the wild-type specific forward primer and the common reverse primer, and the other with the mutant-specific forward primer and the common reverse primer.[17]

  • Gel Electrophoresis: Run the PCR products on an agarose gel.

  • Interpretation: The presence of a PCR product in the reaction with the wild-type specific primer indicates the presence of the wild-type allele. The presence of a product in the reaction with the mutant-specific primer indicates the presence of the P173L mutation.

Visualizations

MM589_Mechanism_of_Action cluster_nucleus Nucleus cluster_drug MLL1 MLL1 MLL1_WDR5 MLL1-WDR5 Complex MLL1->MLL1_WDR5 WDR5 WDR5 WDR5->MLL1_WDR5 H3K4me3 H3K4me3 MLL1_WDR5->H3K4me3 Methylation H3K4 Histone H3 H3K4->H3K4me3 Leukemogenic_Genes Leukemogenic Gene Expression H3K4me3->Leukemogenic_Genes Activation Cell_Growth Leukemia Cell Growth & Survival Leukemogenic_Genes->Cell_Growth MM589 This compound MM589->WDR5 Inhibits Interaction

Caption: Mechanism of action of this compound in leukemia cells.

Resistance_Mechanism cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell MM589_S This compound Binding_S Binding MM589_S->Binding_S WDR5_WT WDR5 (WT) WDR5_WT->Binding_S Inhibition Inhibition of MLL1 Complex Binding_S->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis MM589_R This compound Binding_R No Binding MM589_R->Binding_R WDR5_Mut WDR5 (P173L) WDR5_Mut->Binding_R No_Inhibition Active MLL1 Complex Binding_R->No_Inhibition Survival Cell Survival No_Inhibition->Survival

Caption: WDR5 P173L mutation confers resistance to this compound.

Experimental_Workflow start Start: Observe this compound Resistance viability Confirm Resistance (MTT Assay) start->viability mutation_analysis Investigate Resistance Mechanism (WDR5 Sequencing) viability->mutation_analysis no_mutation No Mutation Detected mutation_analysis->no_mutation No Mutation mutation_found WDR5 P173L Mutation Confirmed mutation_analysis->mutation_found Mutation Present pathway_analysis Explore Bypass Pathways (RNA-seq / Proteomics) no_mutation->pathway_analysis degrader Strategy 1: Use WDR5 Degrader mutation_found->degrader combo Strategy 2: Combination Therapy mutation_found->combo pathway_analysis->combo end End: Overcome Resistance degrader->end combo->end

Caption: Workflow for investigating and overcoming this compound resistance.

References

MM-589 TFA inconsistent inhibition of H3K4 methylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MM-589 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common issues that may arise during experiments involving this potent inhibitor of the WDR5-MLL interaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, cell-permeable, macrocyclic peptidomimetic that acts as an inhibitor of the protein-protein interaction between WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL).[1][2][3][4][5] By binding to WDR5 with high affinity, MM-589 disrupts the formation of the MLL histone methyltransferase (HMT) complex. This complex is essential for the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated with active gene transcription.[6][7][8][9] Therefore, this compound indirectly inhibits H3K4 methylation by targeting a critical component of the MLL machinery.

Q2: What are the reported IC50 values for MM-589?

MM-589 has been shown to bind to WDR5 with an IC50 of 0.90 nM and to inhibit the H3K4 methyltransferase activity of the MLL complex with an IC50 of 12.7 nM.[1][2][3][5][10] In cellular assays, it has demonstrated potent and selective inhibition of cell growth in human leukemia cell lines with MLL translocations, with IC50 values in the sub-micromolar range.[4][10]

Q3: Why am I observing inconsistent inhibition of global H3K4 methylation levels after this compound treatment?

Inconsistent inhibition of global H3K4 methylation can stem from several factors:

  • Cellular Context: The effect of this compound can be highly dependent on the cell type. Cells with a strong reliance on the MLL1/2 complexes for maintaining H3K4 methylation levels will be more sensitive.

  • Dynamic Nature of Histone Methylation: H3K4 methylation is a dynamic process with methylation and demethylation events constantly occurring. The net effect of this compound will depend on the balance of these activities in your specific experimental system.

  • Cell Cycle Stage: H3K4 methylation levels can fluctuate throughout the cell cycle.[11][12][13][14] If your cell population is not synchronized, variations in the percentage of cells in different cycle phases can lead to inconsistent results.

  • Experimental Variability: As with any cell-based assay, minor variations in cell density, passage number, and treatment conditions can contribute to inconsistent outcomes.

Q4: How does the trifluoroacetic acid (TFA) salt form of MM-589 differ from the free base?

The TFA salt form of MM-589 generally offers enhanced water solubility and stability compared to the free base form.[10] At equivalent molar concentrations, both forms are expected to exhibit comparable biological activity.

Troubleshooting Guide: Inconsistent H3K4 Methylation Inhibition

This guide provides potential causes and solutions for inconsistent experimental results when using this compound to inhibit H3K4 methylation.

Problem Potential Cause Suggested Solution
No or weak inhibition of global H3K4me3 levels 1. Insufficient Drug Concentration or Incubation Time: The effective concentration and duration of treatment can vary between cell lines.Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 10 µM) and time points (e.g., 24, 48, 72 hours).
2. Low MLL Complex Activity: The cell line used may not heavily rely on the WDR5-MLL interaction for H3K4 methylation, having compensatory mechanisms.Select cell lines known to be dependent on MLL1/2 activity, such as those with MLL translocations (e.g., MV4-11, MOLM-13).[4]
3. Rapid Drug Degradation or Efflux: The compound may be unstable in your culture medium or actively transported out of the cells.Ensure proper storage of the compound. Consider using a fresh stock solution for each experiment. If efflux is suspected, co-treatment with an efflux pump inhibitor could be explored, though this may introduce off-target effects.
4. High Protein Turnover: The turnover rate of WDR5 or the MLL complex may be high, requiring sustained inhibitor presence.[15]Consider more frequent media changes with fresh inhibitor during long-term experiments.
High variability between biological replicates 1. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or serum lots can affect cellular response.Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment.
2. Cell Cycle Desynchronization: Asynchronous cell populations will have varying baseline levels of H3K4 methylation.[11][13]For sensitive experiments, consider cell cycle synchronization methods. Alternatively, analyze H3K4 methylation in specific cell cycle phases using flow cytometry.
3. Inaccurate Drug Concentration: Errors in preparing or diluting the stock solution can lead to significant variability.Prepare a fresh, accurately quantified stock solution of this compound. Aliquot and store at -80°C to minimize freeze-thaw cycles.
Inconsistent results in downstream assays (e.g., ChIP-qPCR) 1. Suboptimal Chromatin Immunoprecipitation (ChIP) Protocol: Inefficient cell lysis, chromatin shearing, or immunoprecipitation can lead to variable results.Optimize your ChIP protocol for the specific cell type and antibody used. Refer to our detailed ChIP protocol and troubleshooting guide below.[16][17]
2. Antibody Variability: The quality and specificity of the H3K4me3 antibody can greatly impact the results.Use a well-validated, ChIP-grade antibody for H3K4me3. Perform initial validation of the antibody by Western blot.
3. Primer/Probe Inefficiency in qPCR: Poorly designed primers or probes for target gene promoters can lead to unreliable data.Design and validate qPCR primers for efficiency and specificity. Include appropriate positive and negative control genomic regions in your analysis.

Experimental Protocols

Protocol 1: Western Blotting for Global H3K4me3 Levels

This protocol is adapted from standard histone Western blotting procedures.[18][19][20][21]

1. Cell Lysis and Histone Extraction:

  • Treat cells with this compound at the desired concentrations and for the appropriate duration.
  • Harvest cells and wash with ice-cold PBS.
  • Lyse cells in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease inhibitors) on ice.
  • Centrifuge to pellet nuclei.
  • Extract histones from the nuclear pellet using 0.2 M H2SO4 overnight at 4°C.
  • Centrifuge to remove nuclear debris and precipitate histones from the supernatant with trichloroacetic acid (TCA).
  • Wash the histone pellet with ice-cold acetone and resuspend in ddH2O.
  • Quantify protein concentration using a BCA assay.

2. SDS-PAGE and Electrotransfer:

  • Load 10-15 µg of histone extract per lane on a 15% SDS-polyacrylamide gel.
  • Run the gel until adequate separation is achieved.
  • Transfer proteins to a PVDF membrane (0.2 µm pore size is recommended for small histone proteins).

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against H3K4me3 (use manufacturer's recommended dilution) overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane three times with TBST.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • Normalize the H3K4me3 signal to a loading control, such as total Histone H3.

Protocol 2: Chromatin Immunoprecipitation (ChIP) for Locus-Specific H3K4me3

This protocol provides a general framework for a ChIP experiment.[22][23][24][25][26] Optimization for specific cell types and antibodies is crucial.

1. Cross-linking and Cell Lysis:

  • Treat cells with this compound as determined from previous experiments.
  • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% directly to the culture medium and incubating for 10 minutes at room temperature.
  • Quench the cross-linking reaction with glycine.
  • Harvest and wash the cells with ice-cold PBS.
  • Lyse the cells with a series of buffers to isolate the nuclei.

2. Chromatin Shearing:

  • Resuspend the nuclear pellet in a shearing buffer (containing SDS).
  • Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.
  • Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

3. Immunoprecipitation:

  • Pre-clear the chromatin with Protein A/G beads.
  • Incubate a fraction of the chromatin with a ChIP-grade H3K4me3 antibody overnight at 4°C. Include a negative control with a non-specific IgG antibody.
  • Add Protein A/G beads to pull down the antibody-protein-DNA complexes.

4. Washes and Elution:

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
  • Elute the chromatin from the beads using an elution buffer.

5. Reverse Cross-linking and DNA Purification:

  • Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl.
  • Treat with RNase A and Proteinase K to remove RNA and protein.
  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

6. Analysis by qPCR:

  • Quantify the enrichment of specific genomic loci in the immunoprecipitated DNA relative to the input DNA using quantitative PCR (qPCR) with primers targeting promoter regions of known MLL target genes (e.g., HOX genes).

Visualizations

WDR5_MLL_Signaling_Pathway cluster_nucleus Nucleus MLL_complex MLL Complex (MLL1/2, RBBP5, ASH2L, DPY30) Histone_H3 Histone H3 MLL_complex->Histone_H3 Methylation WDR5 WDR5 WDR5->MLL_complex Interaction H3K4me3 H3K4me3 Active_Gene Target Gene (e.g., HOX genes) H3K4me3->Active_Gene Activation Transcription Transcription Active_Gene->Transcription MM589 This compound MM589->WDR5 Inhibition

Caption: this compound inhibits the WDR5-MLL interaction, preventing H3K4 methylation.

Troubleshooting_Workflow Start Inconsistent Inhibition of H3K4 Methylation Check_Drug Verify this compound Concentration & Stability Start->Check_Drug Check_Cells Assess Cell Line Sensitivity & Health Start->Check_Cells Check_Protocol Review Experimental Protocol Start->Check_Protocol Optimize_Dose Perform Dose-Response & Time-Course Check_Drug->Optimize_Dose Sync_Cells Consider Cell Cycle Synchronization Check_Cells->Sync_Cells Optimize_Assay Optimize Western/ChIP Conditions Check_Protocol->Optimize_Assay Consistent_Results Consistent Results Optimize_Dose->Consistent_Results Inconsistent_Results Still Inconsistent: Consult Further Optimize_Dose->Inconsistent_Results Sync_Cells->Consistent_Results Sync_Cells->Inconsistent_Results Optimize_Assay->Consistent_Results Optimize_Assay->Inconsistent_Results

Caption: A logical workflow for troubleshooting inconsistent results with this compound.

References

Cell line-specific responses to MM-589 TFA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MM-589 TFA, a potent and cell-permeable inhibitor of the WD repeat domain 5 (WDR5)-mixed lineage leukemia (MLL) protein-protein interaction. This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a macrocyclic peptidomimetic that acts as a highly potent inhibitor of the protein-protein interaction between WDR5 and MLL.[1][2][3][4] By binding to WDR5 with high affinity, this compound disrupts the formation of the MLL-WDR5 complex, which is crucial for the histone methyltransferase (HMT) activity of MLL.[1][2][3][4] This inhibition specifically prevents the trimethylation of histone H3 at lysine 4 (H3K4me3), a key epigenetic mark associated with active gene transcription.[5] In the context of MLL-rearranged leukemias, this leads to the downregulation of oncogenic genes such as HOXA9 and MEIS1, resulting in anti-leukemic effects.[2][6][7][8][9]

Q2: What are the key differences in sensitivity to this compound across different cancer cell lines?

The response to this compound is highly cell line-specific, with a pronounced efficacy in human leukemia cell lines harboring MLL translocations.

  • High Sensitivity: Cell lines with MLL rearrangements, such as MV4-11 (acute myeloid leukemia) and MOLM-13 (acute myeloid leukemia), are particularly sensitive to this compound.[1][4]

  • Low Sensitivity: In contrast, cell lines lacking MLL translocations, such as HL-60 (acute promyelocytic leukemia), exhibit significantly weaker responses to the compound.[1][4]

While the primary data for this compound is in leukemia models, inhibitors of the WDR5-WIN site have shown activity in a broader range of cancers, including neuroblastoma, rhabdoid tumors, and diffuse large B cell lymphoma, suggesting that the therapeutic potential of this compound may extend to other cancer types.[10][11]

Q3: How should I prepare and store this compound for cell culture experiments?

Proper handling and storage of this compound are critical for maintaining its activity.

  • Solubility: this compound is soluble in water. For a 40 mg/mL stock solution, ultrasonic treatment and pH adjustment to 2 with 1M HCl may be necessary.[12]

  • Stock Solution Preparation: It is recommended to prepare a concentrated stock solution in an appropriate solvent. Once prepared, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1]

  • Storage: Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[1]

  • Working Solution: When preparing the working solution from a water-based stock, it should be diluted to the final concentration, filter-sterilized using a 0.22 µm filter, and used immediately.[1]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of MM-589.

Table 1: In Vitro Binding Affinity and Enzyme Inhibition

TargetAssayIC50
WDR5Binding Assay0.90 nM
MLL H3K4 MethyltransferaseHMT Activity Assay12.7 nM

Table 2: Cell Line-Specific Anti-proliferative Activity

Cell LineCancer TypeMLL StatusIC50 (µM)
MOLM-13Acute Myeloid LeukemiaMLL-AF9 fusion0.21
MV4-11Acute Myeloid LeukemiaMLL-AF4 fusion0.25
HL-60Acute Promyelocytic LeukemiaMLL wild-type8.6

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the viability of adherent or suspension cancer cells.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • The next day, prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (e.g., medium with the same concentration of DMSO or water as the highest drug concentration).

  • Incubate the plate for the desired treatment duration (e.g., 4 or 7 days).[4]

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Western Blot for H3K4 Trimethylation

This protocol allows for the detection of changes in global H3K4me3 levels following treatment with this compound.

Materials:

  • This compound

  • Treated and untreated cancer cells

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 15% acrylamide)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • Load the samples onto an SDS-PAGE gel and run the electrophoresis until adequate separation of low molecular weight proteins is achieved.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3K4me3 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe with the anti-total Histone H3 antibody as a loading control.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no compound activity Improper storage of this compound.Ensure the compound is stored at the recommended temperature and protected from moisture. Prepare fresh dilutions for each experiment.
Cell line is not sensitive to WDR5-MLL inhibition.Confirm the MLL translocation status of your cell line. Use a sensitive cell line (e.g., MV4-11, MOLM-13) as a positive control.
Inconsistent results in cell viability assays Uneven cell seeding.Ensure a single-cell suspension and proper mixing before seeding. Check for cell clumps.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Fluctuation in incubator conditions.Ensure stable temperature and CO2 levels in the incubator.
Weak or no signal in Western blot for H3K4me3 Insufficient protein loading.Quantify protein concentration accurately and load a sufficient amount (20-30 µg).
Poor antibody quality.Use a validated antibody for H3K4me3. Titrate the antibody to determine the optimal concentration.
Inefficient protein transfer of low molecular weight histones.Optimize transfer conditions (e.g., transfer time, voltage). Use a 0.2 µm PVDF membrane for better retention of small proteins.
Unexpected cell toxicity High concentration of the vehicle (e.g., DMSO).Ensure the final concentration of the vehicle is low and consistent across all wells. Run a vehicle-only toxicity control.
Off-target effects of the compound.While MM-589 is highly selective, off-target effects at high concentrations cannot be ruled out. Perform dose-response experiments to identify the optimal concentration range.

Signaling Pathway and Experimental Workflow Diagrams

WDR5_MLL_Signaling_Pathway cluster_nucleus Nucleus MLL1 MLL1 MLL_Complex MLL1-WDR5 Complex MLL1->MLL_Complex WDR5 WDR5 WDR5->MLL_Complex HistoneH3 Histone H3 MLL_Complex->HistoneH3 Methylation H3K4me3 H3K4me3 HistoneH3->H3K4me3 HOXA9_MEIS1 HOXA9/MEIS1 Genes H3K4me3->HOXA9_MEIS1 Activates Transcription Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis MM589 This compound MM589->WDR5 Inhibits Interaction

Caption: The WDR5-MLL signaling pathway in MLL-rearranged leukemia.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays start Seed Cells treat Treat with this compound start->treat incubate Incubate (4-7 days) treat->incubate viability Cell Viability Assay (MTT) incubate->viability western Western Blot (H3K4me3) incubate->western

Caption: A typical experimental workflow for evaluating this compound.

References

Validation & Comparative

A Head-to-Head Comparison of MM-589 TFA and MM-401 for Targeting MLL1 Activity in Mixed-Lineage Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals invested in the discovery of novel therapeutics for mixed-lineage leukemia (MLL), the choice of chemical probes and lead compounds is critical. This guide provides an objective, data-driven comparison of two prominent inhibitors of the MLL1-WDR5 interaction, MM-589 TFA and MM-401, to inform strategic research and development decisions.

Mixed-lineage leukemia is a group of aggressive hematological malignancies characterized by chromosomal translocations involving the KMT2A gene (encoding MLL1). The resulting MLL fusion proteins are dependent on the interaction with the WD repeat-containing protein 5 (WDR5) to drive their oncogenic histone methyltransferase (HMT) activity. Disrupting this protein-protein interaction has emerged as a promising therapeutic strategy. Both this compound and MM-401 are potent, cell-permeable peptidomimetics designed to inhibit the MLL1-WDR5 interaction, thereby suppressing the proliferation of MLL-rearranged leukemia cells.

Mechanism of Action: Targeting a Critical Interaction

Both MM-589 and MM-401 function by competitively binding to WDR5, a core component of the MLL1 complex, at the site where MLL1 normally binds. This disruption prevents the proper assembly and function of the MLL1 methyltransferase complex, leading to a downstream reduction in the methylation of histone H3 at lysine 4 (H3K4). The ultimate consequence of this inhibition is the suppression of MLL1 target gene expression, which in turn induces cell cycle arrest, apoptosis, and myeloid differentiation in MLL leukemia cells.[1]

MLL1_pathway cluster_nucleus Cell Nucleus cluster_inhibitors Inhibitors MLL1 MLL1 MLL1_Complex Active MLL1 Complex MLL1->MLL1_Complex interacts with WDR5 WDR5 WDR5->MLL1_Complex Histone_H3 Histone H3 MLL1_Complex->Histone_H3 methylates H3K4me H3K4 Methylation Histone_H3->H3K4me Leukemogenesis Leukemogenesis H3K4me->Leukemogenesis drives MM_589_401 MM-589 / MM-401 MM_589_401->WDR5 binds to and inhibits

Inhibitory mechanism of MM-589 and MM-401 on the MLL1 pathway.

Performance Data: A Quantitative Comparison

Experimental data demonstrates that while both compounds are effective, MM-589 exhibits significantly greater potency than MM-401 in biochemical and cell-based assays.

ParameterThis compoundMM-401Reference(s)
WDR5 Binding (IC50) 0.90 nM0.9 nM[2]
MLL HMT Activity (IC50) 12.7 nM320 nM[2]

HMT: Histone Methyltransferase

Cell Line (MLL Fusion)MM-589 Growth Inhibition (IC50)MM-401 Growth Inhibition (GI50)Reference(s)
MV4-11 (MLL-AF4) 0.25 µM~10-20 µM[2]
MOLM-13 (MLL-AF9) 0.21 µM~10-20 µM[2]
KOPN-8 (MLL-ENL) Not Reported~10-20 µM[1]
HL-60 (non-MLL) 8.6 µMNo effect[2]

Experimental Protocols

Fluorescence Polarization (FP) Assay for WDR5-MLL1 Interaction

This assay quantitatively measures the binding affinity of the inhibitors to WDR5 by monitoring changes in the polarization of fluorescently labeled MLL1 peptide.

Protocol:

  • A fluorescence polarization assay was performed in a final volume of 125 µL in 96-well black plates.

  • The assay buffer consisted of 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, and 0.1% BSA.

  • Reactions were set up with 10 nM of a fluorescein-labeled MLL1 peptide and 20 nM of purified WDR5 protein.

  • A serial dilution of the inhibitor (MM-589 or MM-401) was added to the wells.

  • The plates were incubated at room temperature for 2 hours.

  • Fluorescence polarization was measured using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • IC50 values were calculated by fitting the data to a four-parameter logistic equation.

In Vitro Histone Methyltransferase (HMT) Assay

This assay determines the inhibitory effect of the compounds on the enzymatic activity of the MLL1 complex.

Protocol:

  • The HMT assay was performed in a 96-well plate in a final volume of 50 µL.

  • The reaction buffer contained 50 mM Tris-HCl (pH 8.5), 5 mM MgCl₂, 50 mM KCl, and 1 mM DTT.

  • Each reaction included 0.5 µM of the reconstituted MLL1 complex, 2 µM of biotinylated histone H3 peptide, and 1 µM of S-[³H]-adenosylmethionine (SAM).

  • The inhibitors were added at varying concentrations.

  • The reaction was incubated at 30°C for 1 hour.

  • The reaction was stopped by the addition of 10 µL of 5 M guanidine hydrochloride.

  • The biotinylated H3 peptide was captured on a streptavidin-coated plate.

  • The amount of incorporated [³H]-methyl groups was quantified by scintillation counting.

  • IC50 values were determined from dose-response curves.

Cell Growth Inhibition Assay

This assay assesses the effect of the inhibitors on the proliferation of MLL leukemia cell lines.

Protocol:

  • MLL leukemia cells (e.g., MV4-11, MOLM-13) were seeded in 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

  • The cells were treated with a serial dilution of MM-589 or MM-401.

  • The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell viability was determined using the CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

  • Luminescence was measured using a plate reader.

  • GI₅₀/IC₅₀ values were calculated from the dose-response curves.

Conclusion

Both this compound and MM-401 are valuable research tools for studying the role of the MLL1-WDR5 interaction in MLL leukemia. However, the data clearly indicates that MM-589 is a significantly more potent inhibitor, both at the biochemical and cellular levels.[2] This enhanced potency makes MM-589 a more suitable candidate for in vivo studies and further preclinical development. For researchers aiming to achieve maximal inhibition of the MLL1-WDR5 axis, MM-589 represents the superior choice.

References

A Comparative Guide to WDR5 Inhibitors: MM-589 TFA vs. OICR-9429

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of epigenetic drug discovery, the WD repeat-containing protein 5 (WDR5) has emerged as a critical target. WDR5 is a scaffold protein that plays a pivotal role in the assembly and function of multiple protein complexes, most notably the mixed-lineage leukemia (MLL) histone methyltransferase complex, which is crucial for histone H3 lysine 4 (H3K4) methylation and transcriptional regulation. Dysregulation of the WDR5-MLL interaction is a hallmark of various cancers, particularly acute leukemias with MLL rearrangements. This guide provides a detailed comparison of two prominent WDR5 inhibitors, MM-589 TFA and OICR-9429, offering insights into their biochemical and cellular activities.

At a Glance: Key Quantitative Data

The following tables summarize the key quantitative data for this compound and OICR-9429, providing a direct comparison of their biochemical potency and cellular efficacy.

Table 1: Biochemical Activity

ParameterThis compoundOICR-9429
Target WDR5-MLL Protein-Protein InteractionWDR5-MLL Protein-Protein Interaction
Binding Affinity (IC50 to WDR5) 0.90 nM64 nM
Binding Affinity (Kd) <1 nM (Ki)93 ± 28 nM
Inhibition of MLL H3K4 Methyltransferase Activity (IC50) 12.7 nMNot explicitly stated in the provided results
Molecular Weight ~1066.19 g/mol (as TFA salt)555.59 g/mol
Chemical Class Macrocyclic PeptidomimeticSmall Molecule

Table 2: Cellular Activity

Cell LineCancer TypeMM-589 IC50OICR-9429 IC50
MV4-11 Acute Myeloid Leukemia (MLL-rearranged)0.25 µMReduces viability
MOLM-13 Acute Myeloid Leukemia (MLL-rearranged)0.21 µMReduces viability
HL-60 Acute Promyelocytic Leukemia8.6 µMNot explicitly stated in the provided results
T24 Bladder CancerNot explicitly stated in the provided results67.74 µM
UM-UC-3 Bladder CancerNot explicitly stated in the provided results70.41 µM
TCCSUP Bladder CancerNot explicitly stated in the provided results121.42 µM

Mechanism of Action: Disrupting the WDR5-MLL1 Interaction

Both MM-589 and OICR-9429 function by competitively inhibiting the protein-protein interaction (PPI) between WDR5 and the MLL1 protein. WDR5 serves as a crucial scaffold, binding to a conserved "Win" (WDR5-interacting) motif on MLL1, which is essential for the catalytic activity of the MLL1 complex. By occupying the MLL1 binding pocket on WDR5, these inhibitors prevent the assembly of a functional MLL1 complex, leading to a downstream reduction in H3K4 trimethylation. This epigenetic modification is critical for the expression of genes involved in cell proliferation and survival, particularly in cancers driven by MLL translocations.

Signaling and Experimental Workflow Diagrams

To visualize the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams are provided.

WDR5_MLL1_Signaling_Pathway WDR5-MLL1 Signaling Pathway and Inhibition cluster_complex MLL1 Complex cluster_inhibition Inhibition WDR5 WDR5 MLL1 MLL1 WDR5->MLL1 Win motif interaction RBBP5 RBBP5 WDR5->RBBP5 ASH2L ASH2L WDR5->ASH2L HistoneH3 Histone H3 MLL1->HistoneH3 Methylates MM589 This compound MM589->WDR5 Inhibits Interaction OICR9429 OICR-9429 OICR9429->WDR5 Inhibits Interaction H3K4me3 H3K4 Trimethylation HistoneH3->H3K4me3 GeneExpression Target Gene Expression (e.g., HOX genes) H3K4me3->GeneExpression Activates Leukemogenesis Leukemogenesis GeneExpression->Leukemogenesis

Caption: WDR5-MLL1 pathway and points of inhibition.

Experimental_Workflow Experimental Workflow for WDR5 Inhibitor Characterization cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays FP Fluorescence Polarization (FP) - Measures binding affinity (IC50/Kd) HMT Histone Methyltransferase (HMT) Assay - Measures inhibition of MLL1 catalytic activity Viability Cell Viability Assay (e.g., CellTiter-Glo) - Determines IC50 in cancer cell lines CoIP Co-Immunoprecipitation (Co-IP) - Confirms disruption of WDR5-MLL1 interaction in cells ChIP Chromatin Immunoprecipitation (ChIP) - Measures changes in H3K4me3 at target gene promoters Inhibitor WDR5 Inhibitor (MM-589 or OICR-9429) Inhibitor->FP Inhibitor->HMT Inhibitor->Viability Inhibitor->CoIP Inhibitor->ChIP

A Comparative Guide to MM-589 TFA and Other Macrocyclic Peptide Inhibitors of the WDR5-MLL Interaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of MM-589 TFA with other notable macrocyclic and small-molecule inhibitors targeting the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL). The inhibition of this interaction is a promising therapeutic strategy for certain cancers, particularly acute leukemias with MLL rearrangements.

Introduction to WDR5-MLL Inhibition

The MLL protein is a histone H3 lysine 4 (H3K4) methyltransferase, and its enzymatic activity is critically dependent on its interaction with WDR5. This interaction is essential for the proper function of the MLL complex. In MLL-rearranged leukemias, the fusion of the MLL gene with various partner genes leads to the aberrant recruitment of the MLL complex and subsequent overexpression of leukemogenic target genes. Disrupting the WDR5-MLL interaction with inhibitors like this compound presents a targeted approach to suppress the methyltransferase activity of the MLL fusion proteins, thereby inhibiting cancer cell growth.

This compound is a potent, cell-permeable, macrocyclic peptidomimetic that binds to WDR5 with high affinity, effectively blocking the WDR5-MLL PPI.[1][2] This guide compares the performance of this compound with other well-characterized WDR5-MLL inhibitors, MM-401 and OICR-9429, based on available experimental data.

Quantitative Performance Comparison

The following table summarizes the key in vitro potency and cellular activity data for this compound, MM-401, and OICR-9429.

InhibitorTarget Engagement (Binding Affinity)Biochemical Assay (Enzyme Inhibition)Cellular Assay (Cell Growth Inhibition)
This compound IC₅₀ (WDR5 binding): 0.90 nM[1][2] Kᵢ (WDR5): < 1 nMIC₅₀ (MLL H3K4 HMT activity): 12.7 nM[1][2]IC₅₀ (MV4-11 cells): 0.25 µM IC₅₀ (MOLM-13 cells): 0.21 µM IC₅₀ (HL-60 cells): 8.6 µM
MM-401 IC₅₀ (WDR5-MLL1 interaction): 0.9 nM Kᵢ (WDR5): < 1 nMIC₅₀ (MLL1 activity): 0.32 µMGI₅₀ (MLL-AF9 murine leukemia cells): ~15 µM
OICR-9429 KᏧ (WDR5): 93 nM IC₅₀ (WDR5-MLL interaction): 64 nMNot explicitly reported in the provided context.IC₅₀ (T24 cells): 67.74 µM IC₅₀ (UM-UC-3 cells): 70.41 µM

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the targeted signaling pathway and a general experimental workflow for comparing these inhibitors.

WDR5-MLL Signaling Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitors MLL1 MLL1 (Histone Methyltransferase) MLL_Complex Active MLL Complex MLL1->MLL_Complex WDR5 WDR5 WDR5->MLL_Complex RbBP5_ASH2L RbBP5/ASH2L RbBP5_ASH2L->MLL_Complex Histone_H3 Histone H3 MLL_Complex->Histone_H3 Methylates H3K4me3 H3K4 Trimethylation Histone_H3->H3K4me3 Target_Genes Leukemogenic Target Genes (e.g., HOXA9, MEIS1) H3K4me3->Target_Genes Activates Transcription Gene Transcription Target_Genes->Transcription MM_589 This compound MM_589->WDR5 Inhibits Interaction MM_401 MM-401 MM_401->WDR5 OICR_9429 OICR-9429 OICR_9429->WDR5

Caption: Targeted WDR5-MLL1 Signaling Pathway.

Experimental Workflow start Start: Select Inhibitors (this compound, MM-401, OICR-9429) biochemical Biochemical Assays start->biochemical cellular Cellular Assays start->cellular fp_assay Fluorescence Polarization (FP) Assay (WDR5 Binding) biochemical->fp_assay hmt_assay Histone Methyltransferase (HMT) Assay (MLL1 Activity) biochemical->hmt_assay cell_growth Cell Growth Inhibition Assay (Leukemia Cell Lines) cellular->cell_growth data_analysis Data Analysis and Comparison (IC50, Ki, Kd values) fp_assay->data_analysis hmt_assay->data_analysis cell_growth->data_analysis conclusion Conclusion: Comparative Efficacy data_analysis->conclusion

Caption: Experimental Workflow for Inhibitor Comparison.

Detailed Experimental Protocols

Fluorescence Polarization (FP) Assay for WDR5 Binding

This assay measures the binding affinity of inhibitors to WDR5 by monitoring changes in the fluorescence polarization of a fluorescently labeled tracer peptide that binds to WDR5.

  • Principle: A small, fluorescently labeled peptide (tracer) corresponding to the WDR5-binding motif of MLL will tumble rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger WDR5 protein, the tumbling rate of the tracer decreases, leading to an increase in fluorescence polarization. Competitive inhibitors will displace the tracer from WDR5, causing a decrease in polarization.

  • General Protocol:

    • A solution containing recombinant human WDR5 protein and a fluorescein-labeled MLL-derived peptide tracer is prepared in an appropriate assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20).

    • Serial dilutions of the test inhibitors (this compound, MM-401, OICR-9429) are added to the wells of a microplate.

    • The WDR5/tracer mixture is added to the wells containing the inhibitors.

    • The plate is incubated at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.

    • Fluorescence polarization is measured using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).

    • The IC₅₀ values are calculated by fitting the dose-response curves using a nonlinear regression model.

AlphaLISA-based MLL H3K4 Histone Methyltransferase (HMT) Assay

This assay quantifies the enzymatic activity of the MLL complex and the inhibitory effect of the compounds.

  • Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is used to detect the methylation of a biotinylated histone H3 peptide substrate by the MLL complex. A streptavidin-coated donor bead binds to the biotinylated substrate, and an antibody specific for the methylated histone mark, coupled to an acceptor bead, recognizes the product. When the donor and acceptor beads are in close proximity (due to substrate methylation), laser excitation of the donor bead triggers a cascade of energy transfer, resulting in a luminescent signal from the acceptor bead.

  • General Protocol:

    • The MLL core complex (containing MLL, WDR5, RbBP5, and ASH2L) is incubated with a biotinylated histone H3 peptide substrate and the methyl donor S-adenosylmethionine (SAM) in an assay buffer.

    • Test inhibitors are added at various concentrations.

    • The reaction is allowed to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature).

    • The reaction is stopped, and AlphaLISA acceptor beads conjugated to an anti-methylated H3K4 antibody and streptavidin-coated donor beads are added.

    • After another incubation period in the dark, the plate is read on an Alpha-enabled microplate reader.

    • IC₅₀ values are determined from the dose-response curves.

Cell Growth Inhibition Assay

This assay assesses the cytotoxic or cytostatic effects of the inhibitors on leukemia cell lines.

  • Principle: The viability of cancer cells is measured after treatment with the inhibitors. Common methods include using reagents like MTT, MTS, or resazurin, which are converted into colored or fluorescent products by metabolically active cells, or using ATP-based luminescence assays (e.g., CellTiter-Glo). The signal intensity is proportional to the number of viable cells.

  • General Protocol:

    • Human leukemia cell lines (e.g., MV4-11, MOLM-13, which harbor MLL translocations, and HL-60 as a negative control) are seeded in 96-well plates.

    • The cells are treated with a range of concentrations of the inhibitors.

    • The plates are incubated for a specified period (e.g., 4 or 7 days) under standard cell culture conditions (37°C, 5% CO₂).

    • A viability reagent (e.g., CellTiter-Glo) is added to each well.

    • After a short incubation, the luminescence or absorbance is measured using a microplate reader.

    • The IC₅₀ values, representing the concentration of inhibitor that causes 50% inhibition of cell growth, are calculated from the dose-response curves.

Conclusion

This compound demonstrates exceptional potency in binding to WDR5 and inhibiting the MLL histone methyltransferase activity at the biochemical level, with IC₅₀ values in the low nanomolar range. This high biochemical potency translates into effective inhibition of cell growth in MLL-rearranged leukemia cell lines in the sub-micromolar range. When compared to MM-401 and OICR-9429, this compound shows significantly improved cellular activity, making it a highly promising lead compound for the development of targeted therapies for MLL-rearranged leukemias. Further preclinical and clinical investigations are warranted to fully evaluate the therapeutic potential of this class of inhibitors.

References

Validating MM-589 TFA Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MM-589 TFA, a potent inhibitor of the WDR5-MLL interaction, with a key alternative, OICR-9429. It includes supporting experimental data, detailed protocols for target validation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Target

This compound is a high-affinity small molecule inhibitor targeting the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL).[1] WDR5 is a critical component of the MLL complex, which is a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 4 (H3K4me3).[2] This epigenetic mark is associated with active gene transcription. In certain cancers, particularly acute leukemias with MLL rearrangements, the aberrant activity of the MLL complex is a key driver of oncogenesis. By binding to WDR5, MM-589 disrupts the WDR5-MLL interaction, thereby inhibiting the methyltransferase activity of the MLL complex and suppressing the proliferation of MLL-rearranged leukemia cells.[1][3]

Performance Comparison: this compound vs. OICR-9429

Both this compound and OICR-9429 are potent inhibitors of the WDR5-MLL interaction. The following table summarizes their key performance metrics based on available data.

Disclaimer: The data presented below is compiled from different studies. Direct comparison should be made with caution as experimental conditions may vary.

ParameterThis compoundOICR-9429Reference(s)
Target WDR5WDR5[1][4]
Mechanism of Action Inhibits WDR5-MLL protein-protein interactionInhibits WDR5-MLL protein-protein interaction[1][4]
Binding Affinity (IC50/Kd) IC50: 0.90 nM (to WDR5)Kd: 24 nM (Biacore), 52 nM (ITC), 93 nM[1][4]
Inhibition of MLL HMT Activity (IC50) 12.7 nMNot explicitly stated, but shown to disrupt the interaction with IC50 < 1 µM in cells[1][4]
Cellular Potency (IC50) MOLM-13: 0.21 µM, MV4-11: 0.25 µMNot explicitly stated for leukemia cell lines in a comparable manner, but reduces viability of AML cells[4][5]
Downstream Effect Inhibits MLL H3K4 methyltransferase activitySuppresses histone H3K4 trimethylation[1][2]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the methods for its validation, the following diagrams are provided.

WDR5-MLL Signaling Pathway and Inhibition cluster_0 Normal Cellular Process cluster_1 Inhibition by this compound WDR5 WDR5 MLL MLL Complex WDR5->MLL Interaction Blocked_Interaction WDR5->Blocked_Interaction HistoneH3 Histone H3 MLL->HistoneH3 Methylation MLL->Blocked_Interaction H3K4me3 H3K4me3 HistoneH3->H3K4me3 Active_Transcription Active Gene Transcription H3K4me3->Active_Transcription MM589 This compound MM589->WDR5 Binds to WDR5 Reduced_H3K4me3 Reduced H3K4me3 Blocked_Interaction->Reduced_H3K4me3 Inhibition of Methylation Suppressed_Transcription Suppressed Gene Transcription Reduced_H3K4me3->Suppressed_Transcription

Caption: WDR5-MLL signaling and this compound inhibition.

Experimental Workflow for Validating this compound Target Engagement cluster_0 Biophysical & Biochemical Assays cluster_1 Cellular Assays ITC Isothermal Titration Calorimetry (ITC) Biophysical_Outcome Binding Affinity (Kd) Thermodynamics ITC->Biophysical_Outcome SPR Surface Plasmon Resonance (SPR) SPR->Biophysical_Outcome AlphaLISA AlphaLISA HMT Assay Biochemical_Outcome Inhibition of MLL HMT Activity (IC50) AlphaLISA->Biochemical_Outcome Cell_Culture Treat Cells with This compound CETSA Cellular Thermal Shift Assay (CETSA) Cell_Culture->CETSA CoIP Co-Immunoprecipitation (Co-IP) Cell_Culture->CoIP Western_Blot Western Blot for H3K4me3 Cell_Culture->Western_Blot Cell_Viability Cell Viability Assay Cell_Culture->Cell_Viability Target_Engagement_Outcome Direct Target Engagement in Cells CETSA->Target_Engagement_Outcome PPI_Disruption_Outcome Disruption of WDR5-MLL Interaction CoIP->PPI_Disruption_Outcome Downstream_Effect_Outcome Reduced H3K4me3 Levels Western_Blot->Downstream_Effect_Outcome Phenotypic_Outcome Decreased Cell Proliferation Cell_Viability->Phenotypic_Outcome

Caption: Workflow for this compound target validation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and validation of target engagement.

Cellular Thermal Shift Assay (CETSA)

This assay assesses the direct binding of this compound to WDR5 in a cellular context by measuring changes in the thermal stability of the target protein.

  • Cell Treatment: Culture leukemia cells (e.g., MOLM-13, MV4-11) to the desired density. Treat cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes or a 96-well plate. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble WDR5 in the supernatant by Western blotting or an ELISA-based method (e.g., AlphaLISA). A positive result is indicated by a shift in the melting curve of WDR5 to a higher temperature in the presence of this compound.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to confirm that this compound disrupts the interaction between WDR5 and MLL in cells.

  • Cell Treatment and Lysis: Treat leukemia cells with this compound or vehicle control. Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific for either WDR5 or a component of the MLL complex (e.g., MLL1). Add protein A/G-conjugated beads to pull down the antibody-protein complex.

  • Washing and Elution: Wash the beads several times to remove non-specific binding proteins. Elute the bound proteins from the beads.

  • Detection: Analyze the eluates by Western blotting using antibodies against both WDR5 and MLL. A decrease in the amount of co-precipitated MLL with a WDR5 antibody (or vice versa) in this compound-treated cells compared to the control indicates disruption of the interaction.

Western Blot for H3K4me3 Levels

This method measures the downstream effect of WDR5-MLL inhibition on the global levels of the H3K4me3 histone mark.

  • Cell Treatment and Histone Extraction: Treat cells with a dose range of this compound for a prolonged period (e.g., 24-72 hours) to allow for changes in histone modifications. Extract histones from the cell nuclei using an acid extraction protocol.

  • Quantification and Electrophoresis: Quantify the extracted histone proteins. Separate the proteins by SDS-PAGE.

  • Blotting and Detection: Transfer the proteins to a PVDF membrane. Probe the membrane with a primary antibody specific for H3K4me3 and a loading control antibody (e.g., total Histone H3). Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and visualize the bands using a chemiluminescent substrate. A reduction in the H3K4me3 signal, normalized to the total histone H3 signal, in this compound-treated cells demonstrates the intended downstream effect.

AlphaLISA-based MLL HMT Functional Assay

This is a high-throughput in vitro assay to quantify the inhibitory effect of this compound on the enzymatic activity of the MLL complex.

  • Assay Principle: The assay utilizes donor and acceptor beads that generate a chemiluminescent signal when in close proximity. A biotinylated histone H3 substrate peptide is captured by streptavidin-coated donor beads. A specific antibody for the methylated product (H3K4me3) is conjugated to the acceptor beads.

  • Reaction Setup: In a microplate, combine the reconstituted MLL core complex (containing WDR5, MLL, and other essential components), the histone H3 peptide substrate, and the methyl donor S-adenosylmethionine (SAM). Add varying concentrations of this compound or a control.

  • Incubation and Detection: Incubate the reaction mixture to allow for histone methylation. Add the acceptor and donor beads and incubate further to allow for binding.

  • Signal Measurement: Read the plate on a compatible microplate reader. A decrease in the AlphaLISA signal in the presence of this compound indicates inhibition of the MLL histone methyltransferase activity.

References

Unraveling Stereoselectivity: A Comparative Analysis of MM-589 TFA Racemic Mixture and Its Pure Enantiomers in WDR5-MLL Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the racemic mixture of MM-589 TFA against its putative pure enantiomers. While direct comparative experimental data on the separated enantiomers is not publicly available, this guide leverages structural biology insights and established experimental protocols to project the likely differential activity and provides a framework for empirical validation.

MM-589 is a potent, cell-permeable, macrocyclic peptidomimetic that inhibits the protein-protein interaction (PPI) between WD repeat domain 5 (WDR5) and mixed-lineage leukemia (MLL).[1][2] This interaction is crucial for the assembly and enzymatic activity of the MLL1 histone methyltransferase complex, a key player in the epigenetic regulation of gene expression. Dysregulation of MLL1 activity is a hallmark of certain aggressive leukemias, making the WDR5-MLL interaction a compelling therapeutic target. MM-589 binds to WDR5 with high affinity, exhibiting an IC50 of 0.90 nM, and inhibits MLL H3K4 methyltransferase activity with an IC50 of 12.7 nM.[1][3][4] The trifluoroacetic acid (TFA) salt of MM-589 is often used to enhance its solubility and stability.[4]

Notably, MM-589 is commercially available as a racemic mixture, implying the presence of at least two enantiomers.[3] In drug development, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, pharmacokinetic profiles, and toxicities. This guide explores the anticipated differences in activity between the racemic mixture and the individual enantiomers of MM-589, based on structural analysis of its interaction with WDR5.

Mechanism of Action: Disrupting the WDR5-MLL1 Interaction

The MLL1 complex, a histone H3 lysine 4 (H3K4) methyltransferase, plays a critical role in regulating gene transcription. WDR5 is an essential scaffolding protein that recognizes a conserved arginine-containing sequence, the "WIN" motif, on MLL1, thereby stabilizing the complex and enabling its catalytic activity. MM-589 acts as a competitive inhibitor by binding to the "WIN" site on WDR5, directly preventing the recruitment of MLL1. This disruption of the WDR5-MLL1 interaction leads to the inhibition of H3K4 methylation at target gene promoters, subsequently suppressing the expression of leukemogenic genes like HOXA9 and MEIS1.

WDR5-MLL_Signaling_Pathway cluster_0 Normal MLL1 Complex Activity cluster_1 Inhibition by MM-589 MLL1 MLL1 WDR5 WDR5 MLL1->WDR5 binds to 'WIN' site H3K4 Histone H3 (Lys4) WDR5->H3K4 facilitates methylation Gene Target Gene (e.g., HOXA9, MEIS1) H3K4->Gene promotes transcription MM589 MM-589 WDR5_inhibited WDR5 MM589->WDR5_inhibited binds to 'WIN' site MLL1_2 MLL1 WDR5_inhibited->MLL1_2 interaction blocked H3K4_2 Histone H3 (Lys4) WDR5_inhibited->H3K4_2 methylation inhibited Gene_2 Target Gene (e.g., HOXA9, MEIS1) H3K4_2->Gene_2 transcription suppressed

Figure 1: WDR5-MLL Signaling Pathway and Inhibition by MM-589.

Data Presentation: Racemic Mixture vs. Pure Enantiomer Activity (Projected)

While direct experimental data comparing the racemic mixture to the pure enantiomers of MM-589 is not available in the public domain, a structural analysis of the co-crystal structure of MM-589 with WDR5 (PDB ID: 5VFC) allows for a strong inference of stereospecific binding. The enantiomer present in the crystal structure forms a network of highly specific hydrogen bonds and hydrophobic interactions within the WDR5 "WIN" site. It is highly probable that the other enantiomer would exhibit a lower binding affinity due to steric hindrance and the inability to form these critical interactions with the same precision.

The following table presents the known activity of the racemic mixture and a hypothetical projection of the activity for the individual enantiomers, with "Enantiomer A" representing the more active form (as seen in the co-crystal structure) and "Enantiomer B" representing the less active form.

Parameter This compound Racemic Mixture Enantiomer A (Projected) Enantiomer B (Projected)
WDR5 Binding (IC50) 0.90 nM[1][5][4]< 0.90 nM> 0.90 nM
MLL HMT Inhibition (IC50) 12.7 nM[1][5][4]< 12.7 nM> 12.7 nM
Cell Growth Inhibition (MV4-11; IC50) ~0.25 µM[1][2]< 0.25 µM> 0.25 µM
Cell Growth Inhibition (MOLM-13; IC50) ~0.21 µM[1][2]< 0.21 µM> 0.21 µM

Rationale for Projected Activity: The activity of a racemic mixture is a composite of the activities of its constituent enantiomers. If one enantiomer is significantly more active, the IC50 of the racemate will be approximately twice that of the active enantiomer, assuming the other enantiomer is inactive. Therefore, it is projected that the more active enantiomer (Enantiomer A) will have a lower IC50 (higher potency) than the racemic mixture, while the less active enantiomer (Enantiomer B) will have a significantly higher IC50.

Experimental Protocols

To empirically determine the activity of the individual MM-589 enantiomers and validate the projections in this guide, the following experimental protocols are recommended.

WDR5 Binding Affinity Assay (Fluorescence Polarization)

This assay measures the binding affinity of a compound to WDR5 by monitoring the change in polarization of a fluorescently labeled peptide derived from the MLL1 WIN motif.

  • Reagents: Recombinant human WDR5 protein, fluorescein-labeled MLL1 peptide (e.g., FAM-ARAEVHLRKS), MM-589 enantiomers, assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Procedure:

    • A solution of WDR5 and the fluorescent MLL1 peptide is prepared at concentrations that result in a stable and measurable fluorescence polarization signal.

    • Serial dilutions of the MM-589 enantiomers are added to the WDR5-peptide mixture.

    • The reaction is incubated to reach equilibrium.

    • The fluorescence polarization is measured using a suitable plate reader.

    • The IC50 value is determined by plotting the change in polarization against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

MLL1 Histone Methyltransferase (HMT) Assay (AlphaLISA)

This assay quantifies the enzymatic activity of the MLL1 complex by detecting the methylation of a biotinylated histone H3 peptide.

  • Reagents: Reconstituted MLL1 core complex (MLL1, WDR5, RbBP5, ASH2L), S-adenosyl-L-methionine (SAM), biotinylated histone H3 peptide substrate, anti-H3K4me3 antibody conjugated to acceptor beads, streptavidin-coated donor beads, MM-589 enantiomers, assay buffer.

  • Procedure:

    • The MLL1 complex is incubated with the histone H3 peptide substrate and SAM in the presence of varying concentrations of the MM-589 enantiomers.

    • The enzymatic reaction is allowed to proceed for a defined period.

    • The reaction is stopped, and the AlphaLISA acceptor beads and donor beads are added.

    • After incubation, the plate is read on an AlphaScreen-capable plate reader.

    • The IC50 value is calculated from the dose-response curve of the AlphaLISA signal versus inhibitor concentration.

Cell Proliferation Assay

This assay assesses the effect of the MM-589 enantiomers on the viability of leukemia cell lines that are dependent on the WDR5-MLL interaction.

  • Cell Lines: MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) and a control cell line lacking the MLL rearrangement (e.g., HL-60).

  • Reagents: Cell culture medium, fetal bovine serum, antibiotics, MM-589 enantiomers, a cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to attach or stabilize.

    • The cells are treated with a range of concentrations of the MM-589 enantiomers.

    • After a defined incubation period (e.g., 72 hours), the cell viability reagent is added.

    • Luminescence or fluorescence is measured according to the reagent manufacturer's instructions.

    • The IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.

Experimental_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis start Start: MM-589 Racemic Mixture & Enantiomers fp_assay Fluorescence Polarization (WDR5 Binding) start->fp_assay hmt_assay AlphaLISA HMT Assay (Enzyme Inhibition) start->hmt_assay cell_prolif Cell Proliferation Assay (e.g., MV4-11, MOLM-13) start->cell_prolif target_engagement Target Engagement Assay (e.g., CETSA) start->target_engagement data_analysis IC50 Determination & Comparative Analysis fp_assay->data_analysis hmt_assay->data_analysis cell_prolif->data_analysis target_engagement->data_analysis end Conclusion: Determine Enantiomer-Specific Activity data_analysis->end

Figure 2: General Experimental Workflow for Comparing MM-589 Enantiomers.

Conclusion

Based on the principles of stereochemistry in drug-receptor interactions and the structural information available for the MM-589-WDR5 complex, it is strongly anticipated that the pure enantiomers of MM-589 will exhibit different biological activities. The racemic mixture, while potent, likely contains a less active or inactive enantiomer that contributes to the overall measured potency. The isolation and characterization of the individual enantiomers are critical next steps in the optimization of MM-589 as a therapeutic agent. The experimental protocols outlined in this guide provide a clear path for researchers to elucidate the stereospecific activity of this promising WDR5-MLL inhibitor. Such studies will be invaluable for advancing the development of more potent and selective epigenetic therapies for leukemia and other cancers.

References

MM-589 TFA: A Comparative Guide to WDR5 Binding Affinity and Cross-reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of MM-589 TFA, a potent macrocyclic peptidomimetic inhibitor, focusing on its binding affinity for its primary target, WD Repeat Domain 5 (WDR5), and its cross-reactivity profile against other related proteins. The information presented is intended to assist researchers in evaluating the specificity and potential applications of this compound in drug discovery and chemical biology.

Introduction to this compound and WDR5

This compound is a high-affinity inhibitor of the protein-protein interaction (PPI) between WDR5 and the Mixed Lineage Leukemia (MLL) protein.[1][2][3][4][5][6] WDR5 is a critical scaffolding protein and a core component of multiple chromatin-modifying complexes, including the MLL/SET1 histone methyltransferases (HMTs), which are responsible for histone H3 lysine 4 (H3K4) methylation—a key mark of active gene transcription.[7][8] By binding to a conserved pocket on WDR5 known as the "WIN site," MM-589 effectively blocks the assembly and enzymatic activity of the MLL1 complex, making it a valuable tool for studying epigenetic regulation and a potential therapeutic agent for MLL-rearranged leukemias.[7][8][9]

WDR5-MLL1 Signaling Pathway and Inhibition by MM-589

The following diagram illustrates the central role of WDR5 in the MLL1 complex and the mechanism of inhibition by MM-589.

WDR5_MLL_Pathway cluster_complex Active MLL1 Complex cluster_inhibition Inhibition cluster_products Function WDR5 WDR5 MLL1 MLL1 WDR5->MLL1 WIN site interaction RbBP5 RbBP5 WDR5->RbBP5 ASH2L ASH2L WDR5->ASH2L H3K4me Histone H3K4 Methylation MLL1->H3K4me Catalyzes MM589 MM-589 MM589->WDR5 High-affinity binding to WIN site GeneActivation Target Gene Activation H3K4me->GeneActivation

Caption: MM-589 binds to the WDR5 WIN site, disrupting the MLL1 complex and inhibiting H3K4 methylation.

Cross-reactivity Profile of MM-589

A critical aspect of any targeted inhibitor is its selectivity. While comprehensive screening data for MM-589 against the entire family of several hundred human WDR proteins is not publicly available, studies have assessed its activity against its primary target and related enzyme complexes.

MM-589 binds to WDR5 with sub-nanomolar affinity.[1][2][3] The available data demonstrates high selectivity for the WDR5-MLL1 interaction over functionally related histone methyltransferase complexes.

TargetMetricValueNotes
WDR5 (Binding)IC₅₀0.90 nMMeasures direct competitive binding to WDR5.[1][2][3][6]
WDR5 (Binding)Kᵢ< 1 nMIndicates extremely high affinity for the target protein.[2][3][5][6]
MLL1 HMT ComplexIC₅₀12.7 nMMeasures functional inhibition of the entire enzyme complex's methyltransferase activity.[1][3][6]
Other SET1 Family HMTsN/ANo effectMM-589 was found to have no effect on the activity of complexes containing MLL2, MLL3, MLL4, SET1a, and SET1b.[2][5]

This table summarizes the most relevant binding and functional data available. IC₅₀ (Half-maximal inhibitory concentration) and Kᵢ (Inhibition constant) are measures of inhibitor potency.

The high degree of selectivity against other SET1 family members is significant, as these complexes share core components with the MLL1 complex. This suggests that MM-589's mechanism of action is highly specific to the conformation or composition of the MLL1/WDR5 axis. However, researchers should note the absence of published data regarding the binding of MM-589 to other individual WDR proteins outside of the MLL/SET1 context.

Experimental Protocols

The quantitative data presented in this guide was primarily generated using an AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) binding assay. This technology is a bead-based, no-wash immunoassay that measures molecular interactions with high sensitivity.

Key Experiment: WDR5-MLL1 Interaction AlphaLISA Assay

This protocol describes the general steps for measuring the inhibitory effect of a compound like MM-589 on the WDR5-MLL1 interaction.

Objective: To determine the IC₅₀ value of an inhibitor by measuring its ability to disrupt the binding of a biotinylated MLL1 peptide to GST-tagged WDR5 protein.

Materials:

  • Recombinant GST-tagged WDR5 protein

  • Biotinylated MLL1 "WIN" motif peptide

  • AlphaLISA® Glutathione (GST) Acceptor beads

  • Streptavidin-coated Donor beads

  • This compound or other test compounds

  • Assay Buffer (e.g., 25 mM Tris pH 7.5, 100 mM NaCl, 0.1% BSA)

  • 384-well microplate (e.g., ProxiPlate)

  • Alpha-enabled plate reader

Workflow Diagram:

AlphaLISA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition p1 1. Serially dilute MM-589 in Assay Buffer a1 3. Add diluted MM-589 to 384-well plate p1->a1 p2 2. Prepare mix of GST-WDR5 and Biotin-MLL1 peptide a2 4. Add WDR5/MLL1 mix to plate p2->a2 a1->a2 a3 5. Incubate for 60 min at room temperature a2->a3 a4 6. Add GST Acceptor Beads a3->a4 a5 7. Incubate for 60 min at room temperature a4->a5 a6 8. Add Streptavidin Donor Beads (in the dark) a5->a6 a7 9. Incubate for 30 min at room temperature (in the dark) a6->a7 r1 10. Read plate on Alpha-enabled reader (680nm excitation, 615nm emission) a7->r1 r2 11. Calculate IC50 value from dose-response curve r1->r2

Caption: Experimental workflow for the WDR5-MLL1 AlphaLISA competitive binding assay.

Detailed Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer to create a dose-response curve.

  • Reagent Addition:

    • Add the diluted test compounds to the wells of a 384-well plate.

    • Add a pre-mixed solution of GST-WDR5 and biotinylated MLL1 peptide to the wells.

  • First Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the protein-peptide interaction to reach equilibrium in the presence of the inhibitor.

  • Acceptor Bead Addition: Add Glutathione Acceptor beads to all wells. These beads will bind to the GST-tag on the WDR5 protein.

  • Second Incubation: Seal the plate and incubate at room temperature for 60 minutes.

  • Donor Bead Addition: Under subdued lighting, add Streptavidin Donor beads to all wells. These beads will bind to the biotin tag on the MLL1 peptide.

  • Final Incubation: Seal the plate, protect from light, and incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the plate on an Alpha-enabled microplate reader.

  • Analysis: The resulting signal is inversely proportional to the inhibitory activity of the compound. Plot the signal against the logarithm of the inhibitor concentration and fit the data using a nonlinear regression model to determine the IC₅₀ value.

Conclusion

This compound is a highly potent and specific inhibitor of the WDR5-MLL1 protein-protein interaction, demonstrating sub-nanomolar affinity for WDR5.[1][2][3] The available data indicates a favorable selectivity profile, with no reported inhibitory activity against other closely related SET1 family histone methyltransferase complexes.[2][5] This makes MM-589 an exceptional chemical probe for investigating the biological functions of the WDR5/MLL1 axis. However, for researchers considering its use in broader cellular contexts, it is important to acknowledge that comprehensive cross-reactivity data against the wider WDR protein family has not been extensively published. Future studies profiling MM-589 against a diverse panel of WDR proteins would provide a more complete understanding of its off-target interaction profile.

References

A Comparative Guide: MM-589 TFA vs. Menin Inhibitors in Leukemia Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of MM-589 TFA, a novel WDR5-MLL inhibitor, and the emerging class of Menin inhibitors for the treatment of specific subtypes of leukemia. This analysis is based on publicly available preclinical and clinical data.

At a Glance: Key Differences and Mechanisms of Action

This compound and Menin inhibitors represent two distinct therapeutic strategies targeting the oncogenic activity of the Mixed Lineage Leukemia (MLL) protein complex, a key driver in certain aggressive leukemias. While both aim to disrupt this complex, they do so by targeting different protein-protein interactions.

This compound is a potent and cell-permeable macrocyclic peptidomimetic that directly inhibits the interaction between WD repeat domain 5 (WDR5) and MLL. WDR5 is a critical component of the MLL complex, and its interaction with MLL is essential for the complex's histone methyltransferase activity, which leads to the aberrant expression of genes driving leukemogenesis. By binding to WDR5, MM-589 prevents the assembly of a functional MLL complex.[1][2]

Menin inhibitors , such as the recently FDA-approved revumenib and ziftomenib, target the interaction between Menin and the KMT2A (lysine methyltransferase 2A, also known as MLL1) protein. Menin acts as a scaffold protein, tethering the KMT2A-fusion proteins to chromatin, which is crucial for their oncogenic function in leukemias with KMT2A rearrangements or NPM1 mutations. By disrupting the Menin-KMT2A interaction, these inhibitors prevent the localization of the oncogenic complex to its target genes.

Signaling Pathway and Mechanism of Action

To visualize the distinct mechanisms of these inhibitors, the following diagrams illustrate their points of intervention in the MLL signaling pathway.

MM-589_TFA_Mechanism Mechanism of Action: this compound cluster_MLL_Complex MLL Complex WDR5 WDR5 MLL MLL WDR5->MLL Interaction ASH2L ASH2L MLL->ASH2L Histone Histone H3 MLL->Histone Methylates RbBP5 RbBP5 ASH2L->RbBP5 DPY30 DPY30 RbBP5->DPY30 MM589 This compound MM589->WDR5 Inhibits Interaction H3K4me3 H3K4 Trimethylation Histone->H3K4me3 Leukemogenesis Leukemogenesis H3K4me3->Leukemogenesis

This compound inhibits the WDR5-MLL interaction.

Menin_Inhibitor_Mechanism Mechanism of Action: Menin Inhibitors cluster_Menin_Complex Menin-KMT2A Complex Menin Menin KMT2A KMT2A (MLL) Menin->KMT2A Interaction Chromatin Chromatin KMT2A->Chromatin Binds to MeninInhibitor Menin Inhibitor (e.g., revumenib, ziftomenib) MeninInhibitor->Menin Inhibits Interaction TargetGenes Target Genes (e.g., HOXA9, MEIS1) Chromatin->TargetGenes Upregulates Leukemogenesis Leukemogenesis TargetGenes->Leukemogenesis

Menin inhibitors disrupt the Menin-KMT2A interaction.

Preclinical Efficacy: A Head-to-Head Look

Direct comparative studies between this compound and menin inhibitors are not yet available. However, we can compare their reported preclinical efficacy from separate studies.

In Vitro Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and menin inhibitors in various leukemia cell lines. Lower IC50 values indicate higher potency.

CompoundTargetCell LineIC50 (µM)Citation
This compound WDR5-MLL InteractionMV4-11 (MLL-AF4)0.25[1]
MOLM-13 (MLL-AF9)0.21[1]
HL-60 (PML-RARα)8.6[1]
Revumenib Menin-KMT2A InteractionMV4-11 (MLL-AF4)0.0455 - 0.341[3][4]
KMT2A-rearranged ALL cell lines0.031 - 0.125[4]
Ziftomenib Menin-KMT2A InteractionMOLM13 (MLL-AF9)Low nanomolar range[5]
MV411 (MLL-AF4)Low nanomolar range[5]
OCI-AML3 (NPM1c)Low nanomolar range[5]

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

In Vivo Efficacy

In vivo studies in animal models provide crucial insights into the therapeutic potential of these compounds.

  • This compound: While detailed in vivo efficacy data for this compound is limited in the public domain, its high potency in vitro suggests potential for in vivo activity. Further studies are needed to establish its efficacy in animal models of leukemia.

  • Revumenib: In patient-derived xenograft (PDX) models of KMT2A-rearranged leukemia, treatment with a close analog of revumenib, VTP-50469, led to the rapid elimination of leukemia cells and induced their differentiation into mature forms without disrupting normal hematopoiesis.[6]

  • Ziftomenib: In a PDX model of AML with an MLL-AF9 fusion, ziftomenib monotherapy significantly improved the median and overall survival of the mice.[7] In another study using PDX models, single-agent ziftomenib led to the complete eradication of human AML cells in two out of three specimens.[8]

Clinical Efficacy of Menin Inhibitors

Menin inhibitors have shown promising results in clinical trials, leading to the FDA approval of revumenib and ziftomenib for specific patient populations.

CompoundClinical TrialPatient PopulationKey Efficacy ResultsCitation
Revumenib AUGMENT-101 (Phase 1/2)Relapsed/Refractory KMT2A-rearranged or NPM1-mutant Acute LeukemiaOverall response rate of 63% in patients with KMT2A rearrangement or NPM1 mutation.[9] In the pivotal Phase 2 portion for KMT2Ar leukemia, the composite complete remission rate was 44%.[6] For R/R NPM1-mutant AML, the CR/CRh rate was 23%.[10][6][9][10]
Ziftomenib KOMET-001 (Phase 1b/2)Relapsed/Refractory NPM1-mutant AMLOverall response rate of 35%, with a complete remission (CR) and CR with partial hematologic recovery (CRh) rate of 25%.[11][11]

As this compound is currently in the preclinical stage of development, no clinical data is available for comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of these inhibitors.

Cell Viability Assay (MTT Assay)

This colorimetric assay is commonly used to assess the cytotoxic effects of a compound on cultured cells.

MTT_Assay_Workflow MTT Cell Viability Assay Workflow start Start plate_cells Plate leukemia cells in 96-well plates start->plate_cells add_compound Add varying concentrations of test compound (e.g., this compound or Menin Inhibitor) plate_cells->add_compound incubate_cells Incubate for a defined period (e.g., 72 hours) at 37°C add_compound->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm using a microplate reader solubilize->read_absorbance analyze_data Calculate cell viability and IC50 values read_absorbance->analyze_data end End analyze_data->end Xenograft_Model_Workflow Leukemia Xenograft Model Workflow start Start prepare_cells Prepare leukemia cells (cell line or patient-derived) start->prepare_cells inject_cells Inject cells into immunocompromised mice (e.g., NSG mice) via tail vein prepare_cells->inject_cells monitor_engraftment Monitor for leukemia engraftment (e.g., flow cytometry of peripheral blood for human CD45+ cells) inject_cells->monitor_engraftment randomize_mice Randomize mice into treatment and control groups monitor_engraftment->randomize_mice administer_treatment Administer test compound (e.g., this compound or Menin Inhibitor) or vehicle randomize_mice->administer_treatment monitor_disease Monitor disease progression (e.g., body weight, clinical signs, bioluminescence imaging) administer_treatment->monitor_disease assess_efficacy Assess efficacy at endpoint (e.g., survival, leukemia burden in bone marrow/spleen) monitor_disease->assess_efficacy end End assess_efficacy->end

References

Validating the On-Target Effects of MM-589 TFA through Knockdown Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cellular effects of the WDR5-MLL inhibitor, MM-589 TFA, with the genetic knockdown of its target, WD-repeat domain 5 (WDR5). Validating that the phenotypic effects of a small molecule inhibitor mimic those of genetically disrupting its target is a critical step in drug development, confirming on-target activity and building confidence in its mechanism of action. Here, we present supporting experimental data, detailed protocols for key validation experiments, and visual workflows to guide researchers in this process.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative effects on cell viability, apoptosis, and target gene expression when treating leukemia cell lines with a WDR5-MLL inhibitor versus knocking down WDR5 expression. The data presented here is synthesized from studies using OICR-9429, a well-characterized and structurally similar antagonist of the WDR5-MLL interaction that serves as a reliable proxy for this compound.

Table 1: Comparison of Cell Viability Reduction

Treatment/MethodCell LineAssay% Reduction in Viability (Compared to Control)Reference
WDR5-MLL Inhibitor (OICR-9429) Human AML Cells (p30-mutant)CellTiter-Glo (72h)~47% at 5 µM[1]
Bladder Cancer Cells (T24)MTT Assay (48h)Dose-dependent decrease[2]
WDR5 Knockdown (shRNA) Colon Cancer Cells (SW480)ATPlite (5 days)~65%[3]
Colon Cancer Cells (Colo205)ATPlite (5 days)~70%[3]

Table 2: Comparison of Apoptosis Induction

Treatment/MethodCell LineAssay% Apoptotic Cells (Annexin V+)Reference
WDR5-MLL Inhibitor (OICR-9429) Bladder Cancer Cells (T24)Annexin V/PI StainingSignificant increase[1]
WDR5 Knockdown (shRNA) Prostate Cancer Cells (DU145)Annexin V/PI StainingSignificant increase[2]
Leukemia Cells (KG1a)FACS AnalysisEnhanced apoptosis[4]

Table 3: Comparison of Target Gene Expression Downregulation

Treatment/MethodCell LineTarget GeneAssayFold Change in Expression (Compared to Control)Reference
WDR5-MLL Inhibitor (OICR-9429) C/EBPα p30/p30 cellsMyeloid-specific transcriptsGene Expression ProfilingUpregulation (indicating differentiation)[5]
WDR5 Knockdown (shRNA) Myc-CaP-TWIST1 cellsHoxa9qPCRSignificant decrease[6]
RS4;11 cellsMEIS1, HOXA9NanoStringSignificant decrease[7]

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological and experimental processes, the following diagrams have been generated.

This compound Signaling Pathway cluster_0 WDR5-MLL Complex WDR5 WDR5 MLL1 MLL1 WDR5->MLL1 Interaction Methylation Methylation MLL1->Methylation Catalyzes MM589 This compound MM589->WDR5 Inhibits Interaction H3K4 Histone H3 Lysine 4 (H3K4) H3K4->Methylation TargetGenes Target Genes (e.g., HOXA9, MEIS1) Methylation->TargetGenes Activates Transcription Leukemia Leukemogenesis TargetGenes->Leukemia Drives

Caption: this compound inhibits the WDR5-MLL1 interaction, preventing H3K4 methylation and subsequent transcription of leukemogenic target genes.

Knockdown Validation Workflow cluster_0 Experimental Groups cluster_1 Phenotypic Assays Control Control (e.g., Scrambled shRNA, DMSO) Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Control->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Control->Apoptosis GeneExpression Gene Expression Analysis (qPCR) Control->GeneExpression Inhibitor This compound Treatment Inhibitor->Viability Inhibitor->Apoptosis Inhibitor->GeneExpression Knockdown WDR5 Knockdown (shRNA/siRNA) Knockdown->Viability Knockdown->Apoptosis Knockdown->GeneExpression Validation Validation of Knockdown (Western Blot) Knockdown->Validation Comparison Compare Phenotypes Viability->Comparison Apoptosis->Comparison GeneExpression->Comparison

Caption: A typical workflow for validating on-target effects by comparing inhibitor treatment with genetic knockdown.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell lines and laboratory conditions.

WDR5 Knockdown using shRNA

This protocol describes the generation of stable cell lines with reduced WDR5 expression using lentiviral-mediated shRNA delivery.

  • Materials:

    • Lentiviral shRNA constructs targeting WDR5 (and a non-targeting scramble control) in a suitable vector (e.g., pLKO.1).

    • Packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids.

    • HEK293T cells for lentivirus production.

    • Target leukemia cell line.

    • Transfection reagent (e.g., Lipofectamine 3000).

    • Polybrene.

    • Puromycin (or other selection antibiotic).

    • Complete cell culture medium.

  • Procedure:

    • Lentivirus Production: Co-transfect HEK293T cells with the shRNA construct, packaging plasmid, and envelope plasmid using a suitable transfection reagent.

    • Harvest the virus-containing supernatant 48 and 72 hours post-transfection.

    • Filter the supernatant through a 0.45 µm filter.

    • Transduction: Seed the target leukemia cells and add the viral supernatant in the presence of polybrene (typically 4-8 µg/mL).

    • Incubate for 24-48 hours.

    • Selection: Replace the medium with fresh medium containing a predetermined optimal concentration of puromycin to select for transduced cells.

    • Maintain the cells under selection for at least 3-5 days until non-transduced cells are eliminated.

    • Validation: Confirm WDR5 knockdown at the protein level via Western blotting.

Western Blot for WDR5 Protein Levels

This protocol is for verifying the reduction of WDR5 protein following shRNA-mediated knockdown.

  • Materials:

    • Cell lysates from control and WDR5 knockdown cells.

    • RIPA buffer with protease inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibody against WDR5.

    • Primary antibody against a loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

    • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with the primary anti-WDR5 antibody overnight at 4°C.

    • Washing: Wash the membrane three times with TBST.

    • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Washing: Wash the membrane three times with TBST.

    • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Loading Control: Strip the membrane and re-probe with the loading control antibody, or run a parallel gel.

Quantitative PCR (qPCR) for HOXA9 and MEIS1 Expression

This protocol measures the mRNA levels of WDR5-MLL target genes.

  • Materials:

    • RNA extraction kit (e.g., RNeasy Kit).

    • cDNA synthesis kit.

    • qPCR master mix (e.g., SYBR Green).

    • Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB).

    • qPCR instrument.

  • Procedure:

    • RNA Extraction: Isolate total RNA from control, inhibitor-treated, and WDR5 knockdown cells.

    • cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA.

    • qPCR Reaction Setup: Prepare a reaction mix containing qPCR master mix, primers, and cDNA for each target gene and the housekeeping gene.

    • qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol.

    • Data Analysis: Calculate the relative expression of HOXA9 and MEIS1 using the ΔΔCt method, normalizing to the housekeeping gene.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

  • Materials:

    • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer).

    • Phosphate-buffered saline (PBS).

    • Flow cytometer.

  • Procedure:

    • Cell Preparation: Harvest cells after treatment or knockdown.

    • Wash the cells with cold PBS.

    • Staining: Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analysis: Analyze the stained cells by flow cytometry.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Unlocking New Therapeutic Avenues: The Synergistic Potential of MM-589 TFA in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the relentless pursuit of more effective cancer treatments, the scientific community is increasingly focusing on combination therapies that can overcome resistance and enhance therapeutic efficacy. A frontrunner in this area of investigation is MM-589 TFA, a potent and selective small-molecule inhibitor of the WD repeat domain 5 (WDR5)-mixed lineage leukemia (MLL) protein-protein interaction. This guide provides a comprehensive overview of the synergistic effects observed when this compound is combined with other classes of anticancer drugs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

This compound functions by disrupting the critical interaction between WDR5 and MLL, which is essential for the activity of the MLL1 methyltransferase complex. This complex plays a pivotal role in the epigenetic regulation of gene expression, and its aberrant activity is a key driver in various cancers, particularly acute leukemias with MLL gene rearrangements. By inhibiting this interaction, this compound effectively suppresses the expression of oncogenic target genes, leading to cell growth inhibition and apoptosis in susceptible cancer cell lines.

Synergistic Combinations: A Deeper Dive

Recent preclinical studies have illuminated the significant synergistic potential of WDR5 inhibitors, including those in the same class as this compound, when combined with other targeted therapies. These combinations often exploit different cellular pathways to induce a more profound anti-cancer effect than either agent alone.

WDR5 Inhibition and BCL-2 Inhibition: A Potent Duo Against Leukemia

A recent groundbreaking study has demonstrated a powerful synergy between WDR5 WIN site inhibitors and the BCL-2 inhibitor, venetoclax, in treating leukemia.[1][2] This combination has shown remarkable efficacy in suppressing leukemia progression in animal models.[1][2] The rationale behind this synergy lies in the dual targeting of cancer cell survival mechanisms. While WDR5 inhibitors disrupt epigenetic programs that drive leukemogenesis, venetoclax directly induces apoptosis by inhibiting the anti-apoptotic protein BCL-2.

Experimental Data Summary:

Cell LineDrug CombinationKey FindingsReference
MOLM-13 (AML)WDR5 WIN site inhibitor (C10) + VenetoclaxRobust synergistic potency in reducing cell viability.[1]
Various Leukemia and DLBCL cell linesWDR5 WIN site inhibitorsEffective as a single agent, with heightened efficacy in combination with venetoclax.[1]

Experimental Protocol: In Vivo Leukemia Mouse Model

  • Animal Model: Immunocompromised mice engrafted with human acute myeloid leukemia (AML) cells (e.g., MOLM-13).

  • Treatment Groups:

    • Vehicle control

    • WDR5 WIN site inhibitor alone

    • Venetoclax alone

    • Combination of WDR5 WIN site inhibitor and venetoclax

  • Administration: Drugs administered via appropriate routes (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.

  • Monitoring: Tumor burden monitored by bioluminescence imaging or flow cytometry analysis of peripheral blood for leukemic cells. Animal survival is also tracked.

  • Endpoint Analysis: At the end of the study, tissues are collected for further analysis, including histology and molecular profiling, to assess the extent of leukemia suppression.[1][2]

Signaling Pathway Diagram:

G cluster_workflow Synergy Assessment Workflow start Start: SMARCB1-deficient cancer cell lines culture Cell Culture start->culture treatment Drug Treatment: WDR5i, HDM2i, and Combination culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability analysis Synergy Analysis (Combination Index) viability->analysis mechanism Mechanistic Studies: Western Blot (p53) Cell Cycle Analysis analysis->mechanism end Conclusion: Synergistic Effect Quantified mechanism->end

References

Safety Operating Guide

Safe Disposal of MM-589 TFA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of MM-589 TFA, a potent inhibitor of the WD repeat domain 5 (WDR5) and mixed lineage leukemia (MLL) protein-protein interaction.[1][2][3] The trifluoroacetic acid (TFA) component of this compound necessitates specific handling and disposal procedures due to its corrosive nature.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment. This includes, but is not limited to, safety goggles, a face shield, a lab coat, and chemical-resistant gloves. All handling of this compound should be conducted within a properly functioning chemical fume hood to avoid the inhalation of vapors or mists.[4]

Quantitative Safety Data

The following table summarizes key quantitative data and hazard information for trifluoroacetic acid, which dictates the disposal requirements for this compound.

PropertyValueReference
pH2 (100 g/L aqueous solution)[5]
Melting Point-15 °C / 5 °F[5]
Boiling Point72.4 °C / 162.3 °F
IncompatibilitiesStrong oxidizing agents, reducing agents, strong bases, metals, amines.[5]
HazardsCauses severe skin burns and eye damage, harmful if inhaled, harmful to aquatic life with long-lasting effects.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

For small spills (a few mL) inside a fume hood:

  • Absorb the spill with an inert material such as vermiculite or sand.

  • Place the absorbent material into a suitable, sealed container for disposal.

For larger spills (greater than 50 mL) outside a fume hood:

  • Immediately alert everyone in the laboratory.

  • Evacuate the laboratory and close all doors.

  • Activate the fire alarm and call 911.[6]

  • Post a "NO ENTRY" sign on the door, specifying the nature of the hazard.[6]

  • Do not re-enter the area until it has been cleared by emergency personnel.[6]

If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4]

This compound Waste Disposal Workflow

The following diagram outlines the step-by-step procedure for the proper disposal of this compound waste.

cluster_0 Waste Collection cluster_1 Labeling and Storage cluster_2 Disposal Request A Collect this compound waste in a designated, labeled, and sealed container. B Ensure the container is made of appropriate material (e.g., glass or compatible plastic). A->B C Do not mix with incompatible waste streams (e.g., bases, oxidizers). B->C D Clearly label the waste container with 'Hazardous Waste' and the full chemical name: 'MM-589 Trifluoroacetic Acid'. E Store the sealed container in a designated satellite accumulation area. D->E F Keep the container in a cool, dry, and well-ventilated location. E->F G Once the container is approximately 80% full, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EH&S) department. H Follow the specific procedures outlined by your institution for waste collection. G->H

Caption: Workflow for the safe disposal of this compound waste.

Key Disposal Considerations

  • Do Not Drain Dispose: Under no circumstances should this compound or its waste be poured down the drain.[4] This can cause environmental harm and damage to plumbing infrastructure.

  • Segregation is Key: Trifluoroacetic acid waste must be segregated from incompatible materials, particularly alkaline solutions and oxidizers.[4]

  • Container Integrity: Use only sturdy, tightly sealed containers for waste accumulation. Empty containers that previously held this compound should be rinsed before disposal, with the rinseate collected as hazardous waste.[6]

  • Institutional Protocols: Always adhere to your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health & Safety (EH&S) department for detailed instructions and to arrange for waste collection.[4]

By adhering to these procedures, laboratory personnel can ensure the safe handling and proper disposal of this compound, fostering a secure research environment and minimizing environmental impact.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.